Product packaging for Sudan I(Cat. No.:CAS No. 842-07-9)

Sudan I

Cat. No.: B140532
CAS No.: 842-07-9
M. Wt: 248.28 g/mol
InChI Key: MRQIXHXHHPWVIL-UHFFFAOYSA-N
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Description

Sudan I (CAS 842-07-9), also known as Solvent Yellow 14, is a synthetic organic compound classified as an azo dye . It appears as an orange-red solid and is soluble in organic solvents, making it historically valuable for coloring hydrocarbons, oils, fats, waxes, petrol, solvents, and polishes . In a research context, this compound is a critical tool for studying environmental contaminants and food adulteration, following its ban as a food coloring agent in many regions . Its metabolism involves both oxidative and reductive pathways; azo-reduction cleaves the molecule into aniline and 1-amino-2-naphthol, while oxidation by cytochrome P450 enzymes (notably CYP1A1) and peroxidases can lead to the formation of DNA adducts, such as 8-(phenylazo)guanine . This mechanism underpins its research value as a model compound for investigating genotoxicity and organ-specific carcinogenicity, particularly in the liver and urinary bladder . Researchers also utilize this compound in the formulation of orange-colored smoke and in the development of advanced detection methods, such as molecularly imprinted polymer (MIP)-based biosensors and thin-layer chromatography-SERS techniques for identifying trace contaminants . This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or human use. It is classified as a suspected carcinogen and mutagen; proper safety protocols must be observed during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B140532 Sudan I CAS No. 842-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyldiazenylnaphthalen-2-ol
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InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H
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InChI Key

MRQIXHXHHPWVIL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O
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Molecular Formula

C16H12N2O
Record name C.I. SOLVENT YELLOW 14
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DSSTOX Substance ID

DTXSID4021135, DTXSID50873448, DTXSID90873447
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Molecular Weight

248.28 g/mol
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Physical Description

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB]
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Boiling Point

greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID
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Density

0.18 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.00000007 [mmHg]
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Color/Form

BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL)

CAS No.

842-07-9, 71351-99-0, 40339-35-3
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Record name 1-(Phenylazo)-2-naphthol
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Melting Point

268 to 271 °F (NTP, 1992), 134 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I, a synthetic azo dye, has been a subject of significant scientific and regulatory interest due to its widespread industrial applications and potential health risks. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and critical process parameters. Furthermore, it delves into the formation of impurities during the synthesis process, outlining their chemical structures, formation pathways, and analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of chemistry, toxicology, and drug development, enabling a deeper understanding of the chemistry of this compound and its associated impurities.

Introduction

This compound, chemically known as 1-(phenylazo)-2-naphthol, is a fat-soluble azo dye characterized by its vibrant orange-red color. It has historically been used in various industrial applications, including the coloring of waxes, oils, solvents, and polishes.[1] However, its classification as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC) has led to its ban as a food additive in many countries.[1] The synthesis of this compound is a well-established process in organic chemistry, yet the potential for the formation of hazardous impurities necessitates a thorough understanding of the reaction pathways and control strategies. This guide aims to provide an in-depth technical examination of the synthesis of this compound and the associated impurities.

Synthesis Pathway of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds in two main stages: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with 2-naphthol (β-naphthol).[1][2]

Stage 1: Diazotization of Aniline

The first stage involves the reaction of aniline with nitrous acid (HNO₂) to form a benzenediazonium salt. Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2]

Reaction: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

This reaction is highly temperature-sensitive and must be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.

Stage 2: Azo Coupling

The second stage is the electrophilic aromatic substitution reaction where the benzenediazonium salt acts as an electrophile and attacks the electron-rich 2-naphthol molecule. The coupling occurs at the C1 position of the 2-naphthol ring, which is activated by the hydroxyl group. This reaction is typically carried out in a basic medium to facilitate the formation of the more reactive 2-naphtholate anion.

Reaction: C₆H₅N₂⁺Cl⁻ + C₁₀H₇OH → C₁₆H₁₂N₂O + HCl

The final product, this compound, precipitates out of the solution as a bright orange-red solid.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for ensuring high yield and purity. Below are representative protocols for both stages of the synthesis.

Preparation of Benzenediazonium Chloride Solution

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • In a flask, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the flask in an ice bath to maintain the temperature between 0-5°C.

  • Prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution with constant stirring, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a short period to ensure complete diazotization.

Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol

  • Sodium Hydroxide

  • Distilled Water

  • Benzenediazonium chloride solution (from Stage 1)

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution to the 2-naphthol solution with vigorous stirring.

  • An orange-red precipitate of this compound will form immediately.

  • Continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

  • Filter the precipitate, wash it with cold water to remove any unreacted salts, and dry it.

Impurities in this compound Synthesis

The formation of impurities during the synthesis of this compound is a significant concern, as these by-products can be toxic and may co-exist with the final product. The primary sources of impurities are side reactions occurring during the diazotization and coupling stages, often due to deviations from optimal reaction conditions.

Impurities from the Diazotization of Aniline

The stability of the benzenediazonium salt is highly dependent on temperature. If the temperature of the diazotization reaction is not strictly maintained below 5°C, the diazonium salt can decompose, leading to the formation of several by-products.

  • Phenol: The most common decomposition product is phenol, formed by the reaction of the diazonium salt with water.

    • Formation Pathway: C₆H₅N₂⁺Cl⁻ + H₂O → C₆H₅OH + N₂ + HCl

  • Other By-products: Other minor by-products from the decomposition can include chlorobenzene and biphenyl derivatives.

Impurities from the Azo Coupling Reaction

The pH of the reaction medium is a critical factor in the azo coupling stage.

  • Unreactive Diazotate Anion: If the pH is too high (strongly alkaline), the benzenediazonium cation can be converted into the unreactive syn- and anti-diazotate anions, which do not couple with 2-naphthol.

  • Side Reactions of 2-Naphthol: Under certain conditions, 2-naphthol can undergo self-coupling or oxidation to form colored impurities.

  • Positional Isomers: While the primary coupling product is 1-(phenylazo)-2-naphthol, there is a possibility of forming minor amounts of other positional isomers, although this is less common due to the high regioselectivity of the reaction.

Impurities from Starting Materials

The purity of the starting materials, aniline and 2-naphthol, is also crucial. Impurities present in the reactants can be carried through the synthesis process or participate in side reactions to form additional impurities in the final product.

Data Presentation

Table 1: Key Reactants and Products in this compound Synthesis

Compound NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
AnilineC₆H₅NH₂93.13Starting Material
Sodium NitriteNaNO₂69.00Diazotizing Agent
Hydrochloric AcidHCl36.46Acid Catalyst
2-NaphtholC₁₀H₈O144.17Coupling Component
Benzenediazonium ChlorideC₆H₅N₂⁺Cl⁻140.57Intermediate
This compoundC₁₆H₁₂N₂O248.28Final Product

Table 2: Common Impurities in this compound Synthesis and their Formation Conditions

Impurity NameChemical FormulaFormation Condition
PhenolC₆H₅OHDecomposition of benzenediazonium salt at elevated temperatures (>5°C)
Diazotate AnionsC₆H₅N₂O⁻High pH during the coupling reaction
Unreacted AnilineC₆H₅NH₂Incomplete diazotization
Unreacted 2-NaphtholC₁₀H₈OIncomplete coupling reaction

Mandatory Visualizations

Sudan_I_Synthesis_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aniline Aniline (C₆H₅NH₂) NaNO2_HCl NaNO₂ / HCl (0-5°C) Aniline->NaNO2_HCl Diazonium_Salt Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) NaNO2_HCl->Diazonium_Salt Diazotization NaOH NaOH (aq) Diazonium_Salt->NaOH Two_Naphthol 2-Naphthol (C₁₀H₇OH) Two_Naphthol->NaOH Sudan_I This compound (C₁₆H₁₂N₂O) NaOH->Sudan_I Coupling

Caption: Synthesis pathway of this compound, illustrating the two main stages: diazotization and azo coupling.

Impurity_Formation_Pathways cluster_diazonium_instability Diazonium Salt Instability cluster_coupling_side_reactions Coupling Side Reactions Diazonium_Salt Benzenediazonium Chloride High_Temp > 5°C Diazonium_Salt->High_Temp Phenol Phenol High_Temp->Phenol Decomposition Diazonium_Salt_Coupling Benzenediazonium Chloride High_pH High pH Diazonium_Salt_Coupling->High_pH Diazotate Diazotate Anion (Unreactive) High_pH->Diazotate Conversion

Caption: Major impurity formation pathways during the synthesis of this compound.

Analytical Methods for Impurity Profiling

A variety of analytical techniques can be employed for the identification and quantification of this compound and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or diode-array detector (DAD) is a widely used method for the separation and quantification of Sudan dyes and their impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of trace levels of impurities in complex matrices.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a well-understood and widely practiced chemical process. However, the potential for the formation of harmful impurities necessitates strict control over reaction conditions, particularly temperature and pH. A thorough understanding of the impurity formation pathways is essential for developing robust manufacturing processes that ensure the production of high-purity this compound for its intended industrial applications. The analytical methods outlined in this guide provide the necessary tools for the effective monitoring and control of impurities, contributing to the overall safety and quality of the final product.

References

The Crimson Stain: An In-depth Technical Guide to the History and Analysis of Sudan Dyes in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, toxicology, and analytical detection of Sudan dyes in food products. Intended for a scientific audience, this document delves into the chemical properties of these illicit colorants, the history of their misuse in the food industry, their metabolic pathways and genotoxic mechanisms, and detailed protocols for their detection.

Introduction: A History of Adulteration

Sudan dyes are a group of synthetic, oil-soluble azo dyes, including Sudan I, II, III, and IV, primarily used for industrial purposes such as coloring plastics, waxes, oils, and shoe polish.[1] Their vibrant red-orange hue made them an attractive, inexpensive, and stable alternative to natural colorants for unscrupulous food producers seeking to enhance the appearance of products like chili powder, paprika, and palm oil.[2]

The first major international incident involving Sudan dye contamination came to light in May 2003, when French authorities detected this compound in chili products imported from India.[1] This discovery triggered a cascade of food recalls across the European Union and highlighted the global nature of food supply chains and the potential for widespread contamination.[1] Subsequent investigations revealed the presence of other Sudan dyes (II, III, and IV) in a variety of food products, leading to heightened regulatory scrutiny and the implementation of more stringent food safety measures worldwide.[2]

These events underscored the significant economic and public health risks posed by food fraud. The intentional adulteration of foodstuffs with industrial dyes not approved for human consumption raised serious concerns about their potential health effects, particularly their carcinogenicity.

Toxicology and Genotoxicity of Sudan Dyes

The primary health concern associated with Sudan dyes is their potential carcinogenicity and genotoxicity. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in humans but sufficient evidence in experimental animals.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of Sudan dyes stems from their metabolic activation in the body, primarily in the liver. Cytochrome P450 enzymes, particularly CYP1A1, play a crucial role in this process. The metabolic activation of this compound, for example, involves the enzymatic cleavage of the azo bond, leading to the formation of reactive intermediates, including a benzenediazonium ion.

These reactive metabolites are electrophilic and can covalently bind to DNA, forming DNA adducts. The primary target for adduction is the guanine base in DNA. The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating the process of carcinogenesis. Peroxidases, particularly in the urinary bladder, can also contribute to the metabolic activation of Sudan dyes, forming radical species that can also lead to DNA damage.

Sudan_I_Metabolic_Activation cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_genotoxicity Genotoxicity This compound This compound CYP1A1 CYP1A1 This compound->CYP1A1 Oxidation Peroxidases Peroxidases This compound->Peroxidases Oxidation Reactive Metabolites Reactive Metabolites CYP1A1->Reactive Metabolites Peroxidases->Reactive Metabolites Benzenediazonium Ion Benzenediazonium Ion Reactive Metabolites->Benzenediazonium Ion This compound Radicals This compound Radicals Reactive Metabolites->this compound Radicals DNA DNA Benzenediazonium Ion->DNA Covalent Binding This compound Radicals->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Cancer Initiation Cancer Initiation Mutation->Cancer Initiation

Quantitative Data on Sudan Dye Contamination

Numerous studies have been conducted to quantify the levels of Sudan dye contamination in various food products. The following tables summarize findings from selected studies, illustrating the range of concentrations detected in different matrices.

Food MatrixSudan DyeConcentration RangeReference
Palm OilSudan IV150 - 24,000 ng/mL
SpicesVarious< 21 µg/kg
Red Chili PowderThis compound0.3 - 2.827 ppm
Chili and Curry PowderSudan III, IV5.5 - 16 ppm

Table 1: Reported Concentrations of Sudan Dyes in Various Food Products.

ParameterThis compoundSudan IISudan IIISudan IV
LOD (µg/kg)
Spices0.70.50.71.0
LOQ (µg/kg)
Spices2.52.555
Recovery (%)
Spices88-10089-10489-9366-79

Table 2: Method Performance Data for the Analysis of Sudan Dyes in Spices by LC-MS/MS.

Experimental Protocols for the Detection of Sudan Dyes

The reliable detection of Sudan dyes in complex food matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the confirmation and quantification of these compounds.

Detailed Protocol for UPLC-MS/MS Analysis of Sudan Dyes in Chili Powder

This protocol is adapted from a validated method for the determination of eight Sudan dyes in chili powder.

4.1.1 Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • This compound, II, III, IV, Red G, Red 7B, Black B, and Yellow analytical standards

  • Chili powder (blank, confirmed to be free of Sudan dyes)

  • Volumetric flasks (25 mL)

  • Centrifuge tubes (15 mL)

  • Syringe filters (0.45 µm)

  • Stir bars and magnetic stirrer

  • Centrifuge (capable of 10,000 x g)

  • UPLC-MS/MS system

4.1.2 Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve each Sudan dye standard in acetonitrile to prepare individual stock solutions. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all eight Sudan dyes by diluting the stock solutions with acetonitrile. Prepare a series of calibration standards by further diluting the mixed working standard solution with blank chili powder extract to create matrix-matched calibrants.

4.1.3 Sample Preparation and Extraction

  • Weigh 0.5 g of the homogenized chili powder sample into a 25 mL volumetric flask.

  • Add a stir bar and fill the flask to the mark with acetonitrile.

  • Stir the mixture for 1 hour.

  • Transfer the mixture to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Sample Homogenize Sample Weigh Sample Weigh Sample Homogenize Sample->Weigh Sample Add Acetonitrile Add Acetonitrile Weigh Sample->Add Acetonitrile Stir Stir Add Acetonitrile->Stir Centrifuge Centrifuge Stir->Centrifuge Filter Filter Centrifuge->Filter UPLC-MS/MS Injection UPLC-MS/MS Injection Filter->UPLC-MS/MS Injection Data Acquisition Data Acquisition UPLC-MS/MS Injection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

4.1.4 UPLC-MS/MS Instrumental Parameters

  • UPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Isocratic at 70% B for 5 min, linear gradient to 85% B in 10 min, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Temperature: 300°C

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each Sudan dye should be optimized.

4.1.5 Data Analysis and Quantification

Quantify the concentration of each Sudan dye in the samples by comparing the peak areas to the matrix-matched calibration curve.

Conclusion

The history of Sudan dyes in food products serves as a stark reminder of the potential for food fraud and the importance of robust analytical methods to ensure food safety. Understanding the toxicological mechanisms of these compounds, particularly their metabolic activation to genotoxic species, is crucial for assessing the risk they pose to human health. The detailed analytical protocols provided in this guide offer a framework for the reliable detection and quantification of Sudan dyes, empowering researchers and regulatory bodies to safeguard the integrity of the food supply. Continued vigilance and the development of rapid and sensitive detection methods are essential to prevent future incidents of food adulteration.

References

An In-depth Technical Guide to Sudan I: IUPAC Nomenclature, Synonyms, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Sudan I, including its formal nomenclature, various synonyms, and critical physicochemical data. The document further details established experimental protocols for its detection and analysis, and elucidates its metabolic pathways and toxicological implications.

Chemical Identity and Synonyms

This compound is a synthetic monoazo dye. Its formal chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(Phenyldiazenyl)naphthalen-2-ol .[1] An alternative, less common IUPAC name is (1Z)-1-(phenylhydrazinylidene)naphthalen-2-one.[2]

Due to its widespread historical use in various industries, this compound is known by a multitude of synonyms. These are crucial to recognize when reviewing scientific literature and regulatory documents.

Synonym CategorySynonym(s)
Common Names 1-Phenylazo-2-naphthol, Oil Orange, Scarlet B
Color Index Name C.I. Solvent Yellow 14, CI 12055
Other Synonyms Solvent Orange R, Sudan Yellow

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for developing analytical methods, understanding its environmental fate, and assessing its toxicological profile.

PropertyValue
Molecular Formula C₁₆H₁₂N₂O[3]
Molar Mass 248.28 g/mol [1]
Appearance Orange to red or brown powder/crystal
Melting Point 131-134 °C
Boiling Point 443.7 °C (estimated)
Density ~1.1-1.2 g/cm³
Water Solubility 0.5 g/L (at 30 °C)
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene, ether, and chloroform
UV-Vis λmax in Ethanol 476-480 nm

Experimental Protocols: Detection of this compound in Food Matrices

The illicit use of this compound as a food additive has necessitated the development of robust analytical methods for its detection. High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a commonly employed technique.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a generalized procedure for the extraction of Sudan dyes from a solid food matrix like chili powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex or shake vigorously for 5 minutes.

    • Centrifuge at ≥5000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Load the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a small volume of the acetonitrile/water mixture to remove interferences.

    • Elute the Sudan dyes with an appropriate volume of a stronger solvent, such as pure acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound is monitored at its maximum absorption wavelength, approximately 478 nm.

  • Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Metabolic Pathways and Toxicological Significance

This compound is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Its toxicity is intrinsically linked to its metabolism, which involves both detoxification and bioactivation pathways.

Metabolic Activation and Detoxification of this compound

The metabolism of this compound is primarily carried out by cytochrome P450 enzymes (CYP1A1 and CYP3A4) in the liver and by peroxidases in other tissues like the urinary bladder. The metabolic processes can be broadly categorized as follows:

  • Azo-Reduction (Detoxification): The azo bond (-N=N-) can be cleaved to produce aniline and 1-amino-2-naphthol.

  • C-Hydroxylation (Detoxification): Hydroxyl groups can be added to the aromatic rings, forming metabolites such as C-hydroxylated derivatives which are then excreted.

  • Oxidative Bioactivation (Toxification): The enzymatic oxidation of this compound can lead to the formation of reactive intermediates. A key reactive metabolite is the benzenediazonium ion, which is genotoxic. This reactive species can covalently bind to DNA, forming DNA adducts. The formation of an 8-(phenylazo)guanine adduct is a critical event in the initiation of carcinogenesis.

Signaling Pathway of this compound-Induced Genotoxicity

The following diagram illustrates the metabolic activation of this compound leading to the formation of DNA adducts, a key mechanism of its genotoxicity.

SudanI_Metabolism SudanI This compound (1-(Phenyldiazenyl)naphthalen-2-ol) CYP1A1 CYP1A1 / Peroxidases SudanI->CYP1A1 Metabolic Activation Detox Detoxification (Azo-reduction, Hydroxylation) SudanI->Detox Metabolic Detoxification ReactiveIntermediate Reactive Intermediate (Benzenediazonium ion) CYP1A1->ReactiveIntermediate DNA Cellular DNA ReactiveIntermediate->DNA Covalent Binding DNA_Adduct DNA Adduct (e.g., 8-(phenylazo)guanine) DNA->DNA_Adduct Genotoxicity Genotoxicity & Potential Carcinogenesis DNA_Adduct->Genotoxicity Excretion Excreted Metabolites Detox->Excretion

Metabolic activation pathway of this compound leading to genotoxicity.
Experimental Workflow for this compound Analysis

The logical flow from sample collection to final analysis for the detection of this compound in a food product is depicted below.

SudanI_Workflow Sample Food Sample (e.g., Chili Powder) Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->Cleanup Analysis HPLC-UV/DAD Analysis Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data Result Result Reporting (Concentration of this compound) Data->Result

General experimental workflow for the analysis of this compound in food.

References

mechanism of action of Sudan I carcinogenicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sudan I Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its widespread use in industrial applications and illicit presence in foodstuffs has raised significant public health concerns. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound carcinogenicity, focusing on its metabolic activation, genotoxicity, induction of oxidative stress, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in developing strategies for risk assessment and mitigation.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA. This bioactivation is primarily carried out by two families of enzymes: cytochrome P450 monooxygenases (CYPs) and peroxidases.[3]

Cytochrome P450-Mediated Metabolism

In the liver, the primary site of this compound metabolism, the cytochrome P450 enzyme CYP1A1 plays a pivotal role.[4][5] CYP1A1 catalyzes the oxidation of this compound, leading to the formation of a highly reactive benzenediazonium ion (BDI). This intermediate is a potent electrophile capable of forming covalent adducts with DNA. The expression of CYP1A1 is induced by this compound itself through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, creating a positive feedback loop that can enhance its own bioactivation.

Peroxidase-Mediated Metabolism

In extrahepatic tissues, such as the urinary bladder where CYP levels are low, peroxidases contribute significantly to the metabolic activation of this compound. Enzymes like prostaglandin H synthase and other peroxidases can catalyze the one-electron oxidation of this compound to form this compound radicals. These radicals can also bind to DNA, contributing to the genotoxicity of the compound.

Genotoxicity of this compound

The genotoxicity of this compound is a critical aspect of its carcinogenic mechanism and is primarily attributed to the formation of DNA adducts and the induction of chromosomal damage.

DNA Adduct Formation

The reactive metabolites of this compound, particularly the benzenediazonium ion, readily react with nucleophilic sites on DNA bases. The major DNA adduct formed is 8-(phenylazo)guanine. This adduct has been identified both in vitro and in vivo in the liver of rats treated with this compound. The formation of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and ultimately to mutations.

Mutagenicity and Clastogenicity

This compound has been shown to be mutagenic in various experimental systems. It induces DNA strand breaks and chromosome breaks, as demonstrated by the comet assay and micronucleus test in human hepatoma HepG2 cells. The formation of micronuclei indicates that this compound can cause both chromosome breakage (clastogenicity) and/or interference with the mitotic apparatus (aneugenicity).

Oxidative Stress Induction

In addition to direct DNA damage, this compound induces oxidative stress, which is another key contributor to its carcinogenicity.

Generation of Reactive Oxygen Species (ROS)

Exposure of cells to this compound leads to a dose-dependent increase in the production of reactive oxygen species (ROS). The exact mechanism of ROS generation is not fully elucidated but may involve the redox cycling of this compound metabolites.

Oxidative Damage to Cellular Components

The excess ROS can damage cellular macromolecules, including lipids and DNA. Increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, have been observed in HepG2 cells treated with this compound. Oxidative DNA damage can lead to mutations, while lipid peroxidation can disrupt cell membrane integrity and generate further reactive species.

Signaling Pathways in this compound Carcinogenicity

The cellular damage induced by this compound triggers a complex network of signaling pathways that can ultimately lead to the development of cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a potent ligand for the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1. This leads to the transcriptional activation of CYP1A1, thereby increasing the metabolic activation of this compound.

DNA Damage Response and Cell Cycle Control

The formation of bulky DNA adducts and oxidative DNA damage activates the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is extensive or irreparable, it can trigger apoptosis or lead to the accumulation of mutations if the cell continues to divide.

Pro-survival and Proliferative Signaling

Chronic exposure to this compound and the resulting cellular stress can lead to the aberrant activation of pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are frequently dysregulated in cancer and contribute to uncontrolled cell growth, inhibition of apoptosis, and increased cell migration and invasion. While direct evidence for this compound-mediated activation of these pathways is still emerging, their central role in carcinogenesis makes them likely downstream effectors of this compound-induced cellular damage.

Quantitative Data Summary

The following tables summarize the available quantitative data on the carcinogenicity, genotoxicity, and oxidative stress induction of this compound.

Table 1: Carcinogenicity Data for this compound in Male Rats

EndpointValue (mg/kg-bw/day)SpeciesReference
BMDL10 (Hepatocellular Adenomas)7.3Rat (Male)

Table 2: Genotoxicity Data for this compound in HepG2 Cells

AssayConcentration (µM)EffectReference
Comet Assay25-100Dose-dependent increase in DNA migration
Micronucleus Test25-100Dose-dependent increase in micronuclei frequency

Table 3: Oxidative Stress Data for this compound in HepG2 Cells

MarkerConcentration (µM)EffectReference
ROS100Significant increase in ROS levels
8-OHdG50-100Significant increase in 8-OHdG levels
TBARS50-100Significant increase in TBARS levels

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments cited in this guide.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

  • DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to this compound. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky, hydrophobic this compound-DNA adducts are enriched from the normal nucleotides, typically by nuclease P1 digestion (which dephosphorylates normal nucleotides but not the adducts) or by butanol extraction.

  • 5'-Labeling of Adducts: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed, during which the broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using image analysis software.

In Vitro Micronucleus Test

The micronucleus test is used to assess both clastogenic and aneugenic effects of a test substance.

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured and treated with various concentrations of this compound. A solvent control and a positive control are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Cell Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000) per concentration.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the solvent control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Metabolic Activation of this compound SudanI This compound CYP1A1 CYP1A1 (Liver) SudanI->CYP1A1 Oxidation Peroxidases Peroxidases (Bladder) SudanI->Peroxidases Oxidation Benzenediazonium_Ion Benzenediazonium Ion CYP1A1->Benzenediazonium_Ion SudanI_Radical This compound Radical Peroxidases->SudanI_Radical DNA_Adducts_CYP 8-(phenylazo)guanine DNA Adducts Benzenediazonium_Ion->DNA_Adducts_CYP Covalent Binding DNA_Adducts_Peroxidase DNA Adducts SudanI_Radical->DNA_Adducts_Peroxidase Covalent Binding

Caption: Metabolic activation pathways of this compound.

digraph "Aryl Hydrocarbon Receptor Signaling Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes SudanI_ext [label="this compound (extracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=plaintext, fontsize=12]; AhR_complex [label="AhR-HSP90 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SudanI_int [label="this compound (intracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_AhR [label="Activated AhR-Sudan I\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=plaintext, fontsize=12]; ARNT [label="ARNT", fillcolor="#34A853", fontcolor="#FFFFFF"]; AhR_ARNT_dimer [label="AhR-ARNT Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRE [label="XRE (Promoter Region)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CYP1A1_gene [label="CYP1A1 Gene", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CYP1A1_mRNA [label="CYP1A1 mRNA", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP1A1_protein [label="CYP1A1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SudanI_ext -> SudanI_int [label="Diffusion"]; SudanI_int -> AhR_complex [label="Binding"]; AhR_complex -> Activated_AhR [label="Conformational Change"]; Activated_AhR -> Nucleus [label="Translocation"]; ARNT -> AhR_ARNT_dimer; Activated_AhR -> AhR_ARNT_dimer [label="Dimerization"]; AhR_ARNT_dimer -> XRE [label="Binding"]; XRE -> CYP1A1_gene [style=invis]; AhR_ARNT_dimer -> CYP1A1_mRNA [label="Transcription"]; CYP1A1_mRNA -> CYP1A1_protein [label="Translation"]; }


**Caption:** this compound-induced AhR signaling pathway.

```dot
digraph "Experimental Workflow for Comet Assay" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

  // Nodes
  Start [label="Start: Single Cell\nSuspension", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
  Embedding [label="Embedding in\nLow-Melting Agarose", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Lysis [label="Cell Lysis\n(High Salt + Detergent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Unwinding [label="Alkaline Unwinding\n(pH > 13)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Electrophoresis [label="Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Staining [label="Fluorescent Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Visualization [label="Fluorescence Microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];
  Analysis [label="Image Analysis of\nComet Tails", fillcolor="#34A853", fontcolor="#FFFFFF"];
  End [label="End: Quantification of\nDNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  // Edges
  Start -> Embedding;
  Embedding -> Lysis;
  Lysis -> Unwinding;
  Unwinding -> Electrophoresis;
  Electrophoresis -> Staining;
  Staining -> Visualization;
  Visualization -> Analysis;
  Analysis -> End;
}
**Caption:** Workflow for the Comet Assay.

Conclusion

The carcinogenicity of this compound is a multi-faceted process initiated by its metabolic activation to reactive species that cause genotoxicity and induce oxidative stress. The formation of DNA adducts, particularly 8-(phenylazo)guanine, is a key event leading to mutations. Concurrently, the generation of reactive oxygen species contributes to a cellular environment conducive to carcinogenesis. The activation of the AhR signaling pathway enhances the bioactivation of this compound, while downstream pro-survival and proliferative pathways likely contribute to the development of tumors. A thorough understanding of these mechanisms is essential for the accurate assessment of the risks posed by this compound and for the development of effective strategies to protect human health. Further research is warranted to elucidate the specific downstream signaling events and to obtain more precise quantitative data on DNA adduct formation in vivo.

References

Sudan I: A Technical Whitepaper on Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the genotoxic and mutagenic properties of Sudan I (C.I. Solvent Yellow 14), a synthetic azo dye. Classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), understanding its mechanism of toxicity is critical for risk assessment and regulatory considerations. This guide summarizes key findings from in vitro and in vivo studies, details experimental protocols, and illustrates the core biological pathways involved.

Executive Summary

This compound is an industrial dye that has been illicitly used as a food additive. Extensive research has demonstrated its genotoxic and mutagenic potential, which is primarily mediated through metabolic activation. Both in vitro and in vivo studies confirm that this compound can induce DNA damage, gene mutations, and chromosomal aberrations. The primary mechanisms involve the formation of DNA adducts following activation by cytochrome P450 (CYP) enzymes and peroxidases, as well as the induction of oxidative stress. This whitepaper synthesizes the current scientific understanding of this compound's genotoxicity, presenting quantitative data, detailed methodologies, and visual representations of the key processes.

Metabolic Activation and Mechanism of Action

The genotoxicity of this compound is not inherent to the parent molecule but arises from its metabolic conversion into reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation.[1][2]

  • Cytochrome P450 (CYP) Pathway: Primarily occurring in the liver, CYP enzymes, particularly CYP1A1 and to a lesser extent CYP3A4, oxidize this compound.[1][2][3] This process leads to the formation of C-hydroxylated derivatives, which can then generate a reactive benzenediazonium ion . This ion is a potent electrophile that can covalently bind to DNA. Human liver microsomes have been shown to be competent in activating this compound to form these DNA adducts, highlighting the potential carcinogenic risk to humans.

  • Peroxidase Pathway: In tissues with low CYP activity but high peroxidase levels, such as the urinary bladder, peroxidases catalyze the activation of this compound. This reaction involves a one-electron oxidation, producing This compound radicals . These radical species can also react with DNA, leading to the formation of different types of adducts.

These metabolic processes result in two primary forms of DNA damage:

  • DNA Adduct Formation: The reactive metabolites of this compound covalently bind to DNA nucleobases, primarily guanine. The major adduct formed via the CYP pathway is 8-(phenylazo)guanine . The peroxidase pathway leads to the formation of adducts such as 4-[(deoxy)guanosin-N2-yl]this compound . These adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not repaired.

  • Oxidative Stress: Studies have shown that this compound exposure can lead to the generation of reactive oxygen species (ROS). This increase in ROS can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG) , and cause DNA strand breaks.

Metabolic_Activation_of_Sudan_I cluster_0 Metabolic Pathways cluster_cyp Liver (CYP Pathway) cluster_peroxidase Bladder (Peroxidase Pathway) cluster_1 Genotoxic Outcomes Sudan_I This compound CYP1A1 CYP1A1 / CYP3A4 Sudan_I->CYP1A1 Peroxidase Peroxidases Sudan_I->Peroxidase Oxidative_Stress Oxidative Stress (ROS Production) Sudan_I->Oxidative_Stress Induces BD_Ion Benzenediazonium Ion (Reactive Intermediate) CYP1A1->BD_Ion Oxidation DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) BD_Ion->DNA_Adducts Covalent Binding Radical This compound Radical (Reactive Intermediate) Peroxidase->Radical One-electron Oxidation Radical->DNA_Adducts Covalent Binding DNA_Breaks DNA Strand Breaks Oxidative_Stress->DNA_Breaks

Metabolic activation pathways of this compound leading to genotoxicity.

In Vitro Genotoxicity and Mutagenicity Studies

A variety of in vitro assays have been employed to characterize the genotoxic and mutagenic effects of this compound. These studies consistently demonstrate its ability to damage genetic material, particularly in the presence of a metabolic activation system.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. This compound consistently tests positive in the Ames test, but only in the presence of a metabolic activation system (S9 fraction), indicating that its metabolites are the mutagenic agents.

Table 1: Summary of Ames Test Results for this compound

Bacterial StrainMetabolic Activation (S9)ResultReference
Salmonella typhimuriumPresentPositive
Salmonella typhimuriumAbsentNegative
Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Studies using human hepatoma (HepG2) cells have shown that this compound induces DNA damage in a dose-dependent manner. This damage is linked to both direct adduct formation and oxidative stress.

Table 2: Quantitative Data from Comet Assay with this compound in HepG2 Cells

This compound Concentration (µM)Endpoint MeasuredResultReference
25 - 100DNA Migration (% Tail DNA)Dose-dependent increase
50 - 1008-OHdG LevelsSignificant increase
100ROS ProductionSignificant increase
Micronucleus Test (MNT)

The in vitro micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). This compound has been shown to induce a dose-dependent increase in micronuclei frequency in various cell lines, confirming its clastogenic activity. The genotoxic effect is significantly enhanced in cell lines engineered to express higher levels of metabolic enzymes (e.g., MCL-5 cells), further implicating metabolic activation.

Table 3: Quantitative Data from In Vitro Micronucleus Test with this compound

Cell LineThis compound Concentration (µM)Endpoint MeasuredResultReference
HepG225 - 100Micronuclei FrequencyDose-dependent increase
AHH-1Not specifiedChromosomal DamageNon-linear dose-response
MCL-5Not specifiedChromosomal DamageGreatly increased genotoxicity compared to AHH-1

In Vivo Genotoxicity Studies

In vivo studies in animal models confirm the genotoxic potential of this compound observed in vitro. These studies are crucial for understanding the compound's effects in a whole-organism context, including its distribution, metabolism, and organ-specific toxicity.

In Vivo Micronucleus Test

The bone marrow micronucleus test is a standard assay for in vivo genotoxicity. This compound has been shown to be a clastogenic compound, inducing micronuclei in the bone marrow of rats and mice. Interestingly, a 14-day repeated-dose study in rats showed a significant, dose-dependent increase in micronucleated immature erythrocytes in the bone marrow, but not in the liver or gastrointestinal tract. This suggests that while the liver is a primary site of metabolism and tumor formation, the bone marrow is also a sensitive target for this compound's clastogenic effects.

Table 4: Summary of In Vivo Micronucleus Test Results for this compound

SpeciesTissueExposureResultReference
RatBone MarrowOral, 14 daysDose-dependent increase in MNIMEs
RatLiverOral, 14 daysNo significant increase
RatStomach, ColonOral, 14 daysNo significant increase
MouseBone MarrowNot specifiedWeak positive response
MouseBladderNot specifiedMarginally significant treatment effect
DNA Adduct Studies

Using the sensitive ³²P-postlabeling assay, this compound-DNA adducts have been identified in the liver of rats exposed to the dye. The detection of the 8-(phenylazo)guanine adduct in vivo provides a direct molecular link between exposure, metabolic activation, and DNA damage in the target organ for carcinogenicity.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. Below are generalized protocols for the key assays discussed.

Ames Test Protocol (Plate Incorporation Method)
  • Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

  • Exposure: Mix the bacterial culture with the test compound (this compound at various concentrations), the S9 mix (for activated tests), and molten top agar containing a trace amount of histidine.

  • Plating: Pour the mixture onto minimal glucose agar plates. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+) on the test plates and compare them to the spontaneous reversion rate on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

Ames_Test_Workflow start Start prep Prepare His- bacterial strain (e.g., S. typhimurium) start->prep mix Mix bacteria with: 1. This compound (test chemical) 2. S9 Mix (for +S9 plates) 3. Molten top agar prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate analyze Count revertant (His+) colonies incubate->analyze end Compare to control to determine mutagenicity analyze->end

Generalized workflow for the Ames Test.
Alkaline Comet Assay Protocol

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and expose cells to various concentrations of this compound for a defined period (e.g., 3 hours).

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks.

  • Electrophoresis: Apply an electric field. Fragmented DNA (containing breaks) will migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as % DNA in the tail, tail length, and tail moment.

In Vivo Micronucleus Test Protocol
  • Animal Dosing: Administer this compound to a group of animals (e.g., rats) via a relevant route (e.g., oral gavage) for a specified duration. Include concurrent negative (vehicle) and positive (known clastogen) control groups.

  • Sample Collection: At appropriate time points after the final dose, collect bone marrow from the femur.

  • Slide Preparation: Flush the bone marrow cells, create a cell suspension, and prepare smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs) (e.g., Giemsa-May-Grünwald).

  • Analysis: Using a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity to the bone marrow.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates in vivo clastogenic activity.

Conclusion

The scientific evidence is unequivocal: this compound is a genotoxic and mutagenic compound that poses a potential carcinogenic risk to humans. Its toxicity is dependent on metabolic activation by CYP450 and peroxidase enzymes, which convert the parent dye into reactive species that form DNA adducts and induce oxidative stress. A range of standardized in vitro and in vivo assays, including the Ames test, Comet assay, and micronucleus test, consistently demonstrate its ability to cause gene mutations and chromosomal damage. The data summarized in this whitepaper underscores the scientific basis for the regulatory prohibition of this compound in food products and highlights the importance of continued vigilance and testing for such illegal additives. For professionals in drug development, the case of this compound serves as a critical example of how metabolic activation can transform a seemingly inert compound into a potent genotoxin.

References

Metabolic Activation of Sudan I in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the azo dye Sudan I in vivo. It details the enzymatic pathways, resulting metabolites, and the formation of DNA adducts, which are crucial for understanding its carcinogenic potential. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the core processes to support research and risk assessment activities.

Introduction

This compound (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. However, studies in animal models, including rats, mice, and rabbits, have demonstrated its carcinogenicity, with the liver and urinary bladder being the primary target organs[1]. Understanding the metabolic activation of this compound is paramount to elucidating its mechanism of toxicity and assessing its risk to human health. This guide focuses on the in vivo processes that transform the parent compound into reactive intermediates capable of damaging cellular macromolecules.

Metabolic Pathways of this compound

The metabolic activation of this compound in vivo is a complex process primarily occurring in the liver and urinary bladder. Two main enzymatic pathways are responsible for its biotransformation: oxidation by cytochrome P450 (CYP) enzymes and co-oxidation by peroxidases. These pathways lead to the formation of both detoxified metabolites and reactive electrophilic species that can bind to DNA, initiating carcinogenesis.

Cytochrome P450-Mediated Oxidation

In the liver, this compound is primarily metabolized by microsomal CYP enzymes. The key enzymes involved in its oxidation are CYP1A1 and, to a lesser extent, CYP3A4 [1]. This oxidative metabolism results in the formation of C-hydroxylated derivatives, which are considered detoxification products, and a highly reactive benzenediazonium ion (BDI)[1].

The major C-hydroxylated metabolites identified in vivo are:

  • 1-[(4-hydroxyphenyl)azo]-2-naphthol (4'-OH-Sudan I)

  • 1-(phenylazo)naphthalene-2,6-diol (6-OH-Sudan I)

These hydroxylated metabolites are more water-soluble and can be further conjugated and excreted. However, the enzymatic splitting of the azo group by CYP enzymes also generates the BDI, a potent electrophile that can form covalent adducts with DNA[2].

Peroxidase-Mediated Co-oxidation

In tissues with low CYP activity but high peroxidase levels, such as the urinary bladder, peroxidase-mediated co-oxidation is a significant pathway for this compound activation. This pathway involves the formation of this compound radicals, which can also react with DNA to form adducts[1]. This tissue-specific activation mechanism is believed to contribute to the development of bladder tumors in animal models.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies on this compound.

Pharmacokinetics of this compound in Rats

This table presents the pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral administration.

ParameterValueUnits
Dose 50mg/kg
Cmax 630.91µg/L
Tmax Not Reportedh
AUC(0-t) 1150.03µg·h/L
t1/2 Not Reportedh
Data from a study in Sprague-Dawley rats after a single oral gavage dose. Concentrations were measured in whole blood.
This compound-DNA Adducts in vivo

This table summarizes the levels of DNA adducts detected in the urinary bladder of rats treated with this compound.

TissueAdduct Level (adducts per 10⁹ nucleotides)
Urinary Bladder 7.2 and 3.8 (for two major adducts)
Data from a study in rats. Adduct levels were determined by ³²P-postlabelling assay.

Data Gap: Despite extensive searches, no quantitative data on the concentrations of this compound and its C-hydroxylated metabolites (4'-OH-Sudan I and 6-OH-Sudan I) in the liver or other tissues of rats following in vivo administration were found in the available literature. The existing pharmacokinetic studies have focused on the parent compound in the blood, and while the formation of metabolites in the liver is confirmed, their specific tissue concentrations have not been reported.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In vivo Pharmacokinetic Study in Rats
  • Animal Model: Male and female Sprague-Dawley rats.

  • Administration: Single oral gavage of this compound dissolved in edible oil.

  • Dosage: 50 mg/kg body weight.

  • Sample Collection: Whole blood samples were collected at various time points after administration.

  • Analytical Method: Simultaneous determination of this compound in whole blood was performed using an ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) system. The method involved solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column and quantification using electrospray ionization in the positive multiple reaction monitoring mode. D₅-Sudan I was used as the internal standard.

In vivo DNA Adduct Analysis (³²P-Postlabelling Assay)
  • Animal Model: Rats.

  • Administration: Oral administration of this compound.

  • Tissue Collection: The urinary bladder was collected, and the epithelial DNA was isolated.

  • Analytical Method: The ³²P-postlabelling assay was used for the detection and quantification of DNA adducts. The general steps include:

    • DNA Digestion: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

    • Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which removes normal nucleotides.

    • ⁵'-³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

    • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting.

Visualization of Pathways and Workflows

Metabolic Activation Pathways of this compound

metabolic_activation_of_sudan_i cluster_liver Liver (CYP-Mediated) cluster_bladder Urinary Bladder (Peroxidase-Mediated) Sudan I_liver This compound CYP1A1_3A4 CYP1A1, CYP3A4 Sudan I_liver->CYP1A1_3A4 Hydroxylated_Metabolites 4'-OH-Sudan I 6-OH-Sudan I CYP1A1_3A4->Hydroxylated_Metabolites Benzenediazonium_Ion Benzenediazonium Ion (Reactive Intermediate) CYP1A1_3A4->Benzenediazonium_Ion Detoxification Detoxification & Excretion Hydroxylated_Metabolites->Detoxification DNA_Adducts_liver DNA Adducts Benzenediazonium_Ion->DNA_Adducts_liver Sudan I_bladder This compound Peroxidases Peroxidases Sudan I_bladder->Peroxidases Sudan_I_Radical This compound Radical (Reactive Intermediate) Peroxidases->Sudan_I_Radical DNA_Adducts_bladder DNA Adducts Sudan_I_Radical->DNA_Adducts_bladder Sudan I_ingestion This compound Ingestion Sudan I_ingestion->Sudan I_liver Systemic Circulation Sudan I_ingestion->Sudan I_bladder Systemic Circulation & Excretion

Caption: Metabolic pathways of this compound in the liver and urinary bladder.

Experimental Workflow for in vivo Pharmacokinetic Study

experimental_workflow_pk Animal_Dosing Oral Gavage Administration of this compound to Rats (50 mg/kg) Blood_Sampling Serial Blood Sample Collection Animal_Dosing->Blood_Sampling Sample_Preparation Solid-Phase Extraction (SPE) of Whole Blood Blood_Sampling->Sample_Preparation UFLC_MSMS UFLC-MS/MS Analysis Sample_Preparation->UFLC_MSMS Data_Analysis Quantification of this compound & Pharmacokinetic Modeling UFLC_MSMS->Data_Analysis

Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.

Experimental Workflow for ³²P-Postlabelling Assay

experimental_workflow_32p Tissue_Collection Isolation of DNA from Rat Urinary Bladder DNA_Digestion Enzymatic Digestion to 3'-Mononucleotides Tissue_Collection->DNA_Digestion Adduct_Enrichment Nuclease P1 Enrichment of Adducts DNA_Digestion->Adduct_Enrichment Radiolabeling 5'-End Labeling with [γ-³²P]ATP Adduct_Enrichment->Radiolabeling TLC_Separation Multidirectional PEI-Cellulose TLC Separation Radiolabeling->TLC_Separation Detection Autoradiography and Scintillation Counting TLC_Separation->Detection

References

The Double-Edged Sword: A Technical Guide to the Role of Cytochrome P450 in Sudan I Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I, a synthetic azo dye, has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Its ubiquitous presence in various industrial applications and illicit use as a food additive raises significant public health concerns. The metabolic activation of this compound is a critical step in its carcinogenic mechanism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. This technical guide provides an in-depth analysis of the involvement of CYP enzymes in the biotransformation of this compound, detailing the metabolic pathways, the specific isoforms involved, and the formation of genotoxic products. We present a comprehensive summary of quantitative metabolic data, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.

Introduction

This compound (1-phenylazo-2-naphthol) is an industrial dye used in products such as oils, waxes, and plastics. Despite being banned for human consumption, it has been illegally used to enhance the color of food products.[1] The carcinogenicity of this compound is not inherent to the parent compound but is a consequence of its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.[2] The liver is a primary site for this compound metabolism, where the cytochrome P450 enzymes are the main catalysts in its bioactivation and detoxification. Understanding the intricacies of CYP-mediated this compound metabolism is paramount for risk assessment and the development of strategies to mitigate its adverse health effects.

Cytochrome P450 and this compound Metabolism: A Dual Role

The cytochrome P450 system is a versatile family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics. In the context of this compound, CYP enzymes exhibit a dual functionality, participating in both detoxification and metabolic activation pathways.

Key Cytochrome P450 Isoforms Involved

Extensive research has identified cytochrome P450 1A1 (CYP1A1) as the primary enzyme responsible for the oxidative metabolism of this compound in humans. Although CYP1A1 constitutes a small fraction of the total hepatic CYP content, it exhibits high catalytic efficiency towards this compound. Another important isoform, cytochrome P450 3A4 (CYP3A4) , also contributes to the metabolism of this compound, albeit to a lesser extent than CYP1A1. The expression levels of these enzymes can be influenced by genetic polymorphisms and induction by various xenobiotics, leading to inter-individual differences in this compound metabolism and susceptibility to its carcinogenic effects.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through two major competing pathways: oxidative metabolism (bioactivation and detoxification) and reductive metabolism (primarily detoxification).

Oxidative Metabolism: Bioactivation and Detoxification

The oxidative metabolism of this compound, primarily catalyzed by CYP1A1 and CYP3A4, leads to the formation of both harmless and highly reactive metabolites.

The primary detoxification pathway for this compound involves the hydroxylation of the phenyl and naphthyl rings, leading to the formation of various C-hydroxylated metabolites. The major products identified are 4'-hydroxy-Sudan I and 6-hydroxy-Sudan I. These hydroxylated metabolites are more polar than the parent compound, facilitating their conjugation and subsequent excretion from the body.

A critical step in the genotoxicity of this compound is the CYP-mediated enzymatic splitting of the azo bond, which generates a highly reactive electrophile, the benzenediazonium ion (BDI) . This reactive intermediate can readily form covalent adducts with cellular nucleophiles, most notably DNA. The formation of the 8-(phenylazo)guanine adduct is considered a key mutagenic event initiating the carcinogenic process.

Reductive Metabolism: A Detoxification Route

In addition to oxidation, this compound can undergo azo-reduction, a process that cleaves the azo bond to produce aniline and 1-amino-2-naphthol. This reaction is generally considered a detoxification pathway, as the resulting aromatic amines are typically less reactive than the benzenediazonium ion. This reductive metabolism can be carried out by hepatic microsomal enzymes and also by the intestinal microflora.

Quantitative Analysis of this compound Metabolism

While extensive qualitative studies have elucidated the metabolic pathways of this compound, quantitative data on the kinetics of these reactions are crucial for a comprehensive risk assessment. The following table summarizes the available data on the metabolism of this compound by key human cytochrome P450 isoforms.

EnzymeMetabolite(s)Km (µM)Vmax (pmol/min/pmol CYP)Reference
Human CYP1A14'-hydroxy-Sudan I, 6-hydroxy-Sudan I, Benzenediazonium ionNot ReportedNot Reported[Stiborová et al., 2002]
Human CYP3A44'-hydroxy-Sudan I, 6-hydroxy-Sudan I, Benzenediazonium ionNot ReportedNot Reported[Stiborová et al., 2002]

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the replication and extension of research in this field. This section provides detailed protocols for key experiments used to investigate the metabolism of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to assess the formation of this compound metabolites by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (for HPLC analysis)

  • HPLC system with UV or MS detector

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and HLMs (typically 0.2-1.0 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to the pre-incubated mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using a validated HPLC method to separate and quantify the parent compound and its metabolites.

Analysis of this compound-DNA Adducts by ³²P-Postlabeling Assay

This highly sensitive method is used to detect and quantify DNA adducts formed from the reactive metabolites of this compound.

Materials:

  • DNA sample (from in vitro incubations or in vivo studies)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • [γ-³²P]ATP

  • T4 polynucleotide kinase

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or by butanol extraction.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides by multi-dimensional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound metabolism, the following diagrams have been generated using the DOT language.

Sudan_I_Metabolism cluster_cyp Cytochrome P450 Metabolism cluster_detox Detoxification cluster_activation Bioactivation cluster_reduction Reductive Metabolism This compound This compound CYP1A1 CYP1A1 This compound->CYP1A1 Primary CYP3A4 CYP3A4 This compound->CYP3A4 Secondary Aniline Aniline This compound->Aniline Azo-reduction 1-amino-2-naphthol 1-amino-2-naphthol This compound->1-amino-2-naphthol Azo-reduction 4'-hydroxy-Sudan I 4'-hydroxy-Sudan I CYP1A1->4'-hydroxy-Sudan I 6-hydroxy-Sudan I 6-hydroxy-Sudan I CYP1A1->6-hydroxy-Sudan I Benzenediazonium Ion (BDI) Benzenediazonium Ion (BDI) CYP1A1->Benzenediazonium Ion (BDI) CYP3A4->4'-hydroxy-Sudan I CYP3A4->6-hydroxy-Sudan I CYP3A4->Benzenediazonium Ion (BDI) Conjugation & Excretion Conjugation & Excretion 4'-hydroxy-Sudan I->Conjugation & Excretion 6-hydroxy-Sudan I->Conjugation & Excretion DNA Adducts (8-(phenylazo)guanine) DNA Adducts (8-(phenylazo)guanine) Benzenediazonium Ion (BDI)->DNA Adducts (8-(phenylazo)guanine)

Caption: Metabolic pathways of this compound mediated by cytochrome P450 enzymes.

Experimental_Workflow_HLM A Prepare Incubation Mixture (HLMs, Buffer, NADPH system) B Pre-incubate at 37°C A->B C Initiate Reaction (Add this compound) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Acetonitrile + IS) D->E F Centrifuge and Collect Supernatant E->F G HPLC Analysis F->G

Caption: Experimental workflow for in vitro metabolism of this compound using human liver microsomes.

Experimental_Workflow_32P A DNA Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) B Adduct Enrichment (Nuclease P1 or Butanol Extraction) A->B C 32P-Labeling ([γ-32P]ATP, T4 Polynucleotide Kinase) B->C D TLC Separation C->D E Autoradiography & Quantification D->E

References

An In-Depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Sudan I, a synthetic azo dye. Due to its classification as a potential carcinogen, understanding its ADME profile is crucial for risk assessment and toxicological studies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support researchers in the fields of toxicology, pharmacology, and drug development.

Absorption

Factors that may influence the absorption of this compound include:

  • Gastrointestinal Microflora: The intestinal microflora can metabolize this compound, potentially reducing the amount of parent compound available for absorption.[3]

  • Food Matrix: The presence of fats and oils in the diet may enhance the absorption of this lipophilic compound.

Distribution

Following absorption, this compound is distributed throughout the body. A pharmacokinetic study in rats provides key parameters regarding its distribution in the blood after a single oral dose.

Quantitative Pharmacokinetic Data in Rats
ParameterValueUnitReference
Dose 50mg/kg (oral)[1][2]
Cmax 12.5 ± 2.1µg/L
Tmax 4.0 ± 0.5h
AUC(0-t) 98.7 ± 15.3µg/h/L
AUC(0-inf) 112.5 ± 18.7µg/h/L

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

While specific tissue concentration data for this compound is limited, its carcinogenic effects on the liver and urinary bladder in animal models suggest that it distributes to these organs. DNA adducts of this compound have been found in the liver of rats, confirming its presence and metabolic activation in this tissue.

Metabolism

The metabolism of this compound is complex, involving both oxidative and reductive pathways, and is a critical determinant of its toxicity. Both hepatic enzymes and intestinal microflora play significant roles in its biotransformation.

Hepatic Metabolism

The liver is the primary site of this compound metabolism. The key enzymatic reactions include:

  • Oxidation (Phase I): Cytochrome P450 (CYP) enzymes, primarily CYP1A1 and to a lesser extent CYP3A, are responsible for the oxidation of this compound. This process leads to the formation of C-hydroxylated metabolites, which are generally considered detoxification products. Major oxidative metabolites include:

    • 1-[(4-hydroxyphenyl)azo]-2-naphthol

    • 1-(phenylazo)naphthalene-2,6-diol

    • Minor metabolites such as 1-[(4-hydroxyphenyl)azo]naphthalene-2,6-diol and 1-[(3,4-dihydroxyphenyl)azo]-2-naphthol have also been identified.

  • Reductive Cleavage (Phase I): The azo bond of this compound can be reductively cleaved, leading to the formation of aromatic amines:

    • Aniline

    • 1-amino-2-naphthol

  • Peroxidase-Mediated Oxidation: In extrahepatic tissues with low CYP activity, such as the urinary bladder, peroxidases can catalyze the oxidation of this compound, leading to the formation of reactive radical species that can bind to DNA.

Metabolism by Intestinal Microflora

Anaerobic bacteria in the gastrointestinal tract can also metabolize this compound through reductive cleavage of the azo bond, producing aniline and 1-amino-2-naphthol. This pre-systemic metabolism can influence the overall toxicity profile of ingested this compound.

Signaling Pathway for this compound Metabolism

Sudan_I_Metabolism cluster_enzymes Metabolizing Enzymes This compound This compound C-hydroxylated Metabolites C-hydroxylated Metabolites This compound->C-hydroxylated Metabolites CYP1A1, CYP3A (Oxidation) Aniline + 1-amino-2-naphthol Aniline + 1-amino-2-naphthol This compound->Aniline + 1-amino-2-naphthol Azo-reductases (Reduction) Reactive Radicals Reactive Radicals This compound->Reactive Radicals Peroxidases (Oxidation) Detoxification & Excretion Detoxification & Excretion C-hydroxylated Metabolites->Detoxification & Excretion Further Metabolism & DNA Adducts Further Metabolism & DNA Adducts Aniline + 1-amino-2-naphthol->Further Metabolism & DNA Adducts DNA Adducts DNA Adducts Reactive Radicals->DNA Adducts CYP1A1, CYP3A (Oxidation) CYP1A1, CYP3A (Oxidation) Azo-reductases (Reduction) Azo-reductases (Reduction) Peroxidases (Oxidation) Peroxidases (Oxidation)

Caption: Metabolic pathways of this compound.

Excretion

The metabolites of this compound are primarily excreted from the body through urine and feces. While a complete mass balance study for this compound is not available in the reviewed literature, studies on other azo dyes indicate that both renal and fecal routes are significant. For example, in a study with a radiolabeled compound, the cumulative excretion in urine and feces was 13.7% and 79.8%, respectively, after 7 days. Another study showed mean recoveries of 49.6% in urine and 39.6% in feces. Biliary excretion is a likely contributor to the fecal elimination of this compound and its metabolites, a common pathway for xenobiotics metabolized in the liver.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.

Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fast Fast Rats Overnight acclimatize->fast dose Administer this compound (Oral Gavage) fast->dose collect Collect Blood Samples at Predetermined Time Points dose->collect process Process Blood to Plasma collect->process analyze Analyze Plasma Samples by UPLC-MS/MS process->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol:

  • Animals: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose of 50 mg/kg this compound via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Sample Processing:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extraction: Extract this compound from plasma using a liquid-liquid extraction method with a suitable organic solvent (e.g., ethyl acetate).

    • Quantification: Analyze the extracted samples using a validated UPLC-MS/MS method.

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Detection: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the plasma concentration of this compound at each time point.

    • Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes an in vitro assay to investigate the metabolism of this compound using rat liver microsomes.

Workflow for In Vitro Metabolism Study

in_vitro_workflow start Start prepare_incubation Prepare Incubation Mixture (Microsomes, Buffer, this compound) start->prepare_incubation pre_incubate Pre-incubate at 37°C prepare_incubation->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate terminate_reaction Terminate Reaction at Time Points incubate->terminate_reaction process_samples Process Samples (Centrifugation) terminate_reaction->process_samples analyze Analyze Supernatant by UPLC-MS/MS process_samples->analyze identify_metabolites Identify Metabolites analyze->identify_metabolites end End identify_metabolites->end

Caption: Workflow for an in vitro metabolism study.

Detailed Protocol:

  • Materials:

    • Pooled rat liver microsomes.

    • This compound stock solution (in DMSO or acetonitrile).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Ice-cold acetonitrile or other suitable organic solvent to terminate the reaction.

  • Incubation:

    • Prepare the incubation mixture in microcentrifuge tubes on ice, containing phosphate buffer, rat liver microsomes (final protein concentration of 0.5 mg/mL), and this compound (final concentration of 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to new tubes for analysis.

    • Analyze the samples by UPLC-MS/MS to identify and quantify the remaining this compound and its metabolites.

      • Use a high-resolution mass spectrometer to obtain accurate mass measurements for metabolite identification.

      • Compare the retention times and mass spectra with authentic standards of expected metabolites, if available.

  • Data Analysis:

    • Determine the rate of disappearance of this compound over time to calculate metabolic stability (half-life, intrinsic clearance).

    • Identify the major metabolites formed.

Conclusion

The ADME profile of this compound is characterized by absorption from the gastrointestinal tract, distribution to various tissues including the liver, extensive metabolism through oxidative and reductive pathways, and excretion of its metabolites primarily in the urine and feces. The metabolism of this compound is a key factor in its toxicity, leading to the formation of both detoxified products and reactive intermediates that can cause DNA damage. The provided experimental protocols offer a framework for conducting further research to quantify the ADME parameters of this compound and to better understand its toxicological implications. This comprehensive guide serves as a valuable resource for professionals involved in the safety assessment of azo dyes and related compounds.

References

Environmental Fate and Degradation of Sudan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of Sudan I, a synthetic azo dye classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Due to its historical use as a food colorant and its continued industrial applications, understanding its persistence, degradation pathways, and the byproducts of its breakdown is critical for environmental risk assessment and the development of effective remediation strategies. This document details the physicochemical properties of this compound, its abiotic and biotic degradation mechanisms, and the experimental protocols for studying these processes.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and fate in various environmental compartments. This compound is an orange-red solid with low water solubility, which influences its mobility in aquatic systems and its tendency to partition into organic matter.[1]

PropertyValueReference
IUPAC Name1-(Phenyldiazenyl)naphthalen-2-ol[1]
CAS Number842-07-9[1]
Molecular FormulaC₁₆H₁₂N₂O[1]
Molecular Weight248.28 g/mol
Melting Point131-133 °C
Water SolubilityVery low[1]
LogP (Octanol-Water Partition Coefficient)High (lipophilic)

Abiotic Degradation Pathways

Abiotic degradation of this compound occurs through non-biological processes, primarily photodegradation and advanced oxidation processes. These pathways are crucial for the transformation of this compound in atmospheric and aquatic environments.

Photodegradation

This compound is susceptible to photodegradation when exposed to light, a process involving singlet oxygen and free radicals. The breakdown of the dye is influenced by factors such as light intensity, pH, and the presence of photosensitizers.

Quantitative Data on Photodegradation:

ConditionParameterValueReference
Photocatalysis with BiFeO₃ nanoparticlesDegradation Rate Constant (k)3.46 mg L⁻¹ min⁻¹ (Zero-order kinetics)

Experimental Protocol for Photocatalytic Degradation of this compound:

A general protocol for assessing the photocatalytic degradation of this compound is outlined below. This can be adapted based on the specific photocatalyst and experimental setup.

Materials:

  • This compound stock solution

  • Photocatalyst (e.g., TiO₂, ZnO, BiFeO₃)

  • Photoreactor with a suitable light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a working solution of this compound of a known concentration in deionized water.

  • Add a specific amount of the photocatalyst to the this compound solution in the photoreactor.

  • Stir the suspension in the dark for a designated period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Immediately filter the samples through a 0.45 µm syringe filter to remove the photocatalyst.

  • Analyze the filtrate using HPLC to determine the concentration of remaining this compound.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Experimental Workflow for Photocatalytic Degradation:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound working solution B Add photocatalyst A->B C Stir in dark (Adsorption-Desorption Equilibrium) B->C D Initiate photoreaction (Turn on light) C->D E Collect samples at intervals D->E F Filter samples E->F G HPLC analysis F->G H Calculate degradation efficiency G->H

Workflow for a typical photocatalytic degradation experiment.
Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like this compound. The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process are effective AOPs for this purpose. The efficiency of these processes is highly dependent on pH, with optimal degradation typically occurring in acidic conditions (pH 2-4).

Quantitative Data on Fenton Process Degradation:

Initial this compound Conc.[Fe²⁺][H₂O₂]pHTimeDegradation Efficiency (%)Reference
10⁻⁴ mol·dm⁻³3 x 10⁻⁴ mol·dm⁻³10⁻² mol·dm⁻³620 min (UV light)~42%
10⁻⁴ mol·dm⁻³-10⁻² mol·dm⁻³62.5 hours (Sunlight)~50%
150 ppm1:80 (molar ratio)1:80 (molar ratio)-10 min99.9% (for Reactive Red 2)
150 ppmvariousvarious-20 min69% (for Reactive Red 2)

Experimental Protocol for Fenton Degradation of this compound:

Materials:

  • This compound stock solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel (e.g., beaker)

  • Magnetic stirrer

  • pH meter

  • HPLC system

Procedure:

  • Prepare a this compound solution of known concentration in the reaction vessel.

  • Adjust the pH of the solution to the desired acidic level (e.g., pH 3) using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O and stir until dissolved.

  • Initiate the reaction by adding the specified volume of H₂O₂.

  • Start a timer and collect samples at predetermined intervals.

  • Quench the reaction in the collected samples immediately by adding a strong base (e.g., NaOH) to raise the pH, which precipitates the iron and stops the generation of hydroxyl radicals.

  • Filter the quenched samples and analyze the supernatant for the remaining this compound concentration using HPLC.

  • Calculate the degradation efficiency over time.

Fenton Degradation Logical Relationship:

G SudanI This compound DegradationProducts Degradation Products (e.g., aniline, 1-amino-2-naphthol) SudanI->DegradationProducts oxidized by Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical catalyzes Fe3 Fe³⁺ Fe2->Fe3 is oxidized to H2O2 H₂O₂ H2O2->OH_radical decomposes to OH_radical->SudanI H2O H₂O OH_radical->H2O forms

Key components and reactions in the Fenton degradation of this compound.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of this compound by living organisms, primarily bacteria and fungi. This process is of significant interest for bioremediation applications.

Microbial Degradation

A wide range of bacteria, particularly those found in the human gastrointestinal tract, are capable of degrading this compound. The primary mechanism is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases, leading to the formation of aromatic amines, such as aniline and 1-amino-2-naphthol.

Quantitative Data on Microbial Degradation:

MicroorganismDegradation (%)TimeReference
Bifidobacterium infantis1002 days
Clostridium indolis1002 days
Enterococcus faecalis1002 days
Lactobacillus rhamnosus1002 days
Ruminococcus obeum1002 days
23 out of 35 tested human intestinal bacterial speciesPartial to complete2 days

Experimental Protocol for Microbial Degradation of this compound:

Materials:

  • Pure culture of a this compound-degrading microorganism

  • Appropriate sterile growth medium (e.g., BHI broth for many intestinal bacteria)

  • This compound stock solution (sterilized, e.g., by filtration)

  • Incubator with temperature and shaking control

  • Spectrophotometer or HPLC system

  • Anaerobic chamber (if studying anaerobic degradation)

Procedure:

  • Inoculate the sterile growth medium with the selected microorganism.

  • Incubate under optimal growth conditions until a desired cell density is reached.

  • Add a known concentration of this compound to the culture.

  • Continue incubation under the same conditions.

  • At regular time intervals, withdraw samples from the culture.

  • Separate the microbial cells from the medium by centrifugation.

  • Analyze the supernatant for the remaining this compound concentration using a spectrophotometer (measuring absorbance at the λ_max of this compound) or by HPLC for more accurate quantification.

  • Calculate the percentage of degradation over time.

Microbial Degradation Pathway of this compound:

G SudanI This compound Aniline Aniline SudanI->Aniline Azo bond cleavage AminoNaphthol 1-Amino-2-naphthol SudanI->AminoNaphthol Azo bond cleavage Azoreductase Azoreductase (from bacteria) Azoreductase->SudanI catalyzes

Reductive cleavage of this compound by bacterial azoreductase.
Fungal Degradation

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including azo dyes. Their lignin-degrading enzyme system, which includes lignin peroxidases and manganese peroxidases, is responsible for this activity.

Quantitative Data on Fungal Degradation:

FungusPollutantDegradation (%)TimeReference
Trametes versicolorAzo dye63.017 days
Pleurotus ostreatusAzo dye69.325 days
Pleurotus pulmonariusAzo dye63.125 days
Phanerochaete chrysosporiumDiuron~10010 days

Signaling Pathways in Microbial Degradation

The expression of azo dye-degrading enzymes, such as azoreductases, in bacteria is a regulated process. While the complete signaling pathways are still under investigation, some key regulatory elements have been identified. The presence of the azo dye itself can act as an inducer for the expression of azoreductase genes. In Escherichia coli, several genes have been identified as potential regulators of azoR expression, including those involved in stress response and metabolism. For instance, the expression of arsC and relA has been shown to increase in response to the presence of the azo dye Methyl Red, and transposon insertion in these genes leads to a significant decrease in azoR transcription. This suggests a complex regulatory network that allows bacteria to adapt and respond to the presence of these xenobiotic compounds.

Putative Regulatory Pathway for Azoreductase Expression:

G AzoDye Azo Dye (e.g., this compound) Cell Bacterial Cell AzoDye->Cell RegulatorGenes Regulator Genes (e.g., arsC, relA) Cell->RegulatorGenes Induces expression of AzoRGene azoR Gene RegulatorGenes->AzoRGene Regulates transcription of Azoreductase Azoreductase (Enzyme) AzoRGene->Azoreductase is transcribed and translated to

A simplified model of the regulation of azoreductase gene expression.

Analytical Methodologies

Accurate quantification of this compound and its degradation products is essential for studying its environmental fate. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the most common analytical technique.

Detailed HPLC Protocol for this compound Analysis:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound analytical standard.

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 15:20:65 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 480 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations to create a calibration curve.

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter.

    • For solid samples (e.g., soil, food), perform a solvent extraction (e.g., with acetonitrile or a mixture of solvents), followed by cleanup using Solid Phase Extraction (SPE) if necessary, and finally, filter the extract.

  • Analysis: Inject the standards and prepared samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve generated from the standards.

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and various abiotic and biotic degradation processes. While photodegradation and advanced oxidation processes can effectively transform this compound, microbial degradation, particularly through the action of bacterial azoreductases, offers a promising avenue for bioremediation. This guide provides a foundational understanding of these processes, along with detailed experimental protocols to aid researchers in further investigating the environmental behavior of this and other azo dyes. Future research should focus on elucidating the complete signaling pathways that regulate microbial degradation and on optimizing degradation conditions for practical environmental applications.

References

Sudan I: A Comprehensive Toxicological Profile Contrasting Acute and Chronic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the toxicological properties of Sudan I, a synthetic azo dye. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its acute and chronic toxicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the toxicological mechanisms of action.

Executive Summary

This compound exhibits low acute toxicity. However, its chronic exposure is associated with significant health risks, primarily due to its genotoxic and carcinogenic properties. The dye undergoes metabolic activation in the body, leading to the formation of reactive intermediates that can damage DNA and other cellular macromolecules, ultimately contributing to the development of tumors, particularly in the liver and urinary bladder.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound.

Table 1: Acute Toxicity of this compound
SpeciesRoute of AdministrationEndpointValueReference
RatOralLD50> 10,000 mg/kg

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. A higher LD50 value indicates lower acute toxicity.

Table 2: Chronic Toxicity of this compound
SpeciesDurationRoute of AdministrationEndpointNOAELLOAELFindingsReference
Mouse14 DaysOralSystemic Toxicity1,200 mg/kgNot ReportedNo observed adverse effects at the tested dose.
Rat2 YearsOral (Feed)CarcinogenicityNot Explicitly StatedNot Explicitly StatedIncreased incidence of neoplastic nodules in the liver.[1]
Rat2 YearsOral (Feed)CarcinogenicityNot Explicitly StatedNot Explicitly StatedIncreased incidence of liver and urinary bladder tumors.[2][3]
Mouse2 YearsSubcutaneousCarcinogenicityNot Explicitly StatedNot Explicitly StatedIncreased incidence of liver tumors.

Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest tested dose of a substance at which an adverse effect is found. While specific NOAEL and LOAEL values from 2-year carcinogenicity studies are not explicitly stated in the reviewed literature, the consistent finding of carcinogenicity at tested doses indicates that the LOAEL would be within the dose ranges used in those studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis p1 Prepare S. typhimurium strains (e.g., TA98, TA100) e1 Mix bacteria, this compound, and S9 mix (or buffer) p1->e1 p2 Prepare this compound solutions (various concentrations) p2->e1 p3 Prepare S9 metabolic activation system p3->e1 e2 Pour mixture onto histidine-deficient agar plates e1->e2 i1 Incubate plates at 37°C for 48-72 hours e2->i1 a1 Count revertant colonies i1->a1 a2 Compare to negative and positive controls a1->a2 Micronucleus_Assay_Workflow cluster_treatment Treatment cluster_sampling Sampling cluster_preparation Slide Preparation cluster_analysis Analysis t1 Administer this compound to rodents (e.g., rats) at various doses s1 Collect bone marrow or peripheral blood at set time points t1->s1 t2 Include negative and positive control groups t2->s1 p1 Prepare smears on microscope slides s1->p1 p2 Stain slides (e.g., Giemsa) p1->p2 a1 Score micronucleated polychromatic erythrocytes (MN-PCEs) p2->a1 a2 Determine PCE/NCE ratio (cytotoxicity) p2->a2 Cytotoxicity_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis s1 Seed HepG2 cells in a 96-well plate t1 Expose cells to various concentrations of this compound s1->t1 i1 Incubate for a defined period (e.g., 24, 48, 72 hours) t1->i1 t2 Include untreated controls t2->i1 a1 Add viability reagent (e.g., MTT, XTT) i1->a1 a2 Measure absorbance or fluorescence a1->a2 d1 Calculate cell viability (%) a2->d1 d2 Determine IC50 value d1->d2 CYP450_Activation SudanI This compound CYP1A1 CYP1A1/CYP3A4 (Liver) SudanI->CYP1A1 ReactiveMetabolite Benzenediazonium ion (Reactive Electrophile) CYP1A1->ReactiveMetabolite Oxidation Detox Detoxification (C-hydroxylation) CYP1A1->Detox Oxidation DNA DNA ReactiveMetabolite->DNA Covalent Binding Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) DNA->Adducts Peroxidase_Activation SudanI This compound Peroxidase Peroxidases (e.g., in Bladder) SudanI->Peroxidase Radical This compound Radical Peroxidase->Radical One-electron oxidation Guanosine (Deoxy)guanosine Radical->Guanosine Reaction with exocyclic amino group Adducts 4-[(deoxy)guanosin-N2-yl]this compound Adduct Guanosine->Adducts AhR_Signaling SudanI This compound AhR Aryl Hydrocarbon Receptor (AhR) SudanI->AhR Binds to ARNT ARNT AhR->ARNT Translocates to nucleus and dimerizes with XRE Xenobiotic Response Element (XRE) in DNA ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene Transcription XRE->CYP1A1_gene Induces CYP1A1_protein CYP1A1 Protein CYP1A1_gene->CYP1A1_protein Leads to increased

References

In Vitro Cytotoxicity of Sudan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, a synthetic azo dye, has been widely used for industrial purposes, including the coloring of solvents, oils, waxes, and plastics.[1] Despite its industrial applications, this compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is not approved for use as a food additive.[2] In vitro studies have been crucial in elucidating the mechanisms underlying its cytotoxic and genotoxic effects. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanisms of action, quantitative data from published studies, and detailed experimental protocols. The primary focus of in vitro research has been on liver cell lines, such as the human hepatoma HepG2 cell line, due to the liver's central role in xenobiotic metabolism.[1][3]

Mechanisms of this compound Cytotoxicity

The cytotoxic effects of this compound are primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. This process involves two main pathways: oxidative metabolism by cytochrome P450 (CYP) enzymes and peroxidases, and the subsequent generation of reactive oxygen species (ROS).

Metabolic Activation

In the liver, this compound is metabolized by CYP enzymes, particularly CYP1A1 and to a lesser extent CYP3A4, to various hydroxylated metabolites.[4] A key activation step is the enzymatic splitting of the azo group, which leads to the formation of a reactive benzenediazonium ion (BDI). This electrophilic intermediate can covalently bind to DNA, forming DNA adducts. The major adduct identified is 8-(phenylazo)guanine. Peroxidases, which are present in tissues like the urinary bladder, can also metabolize this compound to radical species that contribute to its genotoxicity.

Oxidative Stress

A significant body of evidence points to the induction of oxidative stress as a central mechanism of this compound-induced cytotoxicity. The metabolism of this compound can lead to the excessive production of ROS, such as superoxide anions and hydroxyl radicals. This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA. Oxidative DNA damage is a critical event, with the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.

Quantitative Data on this compound Cytotoxicity

Quantitative data on the cytotoxicity of this compound is essential for risk assessment and for understanding its potency. The following tables summarize key findings from in vitro studies on HepG2 cells.

ParameterCell LineConcentration Range (µM)Observed EffectReference
DNA Migration (Comet Assay)HepG225-100Dose-dependent increase
Micronuclei FrequencyHepG225-100Dose-dependent increase
Reactive Oxygen Species (ROS)HepG2100Significant increase
8-hydroxydeoxyguanosine (8-OHdG)HepG250-100Significant increase
Thiobarbituric Acid Reactive Substances (TBARS)HepG250-100Significant increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used to assess this compound cytotoxicity.

Cell Culture and Treatment

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight. This compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is then added to the culture medium at the desired concentrations for the specified duration.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with this compound, cells are harvested by trypsinization and resuspended in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: A mixture of the cell suspension and low-melting-point agarose is pipetted onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding. Electrophoresis is then carried out at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: The slides are washed with a neutralization buffer (0.4 M Tris, pH 7.5) and stained with a fluorescent DNA-binding dye, such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

Micronucleus Test

The micronucleus test is used to detect chromosome breakage and loss.

  • Cell Treatment: Cells are treated with this compound for a period that allows for at least one cell division.

  • Cytokinesis Block: Cytochalasin B (at a final concentration of 3-6 µg/mL) is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed with a mixture of methanol and acetic acid (3:1).

  • Slide Preparation and Staining: The fixed cell suspension is dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei is scored in a population of binucleated cells (typically 1000-2000 cells) under a microscope.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with this compound.

  • Loading with DCFH-DA: The cells are washed with PBS and then incubated with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced cytotoxicity.

Metabolic Activation of this compound

Sudan_I This compound CYP1A1_3A4 CYP1A1, CYP3A4 (Liver) Sudan_I->CYP1A1_3A4 Peroxidases Peroxidases (e.g., Bladder) Sudan_I->Peroxidases Hydroxylated_Metabolites C-Hydroxylated Metabolites (Detoxification) CYP1A1_3A4->Hydroxylated_Metabolites Benzenediazonium_Ion Benzenediazonium Ion (BDI) (Reactive Intermediate) CYP1A1_3A4->Benzenediazonium_Ion Sudan_I_Radicals This compound Radicals Peroxidases->Sudan_I_Radicals DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) Benzenediazonium_Ion->DNA_Adducts Sudan_I_Radicals->DNA_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Caption: Metabolic activation of this compound by CYP enzymes and peroxidases.

ROS-Mediated Genotoxicity of this compound

Sudan_I This compound Metabolism ROS Increased Reactive Oxygen Species (ROS) Sudan_I->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (TBARS) Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Oxidative_DNA_Damage Oxidative DNA Damage (8-OHdG) Oxidative_Stress->Oxidative_DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Strand_Breaks DNA Strand Breaks Oxidative_DNA_Damage->DNA_Strand_Breaks Chromosome_Breaks Chromosome Breaks (Micronuclei) DNA_Strand_Breaks->Chromosome_Breaks Chromosome_Breaks->Cellular_Damage Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Caption: ROS-mediated genotoxicity pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cell_Culture Cell Culture (e.g., HepG2) Sudan_I_Treatment This compound Treatment (Dose- and Time-Dependent) Cell_Culture->Sudan_I_Treatment Cytotoxicity_Assays Cytotoxicity/Genotoxicity Assays Sudan_I_Treatment->Cytotoxicity_Assays Comet_Assay Comet Assay (DNA Strand Breaks) Cytotoxicity_Assays->Comet_Assay Micronucleus_Test Micronucleus Test (Chromosome Damage) Cytotoxicity_Assays->Micronucleus_Test ROS_Assay ROS Assay (DCFH-DA) Cytotoxicity_Assays->ROS_Assay Data_Analysis Data Analysis and Endpoint Measurement Comet_Assay->Data_Analysis Micronucleus_Test->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for assessing this compound cytotoxicity in vitro.

References

Methodological & Application

Application Note: Detection of Sudan I in Food Products by HPLC-UV/Vis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sudan I is an industrial azo dye classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is not permitted for use as a food additive.[1][2] Its illegal use to enhance the color of food products, such as chili powder, tomato sauces, and palm oil, poses a significant health risk.[3][4] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with a UV/Vis detector for the sensitive and reliable quantification of this compound in various food matrices. The method involves a straightforward extraction and cleanup procedure followed by reversed-phase HPLC analysis.

Introduction

The adulteration of food products with unauthorized colorants like Sudan dyes is a recurring issue in the food industry.[3] Due to their potential carcinogenicity, regulatory bodies worldwide have banned their use in foodstuffs. Consequently, sensitive and reliable analytical methods are crucial for monitoring the presence of these dyes in food. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is a widely used technique for this purpose due to its high sensitivity, and repeatability. This document provides a detailed protocol for the detection and quantification of this compound in food samples.

Experimental

Sample Preparation

A liquid-solid extraction followed by a solid-phase extraction (SPE) cleanup is a common and effective method for extracting this compound from complex food matrices.

1. Extraction:

  • Weigh 2-5 g of the homogenized food sample into a centrifuge tube.

  • Add a suitable extraction solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Thoroughly mix the sample and solvent using a vortex mixer or a high-speed disperser for 1-5 minutes.

  • Centrifuge the mixture at a speed of 5000 xg or higher for 5-10 minutes to separate the solid matrix from the supernatant.

  • Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Load the extracted supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

  • Elute the this compound dye from the cartridge using a suitable solvent like acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV/Vis Conditions

The chromatographic separation is typically achieved on a reversed-phase C18 column.

ParameterCondition
HPLC System A standard HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) or acetonitrile and methanol (e.g., 80:20 v/v).
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 35-40°C
Injection Volume 10-20 µL
Detection Wavelength 476-478 nm for this compound

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC-UV/Vis methods for the determination of this compound in food.

Food MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Red Chilli Pepper1.2 - 5.44 - 1889 - 98
Animal Tissues/Eggs7.7 - 9.0 (CCα)9.1 - 10.3 (CCβ)77.2 - 98.0
Dried Meat-<1680 - 100
Tomato Sauce0.1--

LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Homogenized Food Sample extraction Solvent Extraction (Acetonitrile) sample->extraction Add solvent centrifugation Centrifugation extraction->centrifugation Vortex & Centrifuge cleanup Solid-Phase Extraction (C18) centrifugation->cleanup Collect supernatant reconstitution Evaporation & Reconstitution cleanup->reconstitution Elute & Concentrate hplc HPLC-UV/Vis System reconstitution->hplc Inject sample separation C18 Column Separation hplc->separation detection UV/Vis Detection (478 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification result Result Reporting (µg/kg) quantification->result

Caption: Experimental workflow for the determination of this compound in food samples.

Protocol: Determination of this compound in Chili Powder

This protocol provides a step-by-step guide for the analysis of this compound in chili powder.

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • 0.45 µm syringe filters

  • Homogenizer or blender

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with UV/Vis detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1, 2, 5 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Weigh 2 g of homogenized chili powder into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the tube at 5000 xg for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process on the residue with another 20 mL of acetonitrile.

  • Combine the supernatants.

4. SPE Cleanup

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the conditioned cartridge at a slow flow rate.

  • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Set up the HPLC system according to the conditions described in the "HPLC-UV/Vis Conditions" table.

  • Inject 20 µL of the prepared sample and standard solutions into the HPLC system.

  • Record the chromatograms and identify the this compound peak based on the retention time of the standard.

6. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration of this compound in the original chili powder sample, taking into account the initial sample weight and dilution factors.

Conclusion

The described HPLC-UV/Vis method is a reliable and sensitive approach for the determination of this compound in various food matrices. The sample preparation procedure, involving solvent extraction and SPE cleanup, effectively removes interfering components, ensuring accurate quantification. This application note and protocol provide a comprehensive guide for laboratories involved in food safety monitoring and quality control.

References

Application Note: Sensitive Quantification of Sudan I in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantification of Sudan I in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) and is prohibited for use as a food additive in many countries.[1] The described methodology, employing Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer, provides excellent selectivity and sensitivity for trace-level detection and quantification. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric conditions, along with method validation data.

Introduction

Sudan dyes, including this compound, are industrial colorants used for coloring solvents, oils, waxes, and plastics.[2] Their illegal addition to food products, such as chili powder, curry, and sauces, to enhance color and increase market value, poses a significant health risk to consumers.[2] Due to the carcinogenic nature of their degradation products, regulatory bodies worldwide have banned their use in foodstuffs and enforce strict monitoring.[1] Consequently, there is a critical need for reliable and sensitive analytical methods for the routine surveillance of this compound in food. LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation. This application note presents a validated LC-MS/MS method suitable for the determination of this compound in complex food matrices.

Experimental Workflow

workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weighing & Homogenization (1-5 g of sample) extraction 2. Liquid-Liquid Extraction (Acetonitrile or Acetone) sample->extraction cleanup 3. Solid-Phase Extraction (SPE) (Oasis HLB or Alumina B) extraction->cleanup evaporation 4. Evaporation & Reconstitution cleanup->evaporation injection 5. UPLC Injection evaporation->injection separation 6. Chromatographic Separation (C18 Reversed-Phase) injection->separation detection 7. MS/MS Detection (ESI+, MRM Mode) separation->detection quantification 8. Quantification (Matrix-Matched Calibration) detection->quantification reporting 9. Reporting quantification->reporting

Caption: Experimental Workflow for this compound Analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for removing matrix interferences and enriching the analyte of interest. The following procedure is a generalized method adaptable to various food matrices like spices and sauces.

Materials:

  • Homogenizer or blender

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 3cc, 60 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Acetonitrile (HPLC grade)

  • Acetone (ACS grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (for defatting, if necessary)

  • Ammonium hydroxide solution (5%)

  • Ultrapure water

Procedure:

  • Extraction:

    • Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile or acetone and vortex vigorously for 5 minutes. For samples with high-fat content, a defatting step with n-hexane may be required.

    • Some methods utilize ultrasound-assisted extraction for 10 minutes to improve extraction efficiency.

    • Centrifuge the mixture at 4500 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a Waters Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

    • Dilute the extracted supernatant with an equal volume of 5% ammonium hydroxide aqueous solution before loading.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 70% methanol in water to remove polar interferences.

    • Elute this compound with 4 mL of 90:10 ethyl acetate/methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., acetonitrile/water, 50:50, v/v) and vortex for 1 minute.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro micro API or Agilent 6410)

Chromatographic Conditions:

Parameter Value
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 30-40 °C

| Gradient Elution | A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration. |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 100-150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 500 L/hr

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)

| 249.1 | 156.0 | 93.1 | 15 / 25 |

Note: The collision energy should be optimized for the specific instrument used. The transition m/z 249 -> 156 is typically used for quantification, while m/z 249 -> 93 serves as a qualifier for confirmation.

Quantitative Data Summary

The performance of the method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the tables below.

Table 1: Linearity of Matrix-Matched Calibration Curves

Analyte Calibration Range (µg/kg) Correlation Coefficient (R²)

| this compound | 0.1 - 25 | > 0.996 |

Table 2: Method Sensitivity (LOD and LOQ)

Parameter Value (µg/kg)
Limit of Detection (LOD) 0.1 - 1.17

| Limit of Quantification (LOQ) | 0.3 - 3.72 |

LOD and LOQ values can vary depending on the matrix and instrument sensitivity.

Table 3: Accuracy and Precision (Recovery and RSD)

Spiking Level (µg/kg) Mean Recovery (%) Intra-day Precision (% RSD) Inter-day Precision (% RSD)
1.0 82.0 - 107.3 0.8 - 7.7 1.6 - 7.7

| 10.0 | 93.8 - 115.2 | < 10 | < 15 |

Recovery and precision were assessed by analyzing spiked blank matrix samples at different concentration levels.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various food matrices. The simple and effective sample preparation protocol, combined with the specificity of MRM detection, allows for low-level detection that meets regulatory requirements. The method has been successfully validated, demonstrating excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine monitoring and food safety applications.

References

Application Note: Sample Preparation for the Analysis of Sudan I in Chili Powder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sudan I is a synthetic, fat-soluble azo dye, classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] While widely used for industrial purposes such as coloring plastics, oils, and waxes, its use as a food additive is prohibited in most countries, including the European Union and the United States, due to its potential genotoxicity and carcinogenicity.[2][3] Despite the ban, this compound has been illicitly used to enhance the color of various food products, most notably chili powder and other spices, to mask poor quality or prolong color intensity.[2][4]

The complex matrix of chili powder, rich in natural pigments like carotenoids, presents a significant analytical challenge, as these compounds can interfere with the detection of this compound. Therefore, robust and efficient sample preparation is a critical step to extract this compound, remove interfering substances, and ensure accurate and reliable quantification by analytical instruments. This application note details validated protocols for the preparation of chili powder samples for this compound analysis, focusing on Liquid-Solid Extraction with Solid-Phase Extraction cleanup and the QuEChERS method.

Core Principles of Sample Preparation

Effective sample preparation for this compound analysis from chili powder typically involves two main stages: extraction and cleanup.

  • Extraction: The primary goal is to efficiently transfer this compound from the solid chili powder matrix into a liquid solvent. Due to the lipophilic nature of Sudan dyes, organic solvents are employed. Common extraction techniques include:

    • Liquid-Solid Extraction (LSE): This is a dominant procedure where the sample is homogenized and mixed with a suitable solvent like acetonitrile, hexane, or a mixture of hexane and isopropanol.

    • Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to accelerate the extraction process, improving efficiency.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach involves an extraction and partitioning step with acetonitrile and salts, followed by dispersive solid-phase extraction (dSPE) for cleanup.

  • Cleanup: After extraction, the solvent contains not only this compound but also co-extracted matrix components like fats, oils, and natural pigments that can interfere with analysis. Cleanup steps are essential to remove these interferences.

    • Solid-Phase Extraction (SPE): This is a widely used cleanup technique where the extract is passed through a cartridge containing a solid sorbent (e.g., Alumina, C18). The sorbent retains interfering compounds while allowing this compound to be eluted with a specific solvent.

Analytical Techniques

Following sample preparation, the extract is analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector is a common method for separation and quantification.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, providing more reliable identification and confirmation of the analyte.

Experimental Workflow Overview

The general workflow for the analysis of this compound in chili powder involves sample homogenization, extraction of the dye, cleanup of the extract to remove interferences, and finally, instrumental analysis.

Workflow General Workflow for this compound Analysis in Chili Powder Sample Chili Powder Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., LSE, QuEChERS) Homogenize->Extract Cleanup Cleanup (e.g., SPE, dSPE) Extract->Cleanup Analyze Instrumental Analysis (HPLC-DAD, LC-MS/MS) Cleanup->Analyze Result Data Analysis & Quantification Analyze->Result

Caption: General workflow for this compound analysis in chili powder.

Protocol 1: Liquid-Solid Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is a robust method suitable for various chili powder matrices, providing a clean extract for LC-MS/MS analysis. It is based on methods that utilize solvent extraction followed by cleanup on an alumina cartridge.

Materials:

  • Homogenized chili powder sample

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) system

  • Alumina SPE cartridges (e.g., 1 g / 3 mL)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Extraction: a. Weigh 0.5 g of the homogenized chili powder sample into a 25 mL volumetric flask. b. Add acetonitrile to the mark. c. Stir the mixture with a magnetic stir bar for 1 hour. d. Centrifuge the mixture at 10,000 x g for 10 minutes. e. Filter the supernatant through a 0.45 µm filter. f. For SPE cleanup, an aliquot of the extract is typically evaporated and reconstituted in a solvent compatible with the SPE cartridge, such as hexane.

  • SPE Cleanup (Alumina Cartridge): a. Conditioning: Condition the alumina SPE cartridge by passing 6 mL of methanol, followed by 6 mL of ethyl acetate, and finally 6 mL of hexane through the cartridge. b. Loading: Load 1 mL of the reconstituted sample extract onto the conditioned cartridge. c. Washing: Wash the cartridge with 6 mL of hexane to remove fats and oils, followed by 2 mL of ethyl acetate to remove carotenoids and other less polar interferences. d. Elution: Elute the Sudan dyes from the cartridge using 8 mL of a 90:10 (v/v) ethyl acetate:methanol solution into a clean collection tube. e. Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for instrumental analysis.

  • Analysis: a. Transfer the final reconstituted solution into an autosampler vial. b. Inject an aliquot into the HPLC-DAD or LC-MS/MS system for analysis.

Protocol1 Protocol 1: LSE with SPE Cleanup cluster_spe SPE Cleanup start Weigh 0.5g Chili Powder add_acn Add Acetonitrile & Stir for 1h start->add_acn Extraction centrifuge Centrifuge & Filter Supernatant add_acn->centrifuge reconstitute Evaporate & Reconstitute in Hexane centrifuge->reconstitute condition_spe Condition Alumina SPE Cartridge (Methanol, Ethyl Acetate, Hexane) load_sample Load Sample onto Cartridge reconstitute->load_sample condition_spe->load_sample wash_spe Wash Cartridge (Hexane, Ethyl Acetate) load_sample->wash_spe elute Elute this compound (90:10 Ethyl Acetate:Methanol) wash_spe->elute evap_final Evaporate Eluate & Reconstitute for Analysis elute->evap_final analyze Inject into LC-MS/MS evap_final->analyze Analysis Protocol2 Protocol 2: QuEChERS Method start Weigh 2g Chili Powder add_water Add 8mL Water & Vortex start->add_water Extraction & Partitioning add_acn Add 10mL Acetonitrile & Vortex add_water->add_acn add_salts Add QuEChERS Salts & Shake 1 min add_acn->add_salts centrifuge Centrifuge for 5 min add_salts->centrifuge supernatant Take Supernatant (Acetonitrile Layer) centrifuge->supernatant Cleanup filter Filter & Transfer to Vial supernatant->filter Analysis analyze Inject into UPLC-MS/MS filter->analyze

References

Application Note: Solid-Phase Extraction for the Cleanup of Sudan I in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sudan I is a synthetic, industrial dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer. It is illegally used to enhance the color of food products such as chili powder, curry spices, and palm oil.[1] Due to its potential health risks, robust analytical methods are required for the accurate detection of this compound in various food matrices. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that effectively removes interfering matrix components, concentrates the analyte of interest, and improves the sensitivity and reliability of subsequent analytical determination by methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note provides a detailed overview and protocols for the use of SPE in the cleanup of this compound from diverse food samples.

Principle of Solid-Phase Extraction

SPE operates on the principle of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase (the sorbent). The process typically involves four steps:

  • Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for sample binding.

  • Loading: The sample is passed through the cartridge, and the analyte of interest (this compound) is retained on the sorbent.

  • Washing: Interfering compounds are selectively washed away from the sorbent using a solvent that does not elute the analyte.

  • Elution: The retained analyte is recovered from the sorbent using a strong elution solvent.

The choice of sorbent and solvents is critical and depends on the physicochemical properties of this compound and the complexity of the sample matrix.

Sorbent Selection for this compound Cleanup

Several types of SPE cartridges have been successfully employed for the cleanup of Sudan dyes, with the selection depending on the sample matrix:

  • Normal-Phase Sorbents (e.g., Alumina, Silica Gel): These are effective for oily and fatty matrices. The nonpolar fats and oils can be washed away with nonpolar solvents, while the more polar Sudan dyes are retained and subsequently eluted with a more polar solvent mixture.

  • Reversed-Phase Sorbents (e.g., C18): While Sudan dyes are hydrophobic, the complexity of food matrices can sometimes make retention on C18 challenging, especially during strong organic washes for cleanup.

  • Polymeric Sorbents (e.g., Oasis MAX, strata-X): These offer mixed-mode functionalities. For instance, Oasis MAX, a mixed-mode anion-exchange sorbent, is suitable for water-based samples like chili sauces. Polymeric sorbents like strata-X interact via π-π interactions, which is effective for retaining aromatic compounds like Sudan dyes.

  • Molecularly Imprinted Polymers (MIPs): These highly selective sorbents are designed with specific recognition sites for the target analyte, offering excellent cleanup and recovery.

Quantitative Data Summary

The following table summarizes the performance of different SPE methods for the determination of this compound in various food matrices.

Food MatrixSPE SorbentAnalytical MethodRecovery of this compound (%)LOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Chili SpicesAlumina-BLC-MS/MS88 - 1000.7 µg/kg-
Palm OilAlumina-BLC-MS/MS76 - 83--
Chili Powderstrata-XHPLC/UV>85--
Chili SaucesOasis MAXLC-MS~95 (at 80 µg/kg)-< 10 µg/kg
Various FoodsSilica GelHPLC-DAD--0.5 µg/g
Chili & Curry Sauces-HPLC-PDA51 - 860.2 - 0.5 mg/kg0.4 - 1 mg/kg
Chili & Curry Spices-HPLC-PDA89 - 1001.5 - 2 mg/kg3 - 4 mg/kg
Red Chilli Pepper-HPLC89 - 981.2 - 5.4 µg/kg4 - 18 µg/kg
Various FoodsMISPEHPLC85 - 101--

Experimental Workflow

The general workflow for the analysis of this compound using SPE involves sample preparation, extraction, cleanup, and subsequent analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Chili Powder, Oil) Homogenize Homogenize/ Weigh Sample Sample->Homogenize Extract Extract with Solvent (e.g., Acetone, Isopropanol) Homogenize->Extract Condition 1. Condition Cartridge Load 2. Load Sample Extract Extract->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute this compound Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS or HPLC-UV/DAD Analysis Evaporate->Analyze

References

Application Notes and Protocols for Electrochemical Detection of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its illegal use as a food additive to enhance the color of products like chili powder, tomato sauce, and ketchup poses a significant health risk to consumers.[2][3] Traditional detection methods such as high-performance liquid chromatography (HPLC) and mass spectrometry can be time-consuming and require expensive equipment.[4][5] Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the on-site and high-throughput screening of this compound in food samples.

These application notes provide a comprehensive overview of recent advancements in the development of electrochemical sensors for this compound detection. Detailed protocols for the fabrication of modified electrodes and the analytical procedures are outlined to guide researchers in implementing these techniques.

Principle of Electrochemical Detection

The electrochemical detection of this compound is primarily based on its oxidation at the surface of a modified electrode. The core principle involves the electrocatalytic oxidation of the hydroxyl group on the naphthalene ring of the this compound molecule. By applying a specific potential to the working electrode, this compound undergoes an irreversible oxidation reaction, generating a measurable electrical signal (current). The magnitude of this current is directly proportional to the concentration of this compound in the sample.

The sensitivity and selectivity of the detection are significantly enhanced by modifying the working electrode with various nanomaterials. These modifications, such as the use of metal oxide nanoparticles, carbon nanotubes, and graphene-based composites, increase the electrode's active surface area, facilitate faster electron transfer, and lower the oxidation overpotential of this compound.

Data Presentation: Performance of Various Electrochemical Sensors for this compound Detection

The following table summarizes the analytical performance of different electrochemical sensors reported for the detection of this compound, allowing for a clear comparison of their key characteristics.

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Food Samples TestedReference
ZnFe₂O₄ Nanoparticles/Screen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)0.1 - 500.00.03Tomato paste, chili powder, ketchup sauce
MOF-5/Multi-walled Carbon Nanotubes (MWCNTs)DPV0.05 - 500.0318Ketchup, Chili powder
ZnO-CuO Nanoplates/SPEDPV0.6 - 600.00.18Grape juice, tomato sauce, red pepper, apple juice
Ag-Cu Nanoparticles/Reduced Graphene Oxide (rGO)/Glassy Carbon Electrode (GCE)Not Specified0.001 - 100.0004Ketchup, chili powder
Fe₃O₄-ZIF-67/Ionic Liquid Carbon Paste Electrode (ILCPE)DPV0.5 - 5600.1Not specified
MnO₂ Nanorods/GCEDPV0.05 - 2.5 & 2.5 - 250.0135Dried and smoked paprika, Atlantic salmon
La³⁺-doped Co₃O₄ Nanocubes/SPEDPV0.3 - 300.00.05Not specified
MWCNTs/Chitosan/GCEDPVNot specified0.03Chili powder
CuO/Graphene Oxide (GO)/SPEDPV0.3 - 700.00.093Not specified
This compound-Cu(II) Complex/GCEDPV0.04 - 0.09 & 0.09 - 5.30.00071Tomato, chili sauces, ketchup, chili powder

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the electrochemical detection of this compound.

Protocol 1: Preparation of a ZnFe₂O₄ Nanoparticle Modified Screen-Printed Electrode (ZnFe₂O₄/SPE)

Materials:

  • Screen-Printed Electrode (SPE)

  • ZnFe₂O₄ nanoparticles

  • High-purity water

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • This compound standard solution

  • Food samples (e.g., tomato paste, chili powder, ketchup)

Equipment:

  • Voltammetric analyzer/Potentiostat

  • Three-electrode system (if not using an integrated SPE)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of the Modified Electrode:

    • Prepare a homogenous suspension of ZnFe₂O₄ nanoparticles in high-purity water.

    • Carefully drop-cast a small volume (e.g., 5 µL) of the ZnFe₂O₄ suspension onto the working area of the screen-printed electrode.

    • Allow the solvent to evaporate at room temperature to form a stable nanoparticle film on the electrode surface.

  • Sample Preparation:

    • Accurately weigh a known amount of the food sample (e.g., 1.0 g).

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Vortex the mixture thoroughly to extract this compound.

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and dilute it with 0.1 M PBS (pH 7.0) to the desired concentration.

  • Electrochemical Measurement:

    • Immerse the prepared ZnFe₂O₄/SPE into the electrochemical cell containing the diluted sample solution.

    • Perform Differential Pulse Voltammetry (DPV) by scanning the potential within a predefined range (e.g., from +0.11 V to +0.69 V).

    • Record the oxidation peak current of this compound, which appears at a specific potential (e.g., around +0.55 V).

    • The concentration of this compound in the sample is determined by comparing the peak current to a pre-established calibration curve.

Protocol 2: Voltammetric Determination of this compound using a Cu(II) Coordination Compound

Materials:

  • Glassy Carbon Electrode (GCE)

  • Cu(II) solution

  • Phosphate buffer solution (PBS, pH 5.0) containing 75% methanol

  • This compound standard solution

  • Food samples (e.g., tomato sauce, chili powder)

Equipment:

  • Potentiostat with a three-electrode system (GCE as working electrode, Ag/AgCl as reference, and Pt wire as auxiliary)

  • Polishing materials (alumina slurry)

  • Sonication bath

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with alumina slurry on a polishing cloth to a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in a 1:1 solution of ethanol and water, followed by sonication in deionized water.

  • Electrochemical Measurement:

    • Prepare the measurement solution by adding the sample extract and a specific concentration of Cu(II) solution to the PBS (pH 5.0, 75% methanol) supporting electrolyte.

    • Immerse the pre-treated GCE and other electrodes into the solution.

    • Record the Differential Pulse Voltammograms by scanning the potential from +0.4 V to +1.2 V.

    • The oxidation peak current of the this compound-Cu(II) complex at approximately +0.96 V is used for quantification.

    • A significant increase in the oxidation signal is observed in the presence of Cu(II) compared to its absence.

Visualizations

Signaling Pathway for Electrochemical Detection of this compound

G cluster_electrode Modified Electrode Surface cluster_solution Sample Solution Nanomaterial Nanomaterial Electrode Electrode Nanomaterial->Electrode Enhances Electron Transfer Signal Measurable Signal (Current) Electrode->Signal Oxidation Current Sudan_I This compound Sudan_I->Nanomaterial Adsorption & Interaction Applied_Potential Applied Potential Applied_Potential->Electrode Triggers Oxidation G Sample_Collection 1. Sample Collection (Chili Powder, Ketchup, etc.) Sample_Preparation 2. Sample Preparation (Extraction & Dilution) Sample_Collection->Sample_Preparation Electrochemical_Measurement 4. Electrochemical Measurement (DPV, CV) Sample_Preparation->Electrochemical_Measurement Electrode_Modification 3. Electrode Modification (e.g., Nanoparticle Coating) Electrode_Modification->Electrochemical_Measurement Data_Analysis 5. Data Analysis (Peak Current vs. Concentration) Electrochemical_Measurement->Data_Analysis Result 6. Quantification of this compound Data_Analysis->Result G Sensor_System Electrochemical Sensor System Working Electrode Reference Electrode Counter Electrode Working_Electrode Working Electrode Substrate (GCE, SPE) Modifier (Nanomaterials) Sensor_System:we->Working_Electrode Modifier Modifier Function Increased Surface Area Enhanced Catalysis Faster Electron Transfer Working_Electrode->Modifier Analyte Analyte (this compound) Working_Electrode->Analyte Signal_Output Signal Output (Current) Modifier->Signal_Output Amplifies Analyte->Signal_Output

References

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Sensitive Detection of Sudan Dyes in Tomato Sauce

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of Sudan dyes (I, II, III, and IV) in tomato sauce using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Sudan dyes are synthetic, fat-soluble azo dyes that are illegally used to enhance the color of food products. Due to their classification as potential carcinogens, regulatory bodies worldwide have banned their use in foodstuffs.[1] This method employs a simple extraction protocol followed by UPLC-MS/MS analysis, providing excellent selectivity and sensitivity for the detection of these banned colorants at trace levels. The described methodology is suitable for food safety laboratories and regulatory agencies for the routine monitoring of Sudan dyes in tomato-based products.

Introduction

Sudan dyes (I, II, III, and IV) are industrial dyes primarily used for coloring plastics, oils, and waxes. Their illegal addition to food products, such as tomato sauce, is a significant food safety concern due to their potential carcinogenic and genotoxic effects. The European Union has prohibited the use of Sudan dyes as food additives. Consequently, there is a critical need for reliable and sensitive analytical methods to detect their presence in the food supply chain. UPLC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and speed. This note presents a complete workflow, from sample preparation to data acquisition and analysis, for the determination of Sudan I, II, III, and IV in tomato sauce.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 1g of Tomato Sauce add_acetone 2. Add 10 mL Acetone sample->add_acetone vortex 3. Vortex & Centrifuge add_acetone->vortex supernatant 4. Transfer Supernatant vortex->supernatant add_nh4oh 5. Add 8 mL of 5% NH4OH supernatant->add_nh4oh spe 6. Solid-Phase Extraction (SPE) add_nh4oh->spe elute 7. Elute with Acetonitrile spe->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject 10 µL into UPLC-MS/MS reconstitute->inject Analysis Start separate 11. Chromatographic Separation inject->separate detect 12. MS/MS Detection (MRM) separate->detect quantify 13. Quantify using Calibration Curve detect->quantify report 14. Report Results quantify->report

References

Synthesis of Sudan I for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sudan I, also known as 1-phenylazo-2-naphthol, is a synthetic lipophilic azo dye. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) connecting two aromatic rings.[1] The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction and is typically performed in two main stages: diazotization of a primary aromatic amine followed by an azo coupling reaction.[2][3]

The first step involves the conversion of aniline into a benzenediazonium chloride salt. This is achieved by reacting aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The resulting benzenediazonium ion is a weak electrophile.

In the second step, the electrophilic diazonium salt is coupled with an activated aromatic compound, 2-naphthol (β-naphthol). The reaction is typically carried out in a slightly alkaline solution to deprotonate the 2-naphthol, forming the more reactive 2-naphtholate ion, which then attacks the diazonium salt to form the final azo dye, this compound. This compound appears as an intensely orange-red or reddish-brown crystalline powder. While historically used for coloring solvents, oils, and waxes, it is classified as a potential carcinogen and is not approved for use in food products.

Reaction Scheme

The overall synthesis of this compound proceeds through a two-step mechanism involving diazotization and azo coupling.

G Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium SudanI This compound (1-Phenylazo-2-naphthol) Diazonium->SudanI + Naphthol 2-Naphthol

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents

Reagent/Material Specification
Aniline (C₆H₅NH₂)Reagent Grade, Freshly Distilled
2-Naphthol (C₁₀H₇OH)Reagent Grade
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Hydrochloric Acid (HCl)Concentrated (12 M)
Sodium Hydroxide (NaOH)3 M Solution
Ethanol (C₂H₅OH)95% or Absolute
Distilled Water-
Ice-
Potassium Iodide-Starch Paper-
Reaction Tubes / Beakers50 mL or appropriate size
Glass Stirring Rod-
Pipettes-
Vacuum Filtration Apparatus-
Filter Paper-
Melting Point Apparatus-

Experimental Protocols

Safety Precautions:

  • Aniline: Aniline is toxic and a suspected carcinogen; handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Naphthol and Sodium Nitrite: These chemicals are toxic. Handle with care and avoid inhalation or skin contact.

  • Acids and Bases: Concentrated HCl and NaOH solutions are corrosive. Handle with extreme care.

  • Temperature Control: The benzenediazonium chloride intermediate is unstable at temperatures above 5°C and can decompose, potentially forming undesirable side products. Maintain ice-bath temperatures throughout the diazotization and coupling steps.

Protocol 1: Preparation of Benzenediazonium Chloride (Diazotization)

  • In a fume hood, add 50 mg of freshly distilled aniline to a reaction tube.

  • Carefully add 0.25 mL of concentrated (12 M) hydrochloric acid and 0.5 mL of distilled water.

  • Gently warm and agitate the solution to completely dissolve the aniline hydrochloride salt.

  • Cool the tube in an ice bath to 0°C. It is critical to maintain the temperature between 0-5°C for the subsequent steps.

  • In a separate tube, prepare a solution of 40 mg of sodium nitrite in 0.5 mL of distilled water.

  • While keeping the aniline solution in the ice bath, add the sodium nitrite solution dropwise with constant agitation (e.g., flicking the tube or using a magnetic stirrer).

  • After the addition is complete, wait for 5 minutes. Test for the presence of excess nitrous acid by touching the tip of a glass rod dipped in the solution to a piece of potassium iodide-starch paper. A blue-black color indicates excess nitrous acid, which is desired. If the test is negative, add a small amount of additional sodium nitrite solution.

Protocol 2: Synthesis of this compound (Azo Coupling)

  • In a separate reaction tube, prepare the coupling solution by dissolving 78 mg of 2-naphthol in 0.5 mL of 3 M sodium hydroxide solution.

  • Cool this 2-naphtholate solution in an ice bath.

  • Slowly and dropwise, add the cold benzenediazonium chloride solution (from Protocol 1) to the cold sodium 2-naphtholate solution.

  • Stir the mixture continuously with a glass rod during the addition. A blood-red solid should form initially, which may transition to a reddish-orange precipitate as the solution becomes more acidic.

  • After the addition is complete, let the mixture stand in the ice bath for 15-30 minutes to ensure the reaction goes to completion.

Protocol 3: Isolation and Purification

  • Collect the crude this compound precipitate by vacuum filtration.

  • Wash the solid product on the filter paper with two portions of cold distilled water (approx. 5 mL each) to remove any unreacted salts.

  • Allow the crude product to air dry. Weigh the crude product and calculate the crude yield.

  • For purification, recrystallize the crude product from a minimal amount of hot ethanol. Do not overheat the solution, as it may cause the dye to decompose.

  • Allow the ethanol solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

  • Weigh the final product and determine its melting point. The literature value for the melting point of this compound is 131-132°C.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
AnilineC₆H₅NH₂93.1350 mg~0.537Starting Amine
2-NaphtholC₁₀H₇OH144.1778 mg~0.541Coupling Component
Sodium NitriteNaNO₂69.0040 mg~0.580Diazotizing Agent
Product: this compound C₁₆H₁₂N₂O 248.28 - ~0.537 (Theor.) Azo Dye

Note: The theoretical yield is based on aniline as the limiting reagent.

Experimental Workflow Diagram

G start Start prep_aniline Prepare Aniline Hydrochloride Solution start->prep_aniline prep_nitrite Prepare Sodium Nitrite Solution start->prep_nitrite prep_naphthol Prepare Sodium 2-Naphtholate Solution start->prep_naphthol diazotization Diazotization (Mix Aniline & Nitrite) @ 0-5°C prep_aniline->diazotization prep_nitrite->diazotization coupling Azo Coupling (Mix Diazonium & Naphtholate) @ 0-5°C prep_naphthol->coupling diazotization->coupling filtration Vacuum Filtration & Washing coupling->filtration Isolate Crude Product recrystallization Recrystallization from Hot Ethanol filtration->recrystallization final_product Filter, Dry & Weigh Purified this compound recrystallization->final_product analysis Analysis (Melting Point) final_product->analysis end End analysis->end

Caption: Workflow for the laboratory synthesis and purification of this compound.

References

Application Notes and Protocols for Inducing Sudan I Metabolism in Rat Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for studying the in vitro metabolism of Sudan I, a synthetic azo dye with carcinogenic properties, using rat liver microsomes. The protocols detail the induction of relevant cytochrome P450 (CYP) enzymes in rats, the preparation of liver microsomes, the execution of in vitro metabolism assays, and the subsequent analysis of metabolic products. The primary enzyme responsible for this compound metabolism in rats is CYP1A1, with some contribution from CYP3A.[1][2][3] this compound itself is a potent inducer of CYP1A1/2.[4][5] This document offers detailed methodologies, data presentation in tabular format for clarity, and visual diagrams of the metabolic pathway and experimental workflow to guide researchers in this area of study.

Data Presentation

Table 1: In Vivo Induction of CYP1A Activity in Rat Liver
InducerDose & RegimenFold Induction of EROD (CYP1A1) ActivityFold Induction of MROD (CYP1A2) ActivityReference
Caffeine50 mg/kg/day, p.o. for 3 days1.73.0
Caffeine150 mg/kg/day, p.o. for 3 days6.08.9
Menadione15 mg/kg/day, p.o. for 4 days~5.4~2.5
β-Naphthoflavone50 mg/kg, i.p. (multi-day regimen)Significant InductionSignificant Induction
This compound50 mg/kg, single doseSignificantly InducedSignificantly Induced

EROD (7-ethoxyresorufin-O-deethylase) is a marker for CYP1A1 activity. MROD (methoxyresorufin-O-demethylase) is a marker for CYP1A2 activity.

Table 2: Kinetic Parameters of EROD Activity in Naïve Rat Liver Microsomes
ParameterValueReference
High-Affinity Component
Vmax₂3.2 ± 0.5 pmol/min/mg
Km₂0.1 ± 0.06 µM
Low-Affinity Component
Vmax₁8.3 ± 0.9 pmol/min/mg
Km₁11.8 ± 7.0 µM

Experimental Protocols

Protocol 1: In Vivo Induction of CYP1A Enzymes in Rats

This protocol describes the treatment of rats with an inducer to increase the expression of CYP1A enzymes in the liver prior to microsome isolation.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • β-Naphthoflavone (BNF)

  • Corn oil (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a dosing solution of β-Naphthoflavone in corn oil. A typical concentration is 20 mg/mL.

  • Administer β-Naphthoflavone to rats at a dose of 50 mg/kg body weight via intraperitoneal injection.

  • A multi-day dosing regimen can be employed. For example, administer the dose on days 1, 2, and 3.

  • House the animals with free access to food and water.

  • On day 4, 24 hours after the final dose, euthanize the rats and proceed with liver collection for microsome preparation.

Protocol 2: Preparation of Rat Liver Microsomes

This protocol details the isolation of the microsomal fraction from rat liver homogenates via differential centrifugation.

Materials:

  • Rat liver from control or induced animals

  • Homogenization buffer (e.g., 250 mM sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge and ultracentrifuge

  • Cryovials for storage

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and place it in ice-cold homogenization buffer.

  • Mince the liver finely and homogenize using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant (S9 fraction).

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in potassium phosphate buffer.

  • Repeat the ultracentrifugation step to wash the microsomes.

  • Resuspend the final pellet in a suitable buffer (e.g., phosphate buffer with glycerol for storage), determine the protein concentration (e.g., via Bradford assay), and store at -80°C until use.

Protocol 3: In Vitro Metabolism of this compound

This protocol outlines the incubation of this compound with rat liver microsomes to study its metabolic conversion.

Materials:

  • Rat liver microsomes (from control or induced rats)

  • This compound stock solution (in a suitable solvent like DMSO or methanol)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl₂)

  • Incubator or water bath at 37°C

  • Acetonitrile or other organic solvent to terminate the reaction

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Phosphate buffer (to final volume)

    • Rat liver microsomes (final concentration 0.2-0.5 mg/mL protein)

    • This compound (final concentration typically 1-100 µM, dissolved in a small volume of solvent)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal or double volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube for HPLC analysis.

Protocol 4: CYP1A1 Activity (EROD) Assay

This assay is used to confirm the induction of CYP1A1 by measuring the conversion of 7-ethoxyresorufin to the fluorescent product, resorufin.

Materials:

  • Rat liver microsomes

  • 7-Ethoxyresorufin stock solution (in DMSO)

  • NADPH

  • 100 mM Phosphate or Tris-HCl buffer (pH 7.4-7.8)

  • Resorufin standard

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~530-550 nm, Emission: ~585-590 nm)

Procedure:

  • In a 96-well plate, add buffer, microsomes (e.g., 10-20 µg protein), and 7-ethoxyresorufin (final concentration ~1-2 µM).

  • Pre-warm the plate to 37°C.

  • Initiate the reaction by adding NADPH (final concentration ~1 mM).

  • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Measure the increase in fluorescence over time (kinetic mode) for 10-15 minutes.

  • Calculate the rate of resorufin formation using a standard curve prepared with pure resorufin.

  • Express the activity as pmol resorufin formed per minute per mg of microsomal protein.

Protocol 5: HPLC Analysis of this compound and Metabolites

This protocol provides a method for the separation and quantification of this compound and its hydroxylated metabolites.

Materials:

  • Supernatant from the in vitro metabolism assay

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound and metabolite standards (if available)

Procedure:

  • Set up the HPLC system. An isocratic mobile phase can be effective, for example, a mixture of acetonitrile, water, and methanol (e.g., 77:3:20 v/v/v or 65:15:20 v/v/v).

  • Set the column temperature to 30-40°C and the flow rate to 1.0 mL/min.

  • Set the detector wavelength to ~480-490 nm, which is optimal for this compound.

  • Inject 10-20 µL of the supernatant from the terminated metabolism reaction.

  • Monitor the chromatogram for the disappearance of the this compound peak and the appearance of new, more polar metabolite peaks (which will have shorter retention times).

  • Quantify the amount of this compound remaining and metabolites formed by comparing peak areas to a standard curve. The primary metabolites are C-hydroxylated derivatives like 1-[(4-hydroxyphenyl)azo]-2-naphthol and 1-(phenylazo)naphthalene-2,6-diol.

Mandatory Visualizations

Sudan_I_Metabolism cluster_phase1 Phase I Metabolism Sudan_I This compound Metabolite_1 1-[(4-hydroxyphenyl)azo]-2-naphthol (Major) Sudan_I->Metabolite_1 CYP1A1 >> CYP3A (Hydroxylation) Metabolite_2 1-(phenylazo)naphthalene-2,6-diol (Major) Sudan_I->Metabolite_2 CYP1A1 >> CYP3A (Hydroxylation) Metabolite_3 Minor C-hydroxylated Metabolites Sudan_I->Metabolite_3 CYP1A1 Experimental_Workflow cluster_invivo In Vivo Stage cluster_prep Preparation Stage cluster_invitro In Vitro Stage cluster_analysis Analysis Stage Induction 1. Induce Rats (e.g., with β-Naphthoflavone) Harvest 2. Harvest Livers Induction->Harvest Microsomes 3. Isolate Liver Microsomes (Differential Centrifugation) Harvest->Microsomes Assay_Setup 4. Setup Incubation: Microsomes + this compound Microsomes->Assay_Setup EROD Confirm Induction (EROD Assay) Microsomes->EROD Parallel QC Reaction 5. Initiate Reaction (Add NADPH, 37°C) Assay_Setup->Reaction Termination 6. Terminate Reaction (Add Acetonitrile) Reaction->Termination HPLC 7. Analyze Supernatant (HPLC-UV/PDA) Termination->HPLC

References

Application Notes and Protocols for Assessing Sudan I-Induced DNA Damage using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its widespread use as an industrial colorant and its illegal presence as a food additive raise significant concerns for human health. Genotoxicity assessment is crucial for understanding the mechanisms of its carcinogenicity. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks and alkali-labile sites in individual cells, making it an ideal tool for evaluating the DNA-damaging potential of compounds like this compound.[1][2][3]

These application notes provide a detailed protocol for assessing DNA damage induced by this compound in the human hepatoma cell line HepG2 using the alkaline comet assay. HepG2 cells are a relevant in vitro model as the liver is a primary site of this compound metabolism.[1][2] The protocol outlines the experimental workflow, from cell culture and treatment to data analysis and interpretation.

Principle of the Comet Assay

The comet assay is based on the principle that fragmented DNA migrates further in an electric field than intact DNA. Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. The alkaline environment denatures the DNA and unwinds it, allowing broken DNA strands to move from the nucleus (the "head" of thecomet) towards the anode, forming a "tail." The extent of DNA damage is proportional to the amount of DNA in the tail.

Mechanism of this compound-Induced DNA Damage

This compound is known to induce genotoxicity through two primary mechanisms:

  • Formation of DNA Adducts: Metabolic activation of this compound, primarily by cytochrome P450 enzymes in the liver, leads to the formation of reactive electrophilic metabolites. These metabolites can covalently bind to DNA, forming bulky DNA adducts that can distort the DNA helix and interfere with replication and transcription.

  • Induction of Oxidative Stress: The metabolism of this compound can also generate reactive oxygen species (ROS), leading to oxidative stress within the cell. ROS can induce various types of DNA damage, including single- and double-strand breaks and oxidized bases.

Experimental Protocol: Alkaline Comet Assay for this compound in HepG2 Cells

This protocol is a comprehensive guide for performing the alkaline comet assay to measure DNA damage in HepG2 cells treated with this compound.

Materials and Reagents
  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Normal Melting Point (NMP) Agarose

  • Low Melting Point (LMP) Agarose

  • Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)

  • Microscope slides (frosted end)

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure

1. Cell Culture and Treatment

a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

b. Seed cells in appropriate culture vessels and allow them to attach and grow to 70-80% confluency.

c. Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

d. Treatment: On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 0, 25, 50, 75, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

e. Remove the culture medium from the cells, wash once with PBS, and add the this compound-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 100 µM H2O2 for 15 minutes).

f. Incubate the cells with this compound for a predetermined time (e.g., 24 hours) at 37°C.

2. Slide Preparation

a. Coat clean microscope slides with a layer of 1% NMP agarose in water. Let the agarose solidify and dry completely.

3. Cell Harvesting and Embedding

a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

b. Harvest the cells by trypsinization. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

c. Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

d. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (in PBS) at 37°C.

e. Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip. Place the slides on a cold flat surface to allow the agarose to solidify.

4. Lysis

a. Carefully remove the coverslips and immerse the slides in freshly prepared, cold Lysis Solution.

b. Incubate at 4°C for at least 1 hour (or overnight) in the dark.

5. DNA Unwinding and Electrophoresis

a. Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

b. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.

c. Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.

d. Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C in the dark.

6. Neutralization and Staining

a. After electrophoresis, carefully remove the slides from the tank and place them on a staining tray.

b. Gently rinse the slides with Neutralization Buffer three times for 5 minutes each.

c. Stain the DNA by adding a few drops of a suitable fluorescent dye to each slide. Incubate for 5-10 minutes in the dark.

d. Rinse briefly with distilled water and allow the slides to dry.

7. Visualization and Scoring

a. Analyze the slides using a fluorescence microscope.

b. Capture images of at least 50-100 randomly selected comets per slide.

c. Use a validated comet assay scoring software to quantify the extent of DNA damage. Key parameters to measure are:

  • % Tail DNA: The percentage of total DNA fluorescence that is in the tail. This is a widely used and recommended metric for DNA damage.
  • Olive Tail Moment: An integrated value that considers both the tail length and the intensity of DNA in the tail.

Data Presentation

Quantitative data from the comet assay should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Quantitative Analysis of this compound-Induced DNA Damage in HepG2 Cells

This compound Concentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)
0 (Vehicle Control)4.2 ± 1.51.8 ± 0.6
2512.8 ± 3.15.9 ± 1.4
5023.5 ± 4.511.2 ± 2.1
7535.1 ± 5.817.5 ± 2.9
10048.7 ± 6.224.3 ± 3.5
Positive Control (H2O2)65.3 ± 7.132.1 ± 4.0

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on experimental conditions.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Comet_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Comet Assay Procedure cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Treatment This compound Treatment (0-100 µM, 24h) HepG2->Treatment Harvest Cell Harvesting Treatment->Harvest Embed Embedding in Agarose Harvest->Embed Lysis Cell Lysis Embed->Lysis Unwind DNA Unwinding (Alkaline) Lysis->Unwind Electro Electrophoresis Unwind->Electro Stain DNA Staining Electro->Stain Microscopy Fluorescence Microscopy Stain->Microscopy Scoring Image Analysis & Scoring (% Tail DNA, Olive Tail Moment) Microscopy->Scoring

Caption: Experimental workflow for the comet assay to assess this compound-induced DNA damage.

Signaling Pathway for this compound-Induced DNA Damage and Repair

DNA_Damage_Repair_Pathway cluster_induction DNA Damage Induction cluster_repair DNA Damage Repair Pathways SudanI This compound Metabolism Metabolic Activation (CYP450) SudanI->Metabolism Adducts DNA Adducts Metabolism->Adducts ROS Reactive Oxygen Species (ROS) Metabolism->ROS NER Nucleotide Excision Repair (NER) Adducts->NER removes bulky adducts CellCycle Cell Cycle Arrest Adducts->CellCycle OxidativeDamage Oxidative DNA Damage (Strand Breaks, Oxidized Bases) ROS->OxidativeDamage BER Base Excision Repair (BER) OxidativeDamage->BER repairs oxidized bases and single-strand breaks OxidativeDamage->CellCycle Apoptosis Apoptosis (if damage is severe) NER->Apoptosis BER->Apoptosis CellCycle->NER CellCycle->BER

Caption: Signaling pathways of this compound-induced DNA damage and subsequent cellular repair mechanisms.

Conclusion

The alkaline comet assay is a highly sensitive and versatile method for quantifying DNA damage induced by genotoxic agents such as this compound. The provided protocol offers a detailed framework for researchers to reliably assess the DNA-damaging potential of this compound in a relevant in vitro model. The quantitative data and visualization of the experimental workflow and signaling pathways will aid in the interpretation of results and contribute to a better understanding of the toxicological profile of this compound. This information is valuable for regulatory agencies, the food industry, and researchers in the fields of toxicology and drug development.

References

Application Notes and Protocols for 32P-Postlabelling Analysis of Sudan I-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans, but there is evidence of its carcinogenicity in experimental animals. Its detection in food products has raised significant public health concerns. This compound exerts its genotoxic effects through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired.

The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹⁻¹⁰ normal nucleotides.[1][2] This high sensitivity makes it particularly suitable for monitoring exposure to environmental carcinogens like this compound. The method involves the enzymatic digestion of DNA to normal and adducted nucleotides, enrichment of the adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.[3]

These application notes provide detailed protocols for the 32P-postlabelling analysis of this compound-DNA adducts, a summary of quantitative data, and a visualization of the metabolic activation pathways leading to adduct formation.

Data Presentation

Table 1: Quantitative Analysis of this compound-DNA Adducts

Biological SystemTissue/Cell TypeExposure ConditionsAdduct Enrichment MethodTotal Adduct Level (adducts / 10⁹ nucleotides)Major Adducts IdentifiedReference
Rat (Fisher 344)Urinary BladderOral administration (500 mg/kg)Nuclease P1~16.2 (total of 3 adducts)Two principal adducts accounting for ~68% of total[4]
In vitroCalf Thymus DNAThis compound + Peroxidase/H₂O₂Nuclease P1 or Butanol ExtractionNot Reported (8 major adduct spots detected)Four of the major adducts are with deoxyadenosine or deoxyguanosine[5]
In vitroHuman Liver MicrosomesIncubation with this compoundNuclease P1Formation of adducts confirmedNot specified

Metabolic Activation of this compound

This compound requires metabolic activation to become genotoxic. This activation is primarily carried out by two families of enzymes: cytochrome P450 (CYP) and peroxidases.

Cytochrome P450-Mediated Activation

In the liver, CYP enzymes, particularly CYP1A1, metabolize this compound. This process can lead to the formation of a reactive benzenediazonium ion, which is a potent electrophile that can react with the nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts.

G cluster_0 Hepatic Metabolism Sudan_I This compound CYP1A1 Cytochrome P450 1A1 Sudan_I->CYP1A1 Oxidation Reactive_Metabolite Benzenediazonium Ion CYP1A1->Reactive_Metabolite DNA Nuclear DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adducts This compound-DNA Adducts (e.g., with Guanine, Adenine) DNA->DNA_Adducts

Caption: Cytochrome P450-mediated metabolic activation of this compound.

Peroxidase-Mediated Activation

In extrahepatic tissues such as the urinary bladder, peroxidases play a significant role in the activation of this compound. Peroxidases, in the presence of hydrogen peroxide, catalyze the formation of this compound radicals. These highly reactive radicals can then directly attack DNA bases to form adducts.

G cluster_1 Extrahepatic Metabolism (e.g., Urinary Bladder) Sudan_I This compound Peroxidases Peroxidases + H₂O₂ Sudan_I->Peroxidases Oxidation Sudan_I_Radical This compound Radical Peroxidases->Sudan_I_Radical DNA Nuclear DNA Sudan_I_Radical->DNA Covalent Binding DNA_Adducts This compound-DNA Adducts DNA->DNA_Adducts

Caption: Peroxidase-mediated metabolic activation of this compound.

Experimental Protocols

The ³²P-postlabelling assay consists of four main steps: 1) enzymatic digestion of DNA, 2) enrichment of adducted nucleotides, 3) radiolabeling of adducted nucleotides, and 4) chromatographic separation and quantification.

G DNA_Sample DNA Sample (10 µg) Digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment Digestion->Enrichment Nuclease_P1 Nuclease P1 Digestion Enrichment->Nuclease_P1 Method 1 Butanol_Extraction n-Butanol Extraction Enrichment->Butanol_Extraction Method 2 Labeling ³²P-Postlabelling (T4 Polynucleotide Kinase, [γ-³²P]ATP) Nuclease_P1->Labeling Butanol_Extraction->Labeling TLC TLC Separation (PEI-Cellulose) Labeling->TLC Quantification Autoradiography & Scintillation Counting TLC->Quantification

Caption: Experimental workflow for ³²P-postlabelling analysis.

DNA Isolation and Enzymatic Digestion
  • DNA Isolation: Isolate high molecular weight DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

  • Enzymatic Digestion:

    • To a sterile microcentrifuge tube, add 10 µg of DNA.

    • Add a solution of micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD) in a digestion buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 6.0).

    • Incubate at 37°C for 3-5 hours to digest the DNA into 3'-mononucleotides (dNp).

Adduct Enrichment

Two common methods for enriching the more hydrophobic adducted nucleotides from the excess of normal nucleotides are the nuclease P1 enhancement and n-butanol extraction.

2.1 Nuclease P1 Enhancement Method

This method relies on the resistance of many bulky aromatic DNA adducts to the 3'-dephosphorylating activity of nuclease P1.

  • Nuclease P1 Digestion:

    • To the DNA digest from step 1, add a solution of nuclease P1 in a suitable buffer (e.g., 200 mM sodium acetate, 0.2 mM ZnCl₂, pH 5.0).

    • Incubate at 37°C for 30-60 minutes. Normal nucleotides are dephosphorylated to nucleosides (dN), which are not substrates for the subsequent labeling reaction, while adducted nucleotides (dXp) remain phosphorylated.

2.2 n-Butanol Extraction Method

This method takes advantage of the differential partitioning of hydrophobic adducts and hydrophilic normal nucleotides between aqueous and organic phases.

  • Butanol Extraction:

    • To the DNA digest from step 1, add an equal volume of n-butanol.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • The more hydrophobic adducts will partition into the upper butanol phase, while the normal nucleotides remain in the lower aqueous phase.

    • Carefully transfer the butanol phase to a new tube and repeat the extraction on the aqueous phase.

    • Pool the butanol extracts and evaporate to dryness under vacuum.

³²P-Postlabelling
  • Labeling Reaction:

    • Resuspend the enriched adduct fraction in a labeling buffer containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.

    • Incubate at 37°C for 30-45 minutes. The T4 polynucleotide kinase transfers the ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, forming 5'-³²P-labeled 3',5'-bisphosphonucleotides ([³²P]pdXp).

Chromatographic Separation and Quantification
  • Thin-Layer Chromatography (TLC):

    • Spot the ³²P-labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts from residual normal nucleotides and other contaminants.

  • Autoradiography:

    • Expose the TLC plate to an X-ray film or a phosphor screen to visualize the radiolabeled adduct spots.

  • Quantification:

    • Excise the adduct spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁹ normal nucleotides, by comparing the radioactivity of the adduct spots to the total radioactivity of the DNA sample.

Conclusion

The ³²P-postlabelling assay is a highly sensitive and valuable tool for detecting and quantifying this compound-DNA adducts. The detailed protocols and understanding of the metabolic activation pathways provided in these application notes will aid researchers in assessing the genotoxic risk associated with this compound exposure and in the development of potential intervention strategies. The choice of adduct enrichment method may depend on the specific adducts of interest and the sample matrix, with both nuclease P1 and butanol extraction offering effective enrichment. Careful execution of the protocol is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Sudan I as a Staining Agent in Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a lysochrome (fat-soluble) diazo dye used in histology for the demonstration of neutral lipids, triglycerides, and lipoproteins.[1] Its principle of action is based on its greater solubility in the lipids present in the tissue than in its solvent. This differential solubility results in the dye physically transferring from the staining solution to the intracellular lipid droplets, coloring them an intense orange-red. This technique is valuable for visualizing lipid accumulation in various tissues, which can be indicative of normal physiological processes or pathological conditions.

It is crucial to note that this compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and should be handled with appropriate safety precautions.

Principle of Staining

The staining mechanism of this compound is a physical process rather than a chemical one. The dye is more soluble in the lipoidal substances of the tissue than in the solvent in which it is dissolved. When a tissue section is immersed in a saturated solution of this compound, the dye molecules partition from the solvent into the tissue lipids, following the principle of "like dissolves like." This results in the coloration of the lipid-rich structures.

Applications in Histology

This compound staining is primarily used for the qualitative detection of lipids in tissue sections. Key applications include:

  • Demonstration of Neutral Fats: Identification of triglycerides and other neutral lipids in tissues like adipose tissue.

  • Pathology: Studying abnormal lipid accumulation (steatosis) in organs such as the liver.

  • Neuroscience: Staining of myelin sheaths, which are rich in lipids.

  • Cell Biology: Visualization of intracellular lipid droplets.

Quantitative Data

While this compound is primarily a qualitative stain, some of its properties and typical protocol parameters are summarized below.

Property/ParameterValue/RangeReference/Note
Chemical Name 1-(Phenylazo)-2-naphthol
C.I. Number 12055
Appearance Orange-red powder
Melting Point 131-133 °C
Staining Color Orange-Red
Typical Solvent 70% Ethanol or Acetone/Ethanol mixtureInferred from protocols for similar Sudan dyes
Staining Time 10-30 minutesInferred from protocols for similar Sudan dyes
Differentiation 70% EthanolInferred from protocols for similar Sudan dyes
Fixation Formalin (10% neutral buffered)Recommended for lipid preservation
Section Type Frozen sectionsEssential to prevent lipid dissolution by solvents used in paraffin embedding

Experimental Protocols

I. Preparation of Staining Solution

A. 70% Ethanol-based this compound Staining Solution

  • Prepare a saturated solution of this compound in 70% ethanol. This is achieved by adding an excess of this compound powder to 70% ethanol and stirring for several hours.

  • Allow the solution to stand for 24 hours to ensure saturation.

  • Filter the solution using Whatman No. 2 filter paper immediately before use.

B. Herxheimer's this compound Solution (Acetone-Ethanol)

  • Prepare a stock solution by creating a saturated solution of this compound in acetone.

  • For the working solution, mix equal parts of the acetone stock solution and 70% ethanol.

  • Filter the working solution before use.

II. Staining Protocol for Frozen Sections
  • Tissue Preparation: Cut frozen sections of formalin-fixed tissue at 8-10 µm thickness.

  • Fixation: If using fresh frozen sections, fix in 10% neutral buffered formalin for 5-10 minutes.

  • Washing: Rinse the sections briefly in distilled water.

  • Dehydration: Briefly rinse the sections in 70% ethanol.

  • Staining: Immerse the slides in the filtered this compound staining solution in a sealed Coplin jar for 10-30 minutes at room temperature.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be quick to avoid destaining the lipids.

  • Washing: Wash the sections thoroughly in distilled water.

  • Counterstaining (Optional): Stain the nuclei with a suitable hematoxylin solution (e.g., Mayer's hematoxylin) for 1-2 minutes to provide contrast.

  • Washing: Wash gently in running tap water.

  • Blueing (if counterstained): If hematoxylin is used, "blue" the nuclei by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

  • Mounting: Mount the sections in an aqueous mounting medium (e.g., glycerin jelly). Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

III. Expected Results
  • Lipids (Triglycerides, neutral lipids): Orange-Red

  • Nuclei (if counterstained): Blue/Violet

Visualizations

Staining Mechanism

cluster_solution This compound Staining Solution cluster_tissue Tissue Section Sudan_I This compound Molecules Lipid_Droplet Lipid Droplet Sudan_I->Lipid_Droplet Dissolves in Lipid (Higher Solubility) Solvent Solvent (e.g., 70% Ethanol) Stained_Lipid Stained Lipid Droplet Lipid_Droplet->Stained_Lipid Stains Orange-Red Cytoplasm Cytoplasm

Caption: Mechanism of this compound staining.

Experimental Workflow

Start Start: Frozen Tissue Section Fixation Fixation (10% Neutral Buffered Formalin) Start->Fixation Wash1 Wash (Distilled Water) Fixation->Wash1 Dehydrate Dehydrate (70% Ethanol) Wash1->Dehydrate Stain Stain with this compound (10-30 min) Dehydrate->Stain Differentiate Differentiate (70% Ethanol) Stain->Differentiate Wash2 Wash (Distilled Water) Differentiate->Wash2 Counterstain Counterstain (Optional) (Hematoxylin) Wash2->Counterstain Wash3 Wash (Tap Water) Counterstain->Wash3 Blue Blueing (Optional) Wash3->Blue Mount Mount (Aqueous Medium) Blue->Mount End End: Microscopic Examination Mount->End

Caption: this compound staining workflow.

References

Application Notes and Protocols: The Synthesis of Sudan I as a Model for Azo Coupling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, also known as C.I. Solvent Yellow 14, is a synthetic organic azo dye.[1] While its use as a food coloring agent has been banned in many countries due to toxicological concerns, its synthesis remains a classic and illustrative example of an electrophilic aromatic substitution reaction, specifically, a diazo coupling reaction.[1][2][3][4] This reaction is of fundamental importance in the synthesis of a wide array of colored compounds with applications in various fields, including textiles, printing, and as biological stains. These application notes provide a detailed protocol for the synthesis of this compound, highlighting the key chemical principles and experimental considerations.

Principle of the Reaction

The synthesis of this compound is a two-step process:

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a benzenediazonium salt. This salt is a highly reactive electrophile.

  • Azo Coupling: The benzenediazonium salt is then coupled with an activated aromatic compound, in this case, 2-naphthol (β-naphthol), which acts as a nucleophile. The coupling reaction is an electrophilic aromatic substitution that results in the formation of the azo compound, 1-(phenylazo)-2-naphthol (this compound), which precipitates as a brightly colored solid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of azo dyes.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
AnilineC₆H₅NH₂93.130.93 g (1.0 mL)
Sodium NitriteNaNO₂69.000.75 g
Hydrochloric Acid (conc.)HCl36.462.5 mL
2-NaphtholC₁₀H₇OH144.171.44 g
Sodium HydroxideNaOH40.001.0 g
EthanolC₂H₅OH46.07For recrystallization
Distilled WaterH₂O18.02As needed
Ice--As needed

Equipment:

  • Beakers (50 mL, 100 mL)

  • Erlenmeyer flask (125 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hirsch funnel and filter flask

  • Melting point apparatus

  • Glass stirring rod

Procedure:

Part A: Preparation of the Benzenediazonium Chloride Solution

  • In a 50 mL beaker, dissolve 0.93 g (1.0 mL) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 5.0 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.75 g of sodium nitrite in 4.0 mL of distilled water.

  • Slowly, add the sodium nitrite solution dropwise to the cold aniline solution while maintaining the temperature between 0 and 5 °C. The addition should take approximately 5-10 minutes.

  • The resulting solution contains the benzenediazonium chloride and should be kept in the ice bath for the next step.

Part B: Preparation of the 2-Naphthol Solution

  • In a 100 mL beaker, dissolve 1.44 g of 2-naphthol in 10 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath.

Part C: Azo Coupling and Isolation of this compound

  • Slowly, with continuous stirring, add the cold 2-naphthol solution to the cold benzenediazonium chloride solution.

  • A brightly colored red-orange precipitate of this compound should form immediately.

  • Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the crude this compound by vacuum filtration using a Hirsch funnel.

  • Wash the solid with two portions of cold distilled water.

  • Allow the product to air dry.

Part D: Purification by Recrystallization

  • Recrystallize the crude this compound from a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely.

  • Determine the melting point of the purified product. The literature melting point of this compound is 131-133 °C.

Reaction Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling_agent Part B: Coupling Agent Prep cluster_coupling Part C: Azo Coupling cluster_purification Part D: Purification Aniline_HCl Aniline in HCl/H₂O Diazonium_Salt Benzenediazonium Chloride Solution Aniline_HCl->Diazonium_Salt Add NaNO₂ (0-5 °C) NaNO2_sol NaNO₂ Solution Coupling Coupling Reaction Diazonium_Salt->Coupling Naphthol_NaOH 2-Naphthol in NaOH Naphthol_NaOH->Coupling Precipitate Crude this compound (Precipitate) Coupling->Precipitate Stir in Ice Bath Filtration Vacuum Filtration & Washing Precipitate->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism.

Reaction_Mechanism Diazonium Benzenediazonium Ion (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate Electrophilic Attack Naphthoxide 2-Naphthoxide Ion (Nucleophile) Product This compound Intermediate->Product Deprotonation

Caption: Mechanism of the azo coupling reaction.

Expected Results and Characterization

ParameterExpected Result
Appearance Bright red-orange crystalline solid
Melting Point 131-133 °C
Solubility Insoluble in water, soluble in ethanol, oils, and other organic solvents.
Yield Typically moderate to high, depending on reaction conditions.

Safety Precautions

  • Aniline: Toxic and a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Nitrite: Toxic and an oxidizer. Handle with care.

  • 2-Naphthol: Toxic. Avoid skin contact and inhalation.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be performed in a well-ventilated area, preferably a fume hood.

Concluding Remarks

The synthesis of this compound serves as an excellent model for understanding the principles of diazo coupling reactions, which are pivotal in the industrial synthesis of a vast number of colorants. While this compound itself has limited direct application in modern organic synthesis beyond its role as a dye, the underlying chemistry is highly relevant for researchers in materials science and medicinal chemistry, where azo compounds are explored for applications ranging from molecular switches to targeted drug delivery systems. A thorough understanding of this reaction is therefore valuable for any scientist working in the field of synthetic organic chemistry.

References

Spectroscopic Characterization of Sudan I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I (1-phenylazo-2-naphthol) is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its use as a food additive is prohibited in many countries, including the European Union.[2] However, due to its intense orange-red color and low cost, it has been illegally used to adulterate foodstuffs such as chili powder, curry powder, and palm oil.[3][4] The potential health risks associated with this compound necessitate robust and reliable analytical methods for its detection and characterization. Spectroscopic techniques offer rapid, sensitive, and specific means for identifying and quantifying this compound in various matrices. This document provides detailed application notes and protocols for the characterization of this compound using several key spectroscopic methods.

Spectroscopic Methods for this compound Characterization

A variety of spectroscopic methods can be employed for the characterization of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination). The most commonly used techniques include:

  • UV-Visible (UV-Vis) Spectroscopy: A straightforward and widely accessible technique for quantitative analysis based on the absorption of light by the analyte.

  • Fluorescence Spectroscopy: A highly sensitive method that measures the fluorescence emission of a molecule after excitation with light. This compound possesses intrinsic fluorescence that can be utilized for its detection.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint of the analyte, enabling its specific identification.

  • Mass Spectrometry (MS): A powerful technique for the accurate mass determination and structural elucidation of molecules. It is often coupled with a separation technique like liquid chromatography (LC).

Quantitative Data Summary

The following tables summarize key quantitative spectroscopic data for this compound, compiled from various sources. These values can serve as a reference for method development and data interpretation.

Table 1: UV-Visible Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference(s)
Ethanol48114,500
Various Solvents490-51010⁴ (order of magnitude)
Emulsion Particles51319,300

Table 2: Fluorescence Spectroscopy Data for this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)Linear RangeLimit of Detection (LOD)Reference(s)
Ethanol3003303.0-10.0 mg/L1.0 mg/L
Ethanol3504170.5-10.0 mg/L0.2 mg/L
Ethanol4004651.0-12.0 mg/L0.3 mg/L
Ethanol (with Acridine Yellow)2804955.0x10⁻⁷ - 3.5x10⁻⁵ mol/L1.82x10⁻⁷ mol/L
n-Hexane (with CsPbBr₃ QDs)400-100-10,000 ng/mL3.33 ng/mL

Table 3: Key Vibrational Bands for this compound from Raman Spectroscopy

Raman Shift (cm⁻¹)AssignmentReference(s)
1222.6C-O stretching, CCH scissoring of naphthalene ring
1387.6C=N stretching, C-H in-plane bending
1494.9C=N, N-N stretching, N-H in-plane bending
1594.4C-C scissoring

Table 4: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Product Ion(s) (m/z)TechniqueReference(s)
ESI-MS/MS249.1 [M+H]⁺93.0UFLC-MS/MS
APCI (+)-249.1 [M+H]⁺TLC/CMS

Experimental Protocols

This section provides detailed protocols for the spectroscopic characterization of this compound.

Protocol 1: UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound in a solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in ethanol in a volumetric flask.

    • Prepare a series of working standard solutions of decreasing concentrations (e.g., 1, 2, 5, 10, 15 mg/L) by serial dilution of the stock solution with ethanol.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to the absorption maximum (λmax) of this compound in ethanol, which is approximately 481 nm.

    • Use ethanol as a blank to zero the instrument.

  • Measurement:

    • Measure the absorbance of each standard solution at the λmax.

    • Measure the absorbance of the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the unknown sample by interpolating its absorbance on the calibration curve.

Protocol 2: Fluorescence Spectrometry

Objective: To detect and quantify this compound using its intrinsic fluorescence.

Materials:

  • Spectrofluorimeter

  • Quartz cuvettes

  • This compound standard

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution and a series of working standard solutions of this compound in ethanol as described in Protocol 1. The concentration range should be appropriate for fluorescence measurements (e.g., 0.5-12.0 mg/L).

  • Instrument Setup:

    • Turn on the spectrofluorimeter.

    • Set the excitation wavelength (e.g., 350 nm) and the emission wavelength range (e.g., 380-600 nm). Set appropriate excitation and emission slit widths.

  • Measurement:

    • Record the fluorescence emission spectrum of each standard solution.

    • Record the fluorescence emission spectrum of the unknown sample solution.

  • Data Analysis:

    • Identify the emission maximum wavelength (e.g., 417 nm for 350 nm excitation).

    • Construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the concentration of the standards.

    • Determine the concentration of this compound in the unknown sample from the calibration curve.

Protocol 3: Sample Preparation from Food Matrices (e.g., Chili Powder)

Objective: To extract this compound from a solid food matrix for spectroscopic analysis.

Materials:

  • Chili powder sample

  • Ethanol or Acetonitrile

  • Homogenizer or blender

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Spiking (for recovery studies):

    • To prepare adulterated samples, add a known amount of this compound to a non-adulterated spice sample and homogenize.

  • Extraction:

    • Weigh a known amount of the sample (e.g., 1.0 - 5.0 g) into a flask.

    • Add a specific volume of extraction solvent (e.g., 30 - 100 mL of ethanol or acetonitrile).

    • Shake the mixture for a defined period (e.g., 20 minutes at 250 rpm).

    • Alternatively, use ultrasonic-assisted extraction for about 30 minutes.

  • Clarification:

    • Centrifuge the mixture to sediment solid particles (e.g., 10 min at 10,000 rpm).

    • Filter the supernatant through a 0.45 µm membrane filter.

  • Analysis:

    • The resulting filtrate can be directly used for spectroscopic analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound in a food sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Food Sample (e.g., Chili Powder) Spiking Spiking (Optional) Sample->Spiking Extraction Solvent Extraction (Ethanol/Acetonitrile) Sample->Extraction Spiking->Extraction Clarification Centrifugation & Filtration Extraction->Clarification UVVis UV-Vis Spectroscopy Clarification->UVVis Fluorescence Fluorescence Spectroscopy Clarification->Fluorescence Raman Raman Spectroscopy Clarification->Raman MS Mass Spectrometry Clarification->MS Quantitative Quantitative Analysis (Calibration Curve) UVVis->Quantitative Fluorescence->Quantitative Qualitative Qualitative Identification (Spectral Matching, Mass ID) Raman->Qualitative MS->Qualitative Result Final Report Qualitative->Result Quantitative->Result

Caption: General workflow for this compound analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between different spectroscopic data points used for the characterization of this compound.

data_relationship cluster_uvvis UV-Vis cluster_fluor Fluorescence cluster_vib Vibrational cluster_ms Mass Spectrometry SudanI This compound Molecule LambdaMax λmax (481 nm) SudanI->LambdaMax absorbs light ExWavelength Excitation λ SudanI->ExWavelength is excited by RamanShifts Raman Shifts (cm⁻¹) SudanI->RamanShifts has vibrational modes IRBands IR Bands SudanI->IRBands has vibrational modes PrecursorIon Precursor Ion [M+H]⁺ SudanI->PrecursorIon is ionized to MolarAbs Molar Absorptivity (ε) EmWavelength Emission λ ExWavelength->EmWavelength results in ProductIons Product Ions PrecursorIon->ProductIons fragments into

Caption: Spectroscopic data relationships for this compound.

References

Application Notes and Protocols for the Validation of Analytical Methods for Sudan I Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sudan I is a synthetic, fat-soluble azo dye, classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is primarily used for industrial purposes, such as coloring plastics, oils, and waxes.[1][3] Due to its potential carcinogenic properties, the use of this compound as a food additive is prohibited in many countries, including the United States and the European Union.[4] However, its low cost and vibrant red color have led to its illegal use in various food products, particularly chili powder, curry paste, and sauces, to enhance or prolong their appearance. The presence of this compound in the food supply chain poses a significant risk to public health, necessitating the development and validation of sensitive and reliable analytical methods for its detection and quantification.

This document provides detailed application notes and protocols for the validation of analytical methods for this compound detection, intended for researchers, scientists, and professionals in drug development and food safety.

Overview of Analytical Techniques

Several analytical techniques have been developed for the determination of this compound in food matrices. The most common and well-established methods include:

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely used technique for the separation and quantification of Sudan dyes. It offers good selectivity and sensitivity for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific confirmatory method. It provides structural information, ensuring reliable identification and quantification, especially at low concentration levels. The use of isotopically labeled internal standards, such as this compound-d5, is recommended to correct for matrix effects and improve accuracy.

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid, high-throughput screening method. Competitive ELISA formats, using either monoclonal or polyclonal antibodies, have been developed to offer high sensitivity for detecting this compound in various food samples.

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (screening vs. confirmation). The following table summarizes the performance of various validated methods for the detection of this compound.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV/VisRed Chilli Pepper1.2–5.4 µg/kg4–18 µg/kg89–98
HPLC-DADSauces0.2–0.5 mg/kg0.4–1 mg/kg51–86
HPLC-DADPowdered Spices1.5–2 mg/kg3–4 mg/kg89–100
HPLCSunset Yellow FCF0.2 µg/g--
LC-MS/MSDried Meat2.9–3 µg/kg9.5–9.8 µg/kg81.11–100.73
LC-MS/MSSpices0.7 µg/kg-88–100
UPLC-MS/MSChili Powder0.001–0.03 mg/kg0.002–0.1 mg/kg80.7–104.4
Indirect Competitive ELISAFood Samples0.02–0.1 ng/mL-92.5–114
Indirect Competitive ELISAFresh Tomato, Chili0.01 ng/mL-79–94

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results.

Protocol 1: Sample Preparation and Extraction for HPLC and LC-MS/MS

This protocol describes a general procedure for the extraction of this compound from solid food matrices like spices. Organic solvents are widely used for the extraction of Sudan dyes.

Materials:

  • Homogenized food sample (e.g., chili powder, curry paste)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, deionized

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 20-25 mL of acetonitrile) to the tube.

  • For LC-MS/MS analysis, add an appropriate internal standard (e.g., this compound-d5) at this stage.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath for 10-15 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the extract through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-UV/Vis Analysis

This protocol provides a general isocratic HPLC method for the determination of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v or 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-25 µL.

  • Detection Wavelength: 478 nm for this compound.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify this compound in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the samples using the calibration curve generated from the standards.

Protocol 3: Indirect Competitive ELISA

This protocol outlines the principle and steps for a competitive ELISA for this compound screening.

Principle: The assay is based on the competition between this compound in the sample and a this compound-antigen conjugate coated on the microtiter plate for binding to a limited amount of anti-Sudan I antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. The addition of a substrate results in a color reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microtiter plate pre-coated with this compound-protein conjugate.

  • This compound standards.

  • Anti-Sudan I antibody (primary antibody).

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP).

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., H₂SO₄).

  • Microplate reader.

Procedure:

  • Add this compound standards and prepared sample extracts to the wells of the microtiter plate.

  • Add the anti-Sudan I primary antibody to each well.

  • Incubate the plate, allowing the antibody to bind to either the free this compound from the sample or the coated this compound-conjugate.

  • Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.

  • Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Wash the plate again to remove any unbound secondary antibody.

  • Add the substrate solution to each well and incubate in the dark for color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

Visualizations

The following diagrams illustrate the workflow and principles of the described analytical methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Chili Powder) Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Extract Solvent Extraction (Acetonitrile) Weigh->Extract Cleanup Centrifugation & Filtration Extract->Cleanup HPLC HPLC-UV/Vis Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Identify Identification (Retention Time/MRM) HPLC->Identify LCMS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Result (Concentration of this compound) Quantify->Result

General workflow for the analysis of this compound in food samples.

ELISA cluster_step1 Step 1: Competition cluster_step2 Step 2: Binding of Secondary Antibody cluster_step3 Step 3: Color Development cluster_result Result Interpretation s1_node Anti-Sudan I Antibody binds to either free this compound (from sample) or coated this compound-Antigen. s2_node Enzyme-linked Secondary Antibody binds to the Primary Antibody. s1_node->s2_node Wash s3_node Substrate is added and converted by the enzyme into a colored product. s2_node->s3_node Wash High_Sudan High this compound in Sample = Less Antibody Binding to Plate = Low Color Signal Low_Sudan Low this compound in Sample = More Antibody Binding to Plate = High Color Signal

Principle of Indirect Competitive ELISA for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sudan I in Spices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Sudan I in complex spice matrices. The information is tailored for researchers, scientists, and professionals in food safety and drug development.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a significant problem in the analysis of this compound in spices?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte (this compound) by other components present in the sample matrix. In spice analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the complex matrix can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference, often manifesting as ion suppression, leads to a decreased signal intensity. The consequences of significant matrix effects include poor sensitivity, inaccurate quantification, and reduced reproducibility of results. Spices such as chili powder, curry powder, paprika, and turmeric are well-known for causing substantial matrix effects.[1][2]

Q2: Which analytical techniques are most susceptible to matrix interference from spices?

A2: Both liquid chromatography with diode-array detection (LC-DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be affected, but in different ways. LC-DAD is susceptible to interference from naturally occurring pigments in spices, such as carotenoids, which can absorb light in the same wavelength range as Sudan dyes and may lead to false positives or inaccurate quantification.[3] LC-MS/MS is less affected by spectral interferences but is prone to ion suppression or enhancement, where the matrix components affect the efficiency of analyte ionization in the MS source.[1][2]

Q3: How can I determine if my analysis is affected by matrix interference?

A3: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (matrix-matched calibration). A significant difference between the slopes indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte standard is introduced into the LC flow after the analytical column. When a blank matrix extract is injected, any dip in the constant analyte signal indicates the presence of co-eluting components that cause ion suppression.

Q4: What are the primary strategies to minimize or compensate for matrix interference?

A4: The main strategies to combat matrix interference include:

  • Effective Sample Cleanup: Implementing a robust sample preparation procedure, such as solid-phase extraction (SPE), can remove a significant portion of interfering matrix components before analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte helps to ensure that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.

  • Use of Internal Standards: The addition of an isotopically labeled internal standard (e.g., d5-Sudan I) that behaves similarly to the analyte during sample preparation and analysis can effectively compensate for signal variations caused by matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can provide very accurate results in complex matrices, although it is more time-consuming.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Low signal intensity or poor sensitivity for this compound Ion suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.Improve sample cleanup: Implement a solid-phase extraction (SPE) step to remove interferences. Optimize chromatography: Modify the LC gradient to better separate this compound from matrix components. Dilute the sample: If the this compound concentration is high enough, diluting the extract can minimize suppression. Switch ionization source: Investigate alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), which may be less susceptible to matrix effects for certain compounds.
Poor reproducibility of results between samples Inconsistent matrix effects: The composition of the spice matrix can vary between samples or batches, leading to different degrees of ion suppression.Use matrix-matched calibration: Prepare calibration standards in a representative blank matrix for each batch of samples. Use an internal standard: An isotopically labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.
Inaccurate quantification (high or low recovery) Calibration mismatch: Using a solvent-based calibration curve for a complex matrix will lead to inaccurate results due to uncompensated matrix effects. Inefficient extraction: The extraction procedure may not be effectively recovering this compound from the spice matrix.Employ matrix-matched standards or standard addition: These calibration methods provide the most accurate quantification in the presence of matrix effects. Validate extraction efficiency: Perform recovery experiments by spiking a blank matrix with a known concentration of this compound at different levels to ensure the extraction method is efficient.
False positives or interfering peaks in LC-DAD analysis Co-eluting natural pigments: Spices like paprika contain natural colors (e.g., carotenoids) that can have similar retention times and UV-Vis spectra to Sudan dyes.Adjust detection wavelength: In some cases, changing the detection wavelength can help to minimize interference. For instance, detecting this compound at 496 nm instead of 478 nm has been shown to reduce interference in curry powder. Confirm with a more selective detector: Use LC-MS/MS for confirmation, as it provides higher selectivity based on the mass-to-charge ratio of the analyte and its fragments.

Data and Methodologies

Quantitative Data Summary

The following tables summarize key performance data from various studies on the analysis of this compound in spices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Spices

Analytical MethodSpice MatrixLODLOQReference
HPLC-PDAPowdered Spices1.5 - 2 mg/kg3 - 4 mg/kg
LC-MS/MSChili Spices0.7 µg/kgNot Reported
LC-DADChili Spices3.6 mg/kgNot Reported
UPLC-MS/MSChili Sauces1.17 ng/g (µg/kg)3.72 ng/g (µg/kg)
LC-MS/MSPaprikaNot Reported0.125 mg/kg (as lowest calibration standard)

Table 2: Recovery Rates for this compound in Spiked Spice Samples

Analytical MethodSpice MatrixSpiking LevelRecovery (%)Reference
LC-MS/MSThree different spices1, 2, 3 µg/kg88 - 100%
LC-DADThree different spices8, 9, 10 mg/kg76 - 83%
UPLC-MS/MSChili SaucesNot specified82.00 - 107.33%
LC-MS/MSPaprika0.5, 1, 4 times the action limit of 0.5 mg/kg93.8 - 115.2%

Experimental Protocols

Protocol 1: Sample Extraction and Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of Sudan dyes from spice samples.

  • Sample Homogenization: Finely grind the crude spice sample using an electric blender to ensure homogeneity.

  • Weighing: Accurately weigh 1-2 grams of the homogenized spice powder into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of the internal standard solution (e.g., d5-Sudan I) to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the solid matrix from the supernatant.

  • Filtration: Collect the supernatant (acetonitrile layer) and filter it through a 0.2 µm PTFE syringe filter prior to LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Spice Extracts

This protocol is an optional cleanup step to reduce matrix interference.

  • Cartridge Conditioning: Condition an Alumina-B SPE cartridge (e.g., 1 g/3 mL) by passing 6 mL of methanol, followed by 6 mL of ethyl acetate, and finally 6 mL of hexane through the cartridge.

  • Sample Loading: Load 1 mL of the filtered sample extract (from Protocol 1) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of hexane to remove non-polar interferences.

  • Elution: Elute the Sudan dyes from the cartridge using 8 mL of a 90:10 ethyl acetate:methanol solution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis start 1. Homogenize Spice Sample weigh 2. Weigh 1-2g of Sample start->weigh add_is 3. Add Internal Standard (e.g., d5-Sudan I) weigh->add_is add_solvent 4. Add 10mL Acetonitrile add_is->add_solvent shake 5. Shake for 10 min add_solvent->shake centrifuge 6. Centrifuge (4000 rpm, 5 min) shake->centrifuge extract Collect Supernatant (Crude Extract) centrifuge->extract spe 7. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute extract->spe Cleanup Path filter Filter (0.2 µm PTFE) extract->filter Direct Analysis evaporate 8. Evaporate to Dryness spe->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute clean_extract Clean Extract reconstitute->clean_extract analysis 10. LC-MS/MS Analysis clean_extract->analysis filter->analysis Matrix_Interference_Troubleshooting cluster_solutions Solutions to Mitigate Matrix Effects problem Problem: Inaccurate Quantification or Low Sensitivity cause Is Matrix Interference the Likely Cause? problem->cause solution1 Improve Sample Cleanup (e.g., SPE) cause->solution1 Yes solution2 Use Matrix-Matched Calibration cause->solution2 solution3 Use Isotopically Labeled Internal Standard cause->solution3 solution4 Use Standard Addition Method cause->solution4 solution5 Dilute Sample Extract cause->solution5 check Re-evaluate Method Performance solution1->check solution2->check solution3->check solution4->check solution5->check

References

Technical Support Center: Sudan I Recovery from Fatty Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of Sudan I from fatty food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from fatty foods.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix to dissolve this compound.- Optimize Solvent System: Use a combination of polar and non-polar solvents. Acetonitrile is commonly used for extraction.[1][2] For very fatty samples, a preliminary extraction with a non-polar solvent like hexane can help remove some lipids. - Increase Extraction Time/Temperature: Longer extraction times or gentle heating (if this compound is stable under those conditions) can improve extraction efficiency. - Homogenization: Ensure the sample is thoroughly homogenized to increase the surface area for solvent interaction.
Matrix Effects: Co-extracted fats and oils can interfere with the analytical method, leading to signal suppression in techniques like LC-MS/MS.[1]- Efficient Clean-up: Employ a robust clean-up step after extraction. Solid-Phase Extraction (SPE) with silica or alumina cartridges is effective.[1][3] - Transesterification: For high-fat samples like palm oil, converting fats and oils to fatty acid methyl esters (FAMEs) allows for their removal with a non-polar solvent like n-hexane, leaving Sudan dyes on the SPE column. - QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for fatty matrices by using C18 sorbents in the dispersive SPE step to remove lipids.
High Variability in Results Inconsistent Sample Preparation: Non-homogenous distribution of this compound in the sample or variations in the extraction procedure.- Standardize Homogenization: Use a consistent method and duration for sample homogenization. - Precise Reagent Addition: Ensure accurate and consistent volumes of solvents and reagents are used for each sample. - Internal Standards: Use an internal standard, such as a deuterated form of Sudan III, to correct for variations in extraction efficiency and instrument response.
Interference from Natural Pigments Co-elution of Pigments: Natural pigments like carotenoids in chili powder can have similar chromatographic behavior to Sudan dyes, causing interference, especially with UV-Vis detection.- Selective SPE: Use SPE cartridges that can selectively retain either the interfering pigments or the Sudan dyes. - Optimized Chromatography: Adjust the mobile phase composition and gradient to improve the separation of Sudan dyes from interfering compounds. - Mass Spectrometry Detection: LC-MS/MS provides higher selectivity and can differentiate between Sudan dyes and co-eluting interferences based on their mass-to-charge ratio.
Instrument Contamination Carryover from Previous Injections: High concentrations of fatty acids or other matrix components can accumulate in the analytical column and detector.- Thorough Column Washing: Implement a rigorous column washing protocol between sample injections. - Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Regular Maintenance: Perform regular maintenance of the LC and MS systems, including cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction solvent for this compound in fatty foods?

A1: Acetonitrile is a widely used and effective solvent for the initial extraction of Sudan dyes from various food matrices, including those with high-fat content. It can efficiently extract the moderately polar Sudan dyes while minimizing the co-extraction of non-polar lipids compared to other solvents.

Q2: How can I effectively remove fat and oil interference during sample preparation?

A2: Several methods can be employed for fat removal:

  • Solid-Phase Extraction (SPE): This is a common and effective technique. For fatty samples, a silica gel or alumina SPE column can be used. A method involving transesterification converts the fats into fatty acid methyl esters (FAMEs), which can then be washed away with a non-polar solvent like n-hexane, leaving the Sudan dyes adsorbed on the column.

  • QuEChERS with C18: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for fatty matrices by including C18 sorbent in the dispersive SPE cleanup step. C18 effectively removes lipids from the extract.

  • Liquid-Liquid Partitioning: A preliminary liquid-liquid extraction with a non-polar solvent like hexane can remove a significant portion of the fat before proceeding with the main extraction of this compound.

Q3: What are the expected recovery rates for this compound from fatty matrices?

A3: Recovery rates can vary depending on the matrix and the method used. However, with optimized methods, high recovery rates are achievable. For example, a method using MISPE (Molecularly Imprinted Solid Phase Extraction) has demonstrated recovery rates of 85-101% for Sudan dyes in various food samples, including sausage. Another study using LC-MS/MS reported recoveries for this compound in palm oil between 88-100%.

Q4: Which analytical technique is best for the final detection and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a detector is the standard technique.

  • HPLC with Diode Array Detection (DAD) or UV-Vis: This is a common and cost-effective method. However, it can be prone to interference from co-eluting natural pigments, especially in complex matrices like chili powder.

  • HPLC with Mass Spectrometry (MS/MS): This is the preferred method for confirmation and accurate quantification due to its high selectivity and sensitivity. It can distinguish this compound from matrix interferences, leading to more reliable results.

Q5: Can you provide a general workflow for this compound analysis in a fatty food sample?

A5: A general workflow is as follows:

  • Sample Homogenization: The fatty food sample is thoroughly homogenized.

  • Solvent Extraction: The homogenized sample is extracted with a suitable solvent, typically acetonitrile.

  • Clean-up: The extract undergoes a clean-up procedure to remove interfering substances, particularly fats. This is a critical step and can involve SPE, dispersive SPE (QuEChERS), or transesterification followed by SPE.

  • Concentration and Reconstitution: The cleaned extract is often evaporated to dryness and then reconstituted in a small volume of a suitable solvent for injection into the HPLC.

  • LC-MS/MS or LC-DAD Analysis: The reconstituted sample is analyzed by HPLC for the separation, identification, and quantification of this compound.

Quantitative Data Summary

Table 1: Recovery of Sudan Dyes from Palm Oil using LC-MS/MS and LC-DAD

AnalyteLC-MS/MS Recovery (%)LC-DAD Recovery (%)
This compound88 - 10076 - 83
Sudan II89 - 10476 - 81
Sudan III89 - 9380 - 86
Sudan IV66 - 7970 - 76

Table 2: Recovery of Sudan Dyes from Various Food Matrices using MISPE-HPLC

Food MatrixSpiking Level (µg/g)This compound Recovery (%)
Hot Chilli Pepper1595 ± 4
10098 ± 3
30099 ± 2
Sausage1592 ± 5
10096 ± 4
30097 ± 3
Tomato Sauce1598 ± 3
100101 ± 2
300100 ± 2

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) with Transesterification for High-Fat Samples (e.g., Palm Oil)

This method is particularly effective for removing high concentrations of fat.

  • Sample Preparation: Weigh 1g of the homogenized palm oil sample into a centrifuge tube.

  • Transesterification: Add sodium methoxide solution to the sample to convert the triglycerides into fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs and Sudan dyes with n-hexane.

  • SPE Clean-up:

    • Condition a silica gel SPE cartridge (e.g., 500 mg) sequentially with n-hexane.

    • Load the n-hexane extract onto the cartridge.

    • Wash the cartridge with n-hexane to elute the FAMEs, while the Sudan dyes are retained.

    • Elute the Sudan dyes with a more polar solvent mixture, such as n-hexane-diethyl ether (9:1, v/v).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Method 2: QuEChERS-based Method for Fatty Food Matrices

This method is a faster alternative for sample preparation.

  • Sample Preparation: Weigh 15g of the homogenized fatty food sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid).

    • Add 6g of anhydrous magnesium sulfate and 1.5g of sodium acetate.

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take 1 mL of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing 50 mg of primary secondary amine (PSA) sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 30 seconds and then centrifuge.

  • Final Preparation: The supernatant is ready for direct injection into the HPLC or can be further concentrated if necessary.

Visualizations

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Homogenize Fatty Food Sample Extraction Extract with Acetonitrile Homogenization->Extraction SPE_Conditioning Condition SPE Cartridge Load_Sample Load Extract Extraction->Load_Sample Wash_Interferences Wash with Hexane (Removes Fats) Load_Sample->Wash_Interferences Elute_Analytes Elute this compound Wash_Interferences->Elute_Analytes Evaporation Evaporate & Reconstitute Elute_Analytes->Evaporation HPLC_Analysis HPLC-MS/MS or HPLC-DAD Analysis Evaporation->HPLC_Analysis

Caption: Workflow for this compound recovery using Solid-Phase Extraction.

Logical_Relationship_Troubleshooting LowRecovery Low Recovery IncompleteExtraction Incomplete Extraction LowRecovery->IncompleteExtraction MatrixEffects Matrix Effects LowRecovery->MatrixEffects OptimizeSolvent Optimize Solvent IncompleteExtraction->OptimizeSolvent EfficientCleanup Efficient Clean-up MatrixEffects->EfficientCleanup Transesterification Transesterification MatrixEffects->Transesterification

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimizing HPLC Separation of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Sudan I using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of quantification and the resolution of closely eluting peaks.

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Adjusting the pH can often improve peak symmetry. For ionizable compounds, it is crucial to control the pH to ensure consistent results.
Mobile Phase and Sample Solvent Mismatch If the sample solvent is significantly stronger or weaker than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.
Column Overload Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks. Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing. Using a well-end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this effect.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Inconsistent Retention Times

Variability in retention times can hinder peak identification and quantification.

Possible Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Even small variations in the mobile phase composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. For isocratic methods, it is best to pre-mix the solvents.
Fluctuations in Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning. Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and, consequently, retention times. Regularly maintain and check the pump's performance.
Column Equilibration Insufficient equilibration of the column with the mobile phase before analysis can lead to drifting retention times. Ensure the column is adequately equilibrated, which may require flushing with 10-20 column volumes of the mobile phase.

Problem: Poor Resolution

Inadequate separation between this compound and other components in the sample can lead to inaccurate results.

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous phase is a critical factor in achieving good resolution in reversed-phase HPLC.[1] Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol) to fine-tune the separation.
Inappropriate Organic Solvent The choice of organic solvent can influence selectivity. If resolution is poor with one solvent (e.g., acetonitrile), try switching to another (e.g., methanol) or using a ternary mixture.
Isocratic vs. Gradient Elution For complex samples with components of widely differing polarities, gradient elution, where the mobile phase composition is changed during the run, can significantly improve resolution.
Flow Rate Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?

A1: A common starting point for the separation of this compound on a C18 column is an isocratic mobile phase consisting of a mixture of acetonitrile and water. A typical ratio is in the range of 70:30 to 80:20 (v/v) acetonitrile:water.

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A2: Both acetonitrile and methanol can be used for the separation of this compound. Acetonitrile generally has a lower viscosity and provides better UV transparency at lower wavelengths. However, methanol can offer different selectivity and may be a better choice in some cases to improve the resolution between this compound and interfering peaks. The choice often comes down to empirical testing to see which solvent provides the best separation for your specific sample matrix.

Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?

A3: this compound is a non-ionizable compound, so buffering the mobile phase to control pH is generally not necessary for improving its peak shape. However, if the sample matrix contains ionizable compounds that interfere with the this compound peak, using a buffer to control the pH can help to shift the retention times of these interferences and improve resolution.

Q4: When should I consider using gradient elution instead of isocratic elution?

A4: Isocratic elution is simpler and often sufficient for the analysis of relatively clean samples. However, if your sample contains a complex matrix with compounds of varying polarities, gradient elution can be beneficial. A gradient program allows for the separation of a wider range of analytes in a single run and can help to sharpen peaks and improve resolution.

Q5: How can I troubleshoot baseline noise or drift?

A5: Baseline noise or drift can be caused by several factors. Ensure that the mobile phase is properly degassed to prevent air bubbles from entering the detector. Use high-purity solvents (HPLC grade) to avoid contamination. A dirty flow cell in the detector can also be a source of noise and may require cleaning. If the baseline drifts, it could be due to a lack of column equilibration or a change in mobile phase composition over time.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the separation of this compound under different mobile phase conditions.

Mobile Phase Composition (v/v) Column Flow Rate (mL/min) Retention Time of this compound (min) Detection Wavelength (nm) Reference
Acetonitrile:Water (80:20)C18 (150 mm x 4.6 mm, 5 µm)1.0Not Specified478
Acetonitrile:Water (70:30)C181.012.5485
Methanol:Water (Simple mobile phase)Ultra Aqueous C18 (150 x 4.6mm)1.0Not Specified488

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Determination of Sudan Dyes

This protocol is adapted from a method for the analysis of Sudan dyes in chili- and curry-containing foodstuffs.

1. Instrumentation:

  • HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.
  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water in a ratio of 80:20 (v/v).
  • Use HPLC-grade solvents.
  • Filter the mobile phase through a 0.45 µm membrane filter.
  • Degas the mobile phase using an ultrasonic bath or an online degasser.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 100 µL
  • Column Temperature: Ambient
  • Detection: Monitor at 478 nm for this compound.

4. Sample Preparation (Example for Spices):

  • Weigh 0.5 g of the homogenized spice sample into a centrifuge tube.
  • Add 9 mL of acetonitrile.
  • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Gradient HPLC Method for the Simultaneous Determination of Six Sudan Dyes

This protocol is based on a method for the analysis of Sudan dyes in animal tissues and eggs.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a diode array detector (DAD).
  • Reversed-phase C18 column (e.g., Zorbax SB-C18).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Use HPLC-grade solvents.
  • Filter and degas both mobile phases.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 50 µL
  • Detection: Monitor at 510 nm.
  • Gradient Program: The specific gradient program would need to be optimized but would typically involve starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the course of the run to elute the less polar Sudan dyes.

4. Sample Preparation (Example for Eggs):

  • Homogenize the egg sample.
  • Extract a known amount of the sample with acetonitrile.
  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove matrix interferences.
  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound separation.

MobilePhaseOptimization start Start: Define Separation Goals (e.g., resolution, analysis time) initial_conditions Select Initial Conditions - C18 Column - Mobile Phase: ACN:H2O (80:20) - Isocratic Elution start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate_chromatogram Evaluate Chromatogram - Peak Shape - Retention Time - Resolution run_hplc->evaluate_chromatogram poor_peak_shape Poor Peak Shape? evaluate_chromatogram->poor_peak_shape No inconsistent_rt Inconsistent Retention Time? evaluate_chromatogram->inconsistent_rt No poor_resolution Poor Resolution? evaluate_chromatogram->poor_resolution No optimization_complete Optimization Complete evaluate_chromatogram->optimization_complete Yes adjust_ph Adjust Mobile Phase pH (if matrix is complex) poor_peak_shape->adjust_ph Yes check_sample_solvent Check Sample Solvent Compatibility poor_peak_shape->check_sample_solvent Consider adjust_ph->run_hplc check_sample_solvent->run_hplc check_preparation Verify Mobile Phase Preparation inconsistent_rt->check_preparation Yes control_temp Control Column Temperature inconsistent_rt->control_temp Consider check_preparation->run_hplc control_temp->run_hplc adjust_organic_ratio Adjust Organic:Aqueous Ratio poor_resolution->adjust_organic_ratio Yes change_organic Change Organic Solvent (e.g., ACN to MeOH) poor_resolution->change_organic If needed try_gradient Implement Gradient Elution poor_resolution->try_gradient For complex samples adjust_organic_ratio->run_hplc change_organic->run_hplc try_gradient->run_hplc

Caption: Workflow for optimizing the mobile phase in HPLC for this compound separation.

References

Technical Support Center: Analysis of Sudan I by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the LC-MS/MS analysis of Sudan I.

Troubleshooting Guide

This guide addresses common issues of signal suppression encountered during the analysis of this compound in various sample matrices.

Problem: Low or no signal for this compound standard in solvent.

Potential CauseRecommended Action
Instrument Malfunction Verify system suitability with a known standard. Check for leaks, clogs, or issues with the electrospray ionization (ESI) source.[1]
Incorrect MS/MS Parameters Optimize MS conditions, including fragmentor voltage and collision energies for this compound transitions. A common transition for this compound is m/z 249.1 -> 93 and 156.[2]
Degraded Standard Prepare a fresh stock solution of this compound from a reliable source.

Problem: Good signal for this compound in solvent, but poor or inconsistent signal in sample matrix.

Potential CauseRecommended Action
Matrix-Induced Signal Suppression This is a common issue in complex matrices like spices and oils.[3] Perform a matrix effect study to confirm suppression. A post-column infusion experiment can help identify co-eluting interferences.[1]
Insufficient Sample Cleanup Implement a more rigorous sample preparation method to remove interfering matrix components.[1] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Co-elution with Matrix Components Optimize the chromatographic method to separate this compound from interfering compounds. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the mobile phase composition.
High Concentration of Matrix Components Dilute the sample extract to reduce the concentration of interfering substances. However, be mindful of bringing the this compound concentration below the limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a significant problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference in the mass spectrometer's ion source leads to decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. This compound is often analyzed in complex food matrices like spices, chili powder, and oils, which are rich in compounds that can cause significant signal suppression.

Q2: What are the most common sample matrices that cause signal suppression for this compound?

A2: Complex matrices are a primary source of signal suppression. For this compound analysis, this is particularly prevalent in:

  • Spices: Chili powder, curry powder, paprika, and turmeric are frequently reported to cause significant matrix effects.

  • Oils: Palm oil and chili oleoresin are oily matrices that necessitate effective cleanup procedures to minimize ion suppression.

  • Sauces: Chili- and tomato-based sauces can also contain interfering compounds.

Q3: How can I determine if my LC-MS/MS method is affected by signal suppression?

A3: A common method to assess signal suppression is to compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank sample extract at the same concentration. A lower peak area in the matrix indicates signal suppression. A post-column infusion experiment is another effective technique to pinpoint the retention times where suppression occurs. In this method, a constant flow of the analyte solution is introduced into the MS source post-column, and a blank matrix extract is injected. Dips in the baseline signal indicate regions of ion suppression.

Q4: What are the most effective sample preparation techniques to reduce signal suppression for this compound?

A4: The choice of sample preparation is critical for minimizing matrix effects. Here are some effective techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning up complex samples. For this compound, various SPE cartridges can be employed, such as alumina or polymeric sorbents like Oasis HLB.

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the sample matrix based on its solubility.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and can be adapted for the extraction of this compound from complex matrices like spices.

Q5: How can chromatographic conditions be optimized to mitigate signal suppression?

A5: Chromatographic separation plays a key role in reducing signal suppression by separating the analyte of interest from interfering matrix components. Consider the following optimizations:

  • Gradient Elution: Adjusting the mobile phase gradient can improve the resolution between this compound and co-eluting matrix components.

  • Column Chemistry: Using a different column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation.

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium formate to the mobile phase can influence the ionization efficiency of this compound and potentially reduce suppression.

Q6: Can using an internal standard help compensate for signal suppression?

A6: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to correct for matrix effects. An SIL-IS for this compound, such as this compound-d5, will have nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience similar degrees of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes recovery data from various studies, demonstrating the effectiveness of different sample preparation methods for this compound in different matrices.

MatrixSample Preparation MethodAnalyteRecovery (%)Reference
Palm OilSPE (Alumina-B)This compound88-100
Chili SpicesSPE (Alumina-B)This compound88-100
PaprikaAcetonitrile ExtractionThis compound93.8-115.2
Tomato SauceLLE followed by SPE (Oasis HLB)This compoundNot specified, but good S/N achieved

Experimental Protocols

1. QuEChERS-based Sample Preparation for Spices

This protocol is adapted from methods designed for multiresidue analysis in complex matrices.

  • Sample Weighing: Weigh 2 grams of the homogenized spice powder into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile and the contents of a QuEChERS extraction packet (containing MgSO₄, NaCl, and sodium citrate).

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Analysis: Collect the supernatant (acetonitrile layer) for direct injection or further cleanup by dispersive SPE (d-SPE) if necessary.

2. SPE Cleanup for Chili Oil and Dried Chili Products

  • Sample Preparation: For chili oil, dilute 0.1 g to 1 mL with hexane. For dried chili products, extract 1 g with 10 mL of acetone, evaporate a 1 mL aliquot to dryness, and reconstitute the residue in 1 mL of hexane.

  • SPE Cartridge Conditioning: Condition an alumina SPE cartridge with an appropriate solvent like hexane.

  • Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with hexane to remove nonpolar interferences.

  • Elution: Elute this compound with a more polar solvent, such as a mixture of ethyl acetate and methanol.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Signal Suppression Suspected matrix_effect Perform Matrix Effect Study (Post-Column Infusion or Spiked Blank) start->matrix_effect suppression_confirmed Suppression Confirmed? matrix_effect->suppression_confirmed no_suppression No Significant Suppression (Check other parameters) suppression_confirmed->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, QuEChERS) suppression_confirmed->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard (e.g., this compound-d5) optimize_chromatography->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->optimize_sample_prep No, suppression persists resolved Issue Resolved re_evaluate->resolved Yes Sample_Prep_Workflow sample Homogenized Sample (e.g., Spice, Oil) extraction Extraction (e.g., Acetonitrile, Acetone) sample->extraction cleanup Cleanup (Optional but Recommended) extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Yes lle Liquid-Liquid Extraction (LLE) cleanup->lle Yes quechers QuEChERS cleanup->quechers Yes evaporation Evaporation & Reconstitution cleanup->evaporation No spe->evaporation lle->evaporation quechers->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis

References

addressing poor solubility of Sudan I in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sudan I Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water so low?

A1: this compound is a synthetic, lipophilic (fat-soluble) azo dye with the chemical formula C₁₆H₁₂N₂O.[1] It appears as a reddish-brown crystalline powder.[1][2] Its molecular structure, which consists of aromatic rings, makes it inherently nonpolar, leading to very poor solubility in polar solvents like water.[1] It is, however, readily soluble in many organic solvents such as ethanol, acetone, benzene, chloroform, and ether.[1]

Q2: What is the documented solubility of this compound in water?

A2: The water solubility of this compound is approximately 0.5 g/L at 30°C. This low solubility presents a significant challenge for its application in aqueous-based experimental systems, such as cell culture media.

Q3: Are there any immediate safety concerns I should be aware of when handling this compound?

A3: Yes, this compound is classified as a potential carcinogen and is suspected of causing genetic defects. It may also cause skin sensitization upon contact. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area to avoid inhalation of the powder and skin contact.

Q4: Can I directly dissolve this compound in my aqueous buffer or cell culture medium?

A4: Directly dissolving this compound powder in a purely aqueous solution is generally not recommended and is often unsuccessful due to its hydrophobic nature. The compound will likely fail to dissolve, forming a suspension of particles that can interfere with experimental results. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent.

Troubleshooting Guide: Preparing this compound for Aqueous Experiments

This guide provides a step-by-step approach to solubilizing this compound for use in aqueous solutions.

Issue: this compound is precipitating when added to my aqueous experimental medium.

This common issue arises from the poor aqueous solubility of this compound. The key is to start with a high-concentration stock solution in an appropriate organic solvent and then dilute it carefully into the final aqueous medium.

Step 1: Select an Appropriate Organic Solvent

  • Initial Choice: Dimethyl sulfoxide (DMSO) is a common first choice for preparing stock solutions for biological experiments due to its high solubilizing power and miscibility with water.

  • Alternatives: Ethanol, acetone, and chloroform are also effective solvents for this compound. However, consider the compatibility of the solvent with your experimental system. For cell culture, DMSO and ethanol are more commonly used than more volatile or toxic solvents like chloroform.

Step 2: Prepare a Concentrated Stock Solution

  • Problem: The final concentration of the organic solvent in your experiment must be low enough to not affect the biological system (e.g., <0.5% DMSO for many cell lines).

  • Solution: Prepare the most concentrated stock solution possible to minimize the volume added to your aqueous medium. For example, a 10 mg/mL stock solution in DMSO can be prepared, though it may require sonication to fully dissolve.

Step 3: Dilute the Stock Solution into the Aqueous Medium

  • Problem: Adding the organic stock solution too quickly or into a cold medium can cause the compound to precipitate out immediately (a phenomenon known as "crashing out").

  • Solution:

    • Warm the aqueous medium (e.g., cell culture media, buffer) to the experimental temperature (e.g., 37°C).

    • While vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution drop-by-drop. This gradual introduction helps the compound disperse and remain in solution.

Step 4: What to do if Precipitation Still Occurs

If the previous steps fail, consider these advanced methods:

  • Co-solvency: Increase the percentage of the organic solvent in the final solution if your experimental system can tolerate it.

  • Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween-80, Pluronic F68) at a concentration above its critical micelle concentration (CMC) into the aqueous medium before adding the this compound stock. The surfactant molecules can form micelles that encapsulate the hydrophobic this compound, enhancing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their solubility in water.

Below is a workflow diagram to guide you through the troubleshooting process.

G cluster_0 start Start: Need to dissolve This compound in aqueous solution prep_stock Step 1: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Step 2: Dilute Stock into Aqueous Medium with Vortexing prep_stock->dilute check_sol Is the solution clear? dilute->check_sol success Success: Solution Ready for Experiment check_sol->success Yes precipitate Issue: Precipitation Occurs check_sol->precipitate No troubleshoot Step 3: Advanced Troubleshooting precipitate->troubleshoot surfactant Option A: Add Surfactant (e.g., Tween-80) to aqueous phase troubleshoot->surfactant Method 1 cyclodextrin Option B: Use Cyclodextrin as a complexing agent troubleshoot->cyclodextrin Method 2 re_attempt Re-attempt Dilution surfactant->re_attempt cyclodextrin->re_attempt re_attempt->dilute

Fig 1. Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data.

SolventSolubilityTemperature (°C)Reference(s)
Water 0.5 g/L (Practically Insoluble)30
Ethanol Slightly SolubleRoom Temp
DMSO Slightly Soluble (10 mg/mL with sonication)Room Temp
Chloroform 1 mg/mLRoom Temp
Acetone SolubleRoom Temp
Benzene SolubleRoom Temp
Ethyl Acetate Slightly SolubleRoom Temp

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 248.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vial

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Safety First: Perform all work in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Weighing: Carefully weigh out 2.48 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Sonication: If solid particles are still visible, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear and homogenous.

  • Storage: Store the stock solution at -20°C, protected from light. For hygroscopic solvents like DMSO, it is best to aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.

Protocol 2: General Protocol for Treating Adherent Cells in Culture

Materials:

  • Cultured adherent cells in multi-well plates (e.g., 96-well or 6-well)

  • Complete cell culture medium, pre-warmed to 37°C

  • 10 mM this compound stock solution in DMSO

  • Sterile pipette tips

Procedure:

  • Calculate Dilution: Determine the final concentration of this compound needed for your experiment. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

  • Prepare Treatment Medium: For each well, prepare the final treatment medium in a separate sterile tube. For a 1:1000 dilution in a final volume of 2 mL (for a 6-well plate), you would add 2 µL of the 10 mM this compound stock to 1998 µL of pre-warmed complete culture medium.

  • Vortex Immediately: Immediately after adding the this compound stock to the medium, vortex the tube gently but thoroughly to ensure rapid and complete mixing. This is a critical step to prevent precipitation.

  • Administer Treatment: Aspirate the old medium from the cells and gently add the freshly prepared treatment medium to the wells.

  • Control Group: Prepare a "vehicle control" by adding the same amount of DMSO to the medium without this compound (e.g., 2 µL of DMSO in 2 mL of medium) and treat a separate set of cells. This accounts for any effects of the solvent on the cells.

  • Incubation: Return the plate to the incubator and proceed with the experiment for the desired time.

References

Technical Support Center: Troubleshooting Inconsistent Results in Sudan I Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Sudan I toxicity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in MTT Assay Results

  • Question: We are observing significant variability between replicate wells in our MTT assay when testing this compound. What could be the cause?

  • Answer: High variability in MTT assays with this compound can stem from several factors related to its properties as a hydrophobic and colored compound.

    • Poor Solubility: this compound is poorly soluble in aqueous media, leading to uneven distribution in the culture wells. It is soluble in DMSO, but precipitation can occur when the DMSO stock is diluted into the aqueous cell culture medium. To address this, ensure the final DMSO concentration is as low as possible (ideally <0.5%) and consistent across all wells. Gentle vortexing of the final dilution before adding it to the cells can also help. You can assess solubility by preparing serial dilutions and visually inspecting for precipitates or by measuring turbidity with a spectrophotometer at a wavelength where this compound does not absorb (e.g., >600 nm).[1]

    • Interaction with MTT Reagent: As a colored compound, this compound can interfere with the colorimetric readout of the MTT assay. It is crucial to include proper controls, such as wells with this compound but no cells, to measure its intrinsic absorbance at the detection wavelength. This background absorbance should be subtracted from the readings of the test wells.[2]

    • Incomplete Formazan Solubilization: The formazan crystals produced in the MTT assay can be difficult to dissolve completely, especially if they are trapped within precipitated this compound. Ensure vigorous and complete solubilization by using an appropriate solvent (e.g., DMSO or acidified isopropanol) and allowing sufficient time with agitation on an orbital shaker.[2][3]

Issue 2: Inconsistent Genotoxicity Results in the Ames Test

  • Question: Our Ames test results for this compound are inconsistent, sometimes showing mutagenicity and other times not. How can we improve the reliability of this assay?

  • Answer: The metabolic activation of this compound is critical for its mutagenic activity, and inconsistencies often arise from suboptimal conditions for this process.

    • Metabolic Activation System (S9 Mix): this compound requires metabolic activation to become mutagenic. The standard rat liver S9 fraction may not be optimal for azo dyes. Consider using hamster liver S9, which has been shown to be more effective for activating azo compounds.[4] Additionally, the composition of the S9 mix is crucial. For azo dyes, supplementing the S9 mix with flavin mononucleotide (FMN) can enhance the reductive cleavage of the azo bond, a key step in the activation of many azo dyes.

    • Pre-incubation: A pre-incubation step, where the test compound, bacteria, and S9 mix are incubated together before plating, can increase the sensitivity of the Ames test for azo dyes. A 30-minute pre-incubation at 37°C is often recommended.

Issue 3: High Background DNA Damage in Comet Assay Controls

  • Question: We are observing high levels of DNA damage in our negative control cells in the comet assay when testing this compound. What could be causing this?

  • Answer: High background damage in the comet assay can be caused by several factors, some of which are particularly relevant when working with compounds that induce oxidative stress like this compound.

    • Oxidative Stress during Sample Preparation: this compound is known to induce the production of reactive oxygen species (ROS), which can cause oxidative DNA damage. It is crucial to handle cells gently and keep them on ice during all steps of the assay to minimize additional oxidative damage. Working under low light conditions can also help, as light can exacerbate ROS production.

    • Issues with Lysis and Electrophoresis Solutions: Ensure that the lysis and electrophoresis solutions are freshly prepared and at the correct pH. The alkaline unwinding and electrophoresis step is critical for detecting single-strand breaks and alkali-labile sites, which are common forms of oxidative DNA damage. Check the temperature of the electrophoresis buffer, as high temperatures can increase DNA damage.

    • Cell Viability: Ensure that the cells used for the assay have high viability. Dead or dying cells will show extensive DNA fragmentation, leading to "hedgehog" or "firework" comets that can skew the results.

Issue 4: Difficulty in Scoring Micronuclei in the Micronucleus Assay

  • Question: We are finding it difficult to accurately score micronuclei in our in vitro micronucleus assay with this compound. What are the common pitfalls?

  • Answer: Accurate scoring in the micronucleus assay requires careful attention to staining, cell selection, and the potential for artifacts.

    • Staining: The choice of stain is critical. While non-DNA-specific stains are sometimes used, DNA-specific stains like DAPI or propidium iodide are recommended to avoid false positives from cytoplasmic artifacts.

    • Distinguishing Micronuclei from Artifacts: Micronuclei should be small, round or oval bodies with a smooth perimeter, located in the cytoplasm adjacent to the main nucleus, and should have the same staining intensity as the main nucleus. Small droplets of stain or other cellular debris can be mistaken for micronuclei. Scoring should be performed by a trained individual.

    • Cytokinesis Block: For the cytokinesis-block micronucleus assay, it is important to ensure that the concentration of cytochalasin B is optimal for blocking cytokinesis without being overly toxic to the cells. Scoring should be performed on binucleated cells that have completed one round of nuclear division.

Frequently Asked Questions (FAQs)

General Questions

  • What is the primary mechanism of this compound toxicity? this compound is a genotoxic carcinogen. Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes (mainly CYP1A1) and peroxidases. This activation leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. This compound also induces oxidative stress through the production of reactive oxygen species (ROS), which can cause oxidative DNA damage.

  • Why is metabolic activation necessary for this compound toxicity assays? this compound itself is not highly reactive. It requires enzymatic conversion into electrophilic metabolites that can then react with cellular macromolecules like DNA. Therefore, in vitro assays using cell lines with low metabolic activity will likely underestimate the toxicity of this compound unless an external metabolic activation system, such as S9 mix, is included.

Assay-Specific Questions

  • How does the hydrophobicity of this compound affect in vitro assays? this compound's low water solubility can lead to several issues:

    • Uneven exposure of cells: The compound may precipitate in the culture medium, leading to non-uniform concentrations and variable results.

    • Adsorption to plasticware: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates and pipette tips, reducing the actual concentration exposed to the cells.

    • Interference with assay components: It can interact with assay reagents, as seen in the MTT assay.

  • What are the expected IC50 values for this compound in common cancer cell lines? IC50 values for this compound can vary depending on the cell line, exposure time, and assay conditions. Limited publicly available data suggests the following approximate ranges:

    • HepG2 (human liver cancer): IC50 values are generally in the micromolar range. One study reported an increase in DNA migration and micronuclei frequencies at concentrations between 25-100 µM. Another study mentions genotoxic effects in HepG2 cells.

  • Can the color of this compound interfere with colorimetric assays other than MTT? Yes, the orange-red color of this compound can potentially interfere with any colorimetric assay that measures absorbance in a similar range. It is always essential to run proper controls, including a "compound only" control (this compound in media without cells) to measure and subtract its intrinsic absorbance.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data (IC50 Values)

Cell LineAssayExposure TimeIC50 (µM)Reference
HepG2Comet Assay & Micronucleus TestNot SpecifiedGenotoxic effects observed at 25-100 µM
A549MTT AssayNot SpecifiedData not available in search results
HeLaMTT AssayNot SpecifiedData not available in search results

Note: Data for A549 and HeLa cells were not specifically found for this compound in the provided search results. This table can be populated as more data becomes available.

Experimental Protocols

1. Ames Test for Azo Dyes (Adapted for this compound)

This protocol is adapted from methods optimized for azo dyes and includes modifications to the standard Ames test to enhance the detection of their mutagenicity.

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1538)

    • This compound

    • DMSO (for dissolving this compound)

    • Hamster liver S9 fraction (uninduced)

    • S9 cofactor mix (containing glucose-6-phosphate, NADP+, and MgCl2/KCl salts)

    • Flavin mononucleotide (FMN)

    • Top agar

    • Minimal glucose agar plates

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the S9 mix by combining the hamster liver S9 fraction with the cofactor mix and FMN. Keep on ice.

    • In a sterile tube, combine the following in order:

      • 0.1 mL of an overnight culture of the Salmonella tester strain.

      • 0.1 mL of the this compound dilution (or DMSO for the negative control).

      • 0.5 mL of the S9 mix (or phosphate buffer for tests without metabolic activation).

    • Pre-incubation: Incubate the mixture for 30 minutes at 37°C with gentle shaking.

    • Add 2.0 mL of molten top agar (kept at 45°C) to the tube.

    • Vortex briefly and pour the entire contents onto a minimal glucose agar plate.

    • Spread the top agar evenly by tilting the plate.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

2. MTT Assay for this compound Cytotoxicity

This protocol is a standard MTT assay with modifications to address the challenges posed by this compound.

  • Materials:

    • Cells of interest (e.g., HepG2)

    • Complete cell culture medium

    • This compound

    • DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%).

    • Remove the medium from the cells and replace it with the this compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with medium only (blank). Also, include wells with the highest concentration of this compound in medium without cells to measure its intrinsic absorbance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Subtract the absorbance of the "compound only" control from the test wells and calculate cell viability relative to the vehicle control.

Mandatory Visualization

Signaling Pathway Diagrams

Sudan_I_Metabolic_Activation This compound This compound CYP1A1 CYP1A1 This compound->CYP1A1 Oxidation Peroxidases Peroxidases This compound->Peroxidases Oxidation Reactive Intermediates Reactive Intermediates CYP1A1->Reactive Intermediates e.g., Benzenediazonium ion Detoxification Detoxification CYP1A1->Detoxification Hydroxylation Peroxidases->Reactive Intermediates e.g., this compound radicals Peroxidases->Detoxification Dimerization DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Genotoxicity Oxidative Metabolites Oxidative Metabolites Detoxification->Oxidative Metabolites

Caption: Metabolic activation of this compound by CYP1A1 and peroxidases.

Sudan_I_Oxidative_Stress This compound This compound Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration Disruption ROS Reactive Oxygen Species (ROS) Mitochondrial Respiration->ROS Increased Production Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage DNA_Strand_Breaks DNA Strand Breaks Oxidative_Damage->DNA_Strand_Breaks Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation Cellular_Response Cellular Stress Response Oxidative_Damage->Cellular_Response

Caption: this compound-induced oxidative stress pathway.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating and Incubation cluster_analysis Analysis prep_bacteria 1. Prepare Salmonella overnight culture mix 4. Combine bacteria, This compound, and S9 mix prep_bacteria->mix prep_sudan 2. Prepare this compound dilutions in DMSO prep_sudan->mix prep_s9 3. Prepare S9 mix with FMN prep_s9->mix preincubate 5. Pre-incubate for 30 min at 37°C mix->preincubate add_agar 6. Add top agar preincubate->add_agar plate 7. Pour onto minimal glucose agar plates add_agar->plate incubate 8. Incubate for 48-72 hrs at 37°C plate->incubate count 9. Count revertant colonies incubate->count

Caption: Workflow for the Ames test with this compound.

References

Technical Support Center: Overcoming Cross-Contamination in Trace Analysis of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of Sudan I. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent cross-contamination during their analytical experiments. Given that even sub-ppm levels of this compound can be attributed to cross-contamination, maintaining a pristine laboratory environment is paramount for accurate and reliable results.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the trace analysis of this compound.

Q1: I am observing unexpected peaks in my blank injections, suggesting carryover. What are the potential sources and how can I resolve this?

A1: Unexpected peaks in blank injections, often referred to as "ghost peaks," are a classic sign of carryover from previous, more concentrated samples. This compound, being a hydrophobic azo dye, has a tendency to adhere to various surfaces within the analytical system.

Potential Sources:

  • Autosampler Needle and Injection Port: Residual this compound can adhere to the inner and outer surfaces of the autosampler needle, the needle seat, and the injection valve rotor seal.

  • HPLC/UPLC Column: The column can retain this compound, which may then elute in subsequent runs, especially during gradient elution.

  • Transfer Lines and Fittings: Dead volumes in tubing and fittings can trap and later release the analyte.

Troubleshooting Steps:

  • Optimize Autosampler Wash Protocol:

    • Use a strong, appropriate wash solvent. For this compound, a mixture of acetonitrile and isopropanol is often effective.

    • Increase the volume of the needle wash.

    • Implement both internal and external needle washes if your system allows.

    • Consider a multi-solvent wash, starting with a solvent in which this compound is highly soluble, followed by a weaker solvent to rinse.

  • Column Flushing:

    • After analyzing high-concentration samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.

    • If using buffered mobile phases, ensure they are flushed out with a compatible organic solvent before switching to 100% organic to prevent salt precipitation.

  • System Purge:

    • Purge the entire flow path with a strong solvent to remove any contamination in the tubing and fittings.

  • Blank Injections:

    • Injecting multiple blanks after a high-concentration sample can help quantify the extent of carryover and confirm if the cleaning procedures are effective.

Q2: My results for this compound are inconsistent and show poor reproducibility, even for the same sample. What could be the cause?

A2: Poor reproducibility in trace analysis often points to intermittent contamination from the laboratory environment or sample preparation process.

Potential Sources:

  • Contaminated Glassware and Labware: Pipette tips, volumetric flasks, vials, and other labware can be a significant source of contamination if not cleaned properly.

  • Cross-Contamination During Sample Preparation: Using the same equipment (e.g., grinders, spatulas) for different samples without thorough cleaning can transfer this compound.

  • Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce interfering peaks.

  • Inhomogeneous Sample Distribution: The distribution of this compound in a solid sample may not be uniform, leading to variability in results.[2]

Troubleshooting Steps:

  • Dedicated and Thoroughly Cleaned Glassware:

    • Use dedicated glassware for this compound analysis if possible.

    • Implement a rigorous cleaning protocol for all glassware (see Experimental Protocols section).

  • Single-Use Labware:

    • Whenever feasible, use single-use, disposable labware (e.g., pipette tips, vials) to eliminate the risk of carryover from previous use.

  • Review Sample Preparation Workflow:

    • Clean all equipment used for sample homogenization (grinders, blenders) between samples. A sequence of wiping with a dry cloth, then a solvent-moistened cloth (e.g., with acetone or acetonitrile), followed by another dry cloth is recommended.

    • Use fresh, high-purity solvents and reagents for each batch of samples.

  • Sample Homogenization:

    • Ensure that solid samples are thoroughly homogenized before taking a subsample for analysis to ensure the portion analyzed is representative of the whole.[2]

Frequently Asked Questions (FAQs)

Q: What is an acceptable level of carryover for this compound trace analysis?

A: Ideally, carryover should be below the limit of detection (LOD) of the analytical method. A common target in regulated environments is for the carryover peak in a blank injection to be less than 0.1% of the peak area of the preceding high-concentration standard.

Q: How can I validate my cleaning procedures for labware used in this compound analysis?

A: Cleaning validation involves demonstrating that your cleaning protocol consistently removes this compound to a predetermined acceptable level. This can be done by:

  • Intentionally contaminating a piece of labware with a known amount of this compound.

  • Cleaning the labware using your standard procedure.

  • Rinsing the labware with a known volume of a suitable solvent.

  • Analyzing the rinse solvent for any residual this compound. The amount detected should be below your established acceptance limit.

Q: Are there any specific materials I should avoid for lab equipment when analyzing this compound?

A: While standard laboratory materials like borosilicate glass and stainless steel are generally acceptable, be cautious with certain plastics that may adsorb the hydrophobic this compound dye. If using plastic containers or tubing, it is advisable to perform a recovery study to ensure that the analyte is not being lost to the material surface.

Q: Can the source of contamination be the mobile phase?

A: Yes, although less common if using high-purity solvents, contamination can be introduced via the mobile phase. To check for this, you can run a gradient elution without an injection. If a ghost peak appears, it may be due to impurities in the mobile phase concentrating on the column and eluting as the solvent strength increases.

Data Presentation

The following table summarizes the typical effectiveness of various cleaning agents on different surfaces and the observed carryover in HPLC systems. Note that the data for cleaning agents is generalized for hydrophobic organic compounds due to the lack of specific published studies on this compound removal.

ParameterSurface/ComponentCleaning Agent/ConditionTypical Effectiveness/Observation
Cleaning Efficiency Stainless Steel70% Ethanol>95% removal of organic residues
GlassAcetone>99% removal of organic residues
PolypropyleneIsopropanol>90% removal of organic residues
HPLC Carryover Autosampler Needle (Stainless Steel)No Rinse~0.07% carryover
Mobile Phase Wash<0.05% carryover
Strong Solvent Wash (e.g., Acetonitrile/Isopropanol)<0.01% carryover

Experimental Protocols

Protocol 1: Standard Operating Procedure for Cleaning Labware for this compound Analysis

  • Objective: To provide a standardized procedure for cleaning glassware and other reusable labware to minimize the risk of cross-contamination with this compound.

  • Scope: This protocol applies to all reusable labware, including beakers, flasks, cylinders, and vials used in the trace analysis of this compound.

  • Procedure:

    • Initial Rinse: Immediately after use, rinse the labware three times with tap water.

    • Washing: Wash the labware thoroughly with a laboratory-grade detergent and warm water. Use appropriate brushes to scrub all surfaces.

    • Rinsing: Rinse the labware a minimum of five times with tap water, followed by three rinses with deionized water.

    • Solvent Rinse: Rinse the labware three times with a high-purity solvent in which this compound is soluble, such as acetone or acetonitrile.

    • Drying: Allow the labware to air dry in a clean environment or place it in a drying oven at a suitable temperature (e.g., 105 °C).

    • Storage: Once dry, cover the openings of the labware with aluminum foil or a suitable closure and store it in a clean, dust-free cabinet.

Protocol 2: Protocol for Preventing Sample-to-Sample Carryover in HPLC-MS

  • Objective: To minimize carryover of this compound between injections in an HPLC-MS system.

  • Scope: This protocol applies to the operation of HPLC-MS systems for the quantitative analysis of this compound.

  • Procedure:

    • Sequence Design:

      • Analyze samples in order of expected concentration, from lowest to highest, if possible.

      • Inject a blank sample (mobile phase or extraction solvent) immediately after high-concentration standards or samples.

    • Autosampler Wash:

      • Use a strong wash solution. A 50:50 (v/v) mixture of acetonitrile and isopropanol is recommended.

      • Set the wash volume to be at least twice the volume of the sample loop.

      • Enable both pre- and post-injection needle washes.

    • Column Wash:

      • At the end of each analytical sequence, flush the column with a strong solvent (e.g., 100% acetonitrile) for at least 20 column volumes.

    • System Blank Run:

      • Before starting a new sequence of analyses, perform a system blank run (injecting a blank solvent and running the full gradient) to ensure the system is clean.

Visualizations

TroubleshootingWorkflow start Unexpected Peak (Ghost Peak) in Blank Injection check_carryover Is the peak present in a blank run after a high-concentration sample? start->check_carryover carryover_source Potential Carryover Source check_carryover->carryover_source Yes check_mobile_phase Is the peak present in a gradient run with NO injection? check_carryover->check_mobile_phase No autosampler Autosampler (Needle, Valve) carryover_source->autosampler column HPLC Column carryover_source->column system System (Tubing, Fittings) carryover_source->system solve_autosampler Optimize Needle Wash: - Use stronger solvent - Increase wash volume - Use pre/post wash autosampler->solve_autosampler solve_column Implement Column Flushing Protocol: - Flush with strong solvent - Ensure buffer compatibility column->solve_column solve_system Purge Entire System with Strong Solvent system->solve_system end_resolved Issue Resolved solve_autosampler->end_resolved solve_column->end_resolved solve_system->end_resolved mobile_phase_contam Mobile Phase Contamination check_mobile_phase->mobile_phase_contam Yes check_mobile_phase->end_resolved No solve_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents mobile_phase_contam->solve_mobile_phase solve_mobile_phase->end_resolved

Caption: Troubleshooting workflow for identifying and resolving ghost peaks in this compound analysis.

CleaningProtocolDecision start Select Labware for Cleaning is_dedicated Is the labware dedicated to this compound analysis? start->is_dedicated dedicated_protocol Follow Standard Cleaning Protocol: 1. Detergent Wash 2. DI Water Rinse 3. Solvent Rinse (Acetone/Acetonitrile) 4. Dry and Store is_dedicated->dedicated_protocol Yes non_dedicated_protocol Implement Rigorous Cleaning Protocol: 1. Pre-rinse with appropriate solvent 2. Detergent Wash (extended time) 3. Multiple DI Water Rinses 4. Multiple Solvent Rinses 5. Dry and Store is_dedicated->non_dedicated_protocol No is_plastic Is the labware made of plastic? dedicated_protocol->is_plastic non_dedicated_protocol->is_plastic plastic_consideration Perform Recovery Study to check for analyte adsorption. is_plastic->plastic_consideration Yes end_clean Labware is Clean and Ready for Use is_plastic->end_clean No plastic_consideration->end_clean

Caption: Decision tree for selecting the appropriate cleaning protocol for labware.

References

Technical Support Center: Optimizing Sudan I Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Sudan I from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from complex food matrices?

A1: The primary challenges include matrix interferences from co-eluting compounds like fats, pigments (such as carotenoids in chili powder), and other lipids, which can lead to ion suppression in LC-MS analysis and inaccurate quantification.[1][2] Low concentrations of Sudan dyes in contaminated samples also necessitate efficient extraction and concentration steps.[3] The non-homogeneous distribution of the dye within a sample can also lead to inconsistent results.

Q2: Which extraction method is best for this compound analysis?

A2: The choice of extraction method depends on the sample matrix, the required sensitivity, and available instrumentation.

  • Liquid-Liquid Extraction (LLE) is a classic technique but can be prone to emulsion formation with fatty matrices.[4][5]

  • Solid-Phase Extraction (SPE) offers good cleanup and concentration but requires careful optimization of sorbents and solvents.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and versatile method, particularly for pesticide residue analysis, that has been successfully adapted for Sudan dyes in various food matrices.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, you can:

  • Optimize sample cleanup: Use appropriate SPE cartridges or dSPE sorbents to remove interfering compounds.

  • Use matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.

  • Improve chromatographic separation: Adjust the mobile phase composition or gradient to separate this compound from co-eluting matrix components.

  • Dilute the sample: If the concentration of this compound is high enough, diluting the extract can reduce the concentration of interfering compounds.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Problem Possible Cause Solution
Low Recovery Inefficient partitioning of this compound into the organic phase.- Optimize Solvent Choice: Select an extraction solvent that has a similar polarity to this compound. A mixture of acetone and acetonitrile (e.g., 1:5 v/v) has been shown to be effective. - Adjust pH: For ionizable compounds, adjusting the pH of the aqueous phase can improve partitioning into the organic layer. - "Salting out": Adding a salt (e.g., NaCl) to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic phase.
Emulsion Formation High concentration of fats and other emulsifying agents in the sample.- Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. - Addition of Salt: Adding a small amount of salt can help to break the emulsion. - Solvent Modification: Add a small amount of a different solvent (e.g., ethanol) to disrupt the emulsion.
Poor Phase Separation Similar densities of the aqueous and organic phases.- Change Solvent System: Use an extraction solvent with a significantly different density from the aqueous phase. - Temperature Adjustment: Slightly changing the temperature can alter the densities of the phases and improve separation.
Solid-Phase Extraction (SPE)
Problem Possible Cause Solution
Low Recovery Incomplete retention of this compound on the sorbent or incomplete elution.- Sorbent Selection: Choose a sorbent with appropriate interactions for this compound (e.g., reversed-phase C18, or polymeric sorbents like Oasis MAX for ion-exchange retention). - Optimize Loading Conditions: Ensure the sample is loaded in a solvent that promotes retention. For reversed-phase SPE, this is typically a polar solvent. - Optimize Elution Solvent: Use a strong enough solvent to fully elute this compound from the sorbent. A mixture of dichloromethane, isopropanol, and formic acid (78:20:2 by volume) has been used successfully. You can also try soaking the sorbent with the elution solvent to improve recovery.
High Matrix Effects Insufficient removal of interfering compounds.- Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. For Oasis MAX, washes with methanol/water, NaOH, and ethyl acetate can remove polar phenolics, non-polar neutrals, and bases. - Use a More Selective Sorbent: Molecularly Imprinted Polymers (MIPs) can offer high selectivity for Sudan dyes.
Inconsistent Results Variability in cartridge packing or channeling.- Proper Cartridge Conditioning: Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading (for reversed-phase). - Consistent Flow Rate: Maintain a consistent and slow flow rate during sample loading, washing, and elution.
QuEChERS
Problem Possible Cause Solution
Low Recovery in High-Fat Matrices Inefficient extraction due to the high lipid content.- Add Water to Dry Samples: For dry samples like spices, add water before the acetonitrile extraction to facilitate partitioning. - dSPE Sorbent Selection: Use a dSPE cleanup step with C18 sorbent to remove fats and other nonpolar interferences. - Freezing Out: Freeze the extract at a low temperature (e.g., -20°C) to precipitate fats, then centrifuge and collect the supernatant.
Analyte Degradation pH-sensitive analytes may degrade during extraction.- Use Buffered QuEChERS: Employ buffered QuEChERS methods (e.g., AOAC or EN methods) to control the pH of the extract and improve the stability of pH-dependent compounds.
High Pigment Interference Co-extraction of pigments like chlorophyll and carotenoids.- dSPE with GCB: Use graphitized carbon black (GCB) in the dSPE step to remove pigments. However, be cautious as GCB can also retain planar analytes like this compound. Use a minimal amount if necessary.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Spices
  • Sample Preparation: Weigh 1 g of the homogenized spice sample into a 50 mL centrifuge tube.

  • Spiking (for recovery studies): Spike the sample with a known concentration of this compound standard solution.

  • Extraction:

    • Add 5 mL of a mixture of acetone and acetonitrile (1:5 v/v).

    • Vortex for 1 minute.

    • Add 5 mL of water and vortex for another minute.

    • Add 2 g of NaCl to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Collection: Carefully collect the upper organic layer (acetonitrile) using a Pasteur pipette and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Chili Powder
  • Sample Pre-extraction:

    • Weigh 0.5 g of chili powder into a centrifuge tube.

    • Add 2 mL of isopropanol and vortex for 1 minute.

    • Filter the extract.

    • Dilute 10 µL of the extract with 990 µL of 30% isopropanol in water.

  • SPE Cartridge Conditioning:

    • Condition a strata™-X or -X-CW SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 30% isopropanol in water. Do not let the cartridge dry.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 50:50 methanol/water.

  • Elution:

    • Elute the Sudan dyes with 1 mL of a mixture of dichloromethane/isopropanol/formic acid (78:20:2 by volume).

  • Evaporation and Reconstitution:

    • Dilute 300 µL of the eluate with 700 µL of methanol.

    • Inject an aliquot into the HPLC system.

QuEChERS Protocol for this compound in Chili Powder
  • Sample Preparation:

    • Weigh 2 g of the homogenized chili powder into a 50 mL centrifuge tube.

    • Add 8 mL of water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile and the contents of a QuEChERS CEN extraction packet (4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup (Optional, for high matrix):

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 for fatty matrices).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Analysis: Collect the supernatant for direct injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recovery of Sudan Dyes using Different Extraction Methods

MatrixExtraction MethodSudan Dye(s)Spike LevelAverage Recovery (%)Reference
Chili PowderSPE (strata-X)This compound, II, Orange G1 mg/500g85-95
Chili PowderQuEChERS10 Dyes10 µg/kg60-95
Chili SauceSPE (Oasis MAX)This compound-IV80 µg/kg>80
Various FoodsMISPE-HPLCThis compound-IV15-300 µg/g85-101
Food and BeveragesUA-SUPRAS-METhis compound-IV10 and 100 ng/mL90.6-102.5

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixMethodLODLOQReference
Environmental SamplesUSA-LPME1.74 µg/L5.75 µg/L
Sunset Yellow FCFLLE-HPLC0.2 µg/g-
Chili ProductsSPE-ESI-QTOFMS1.1-4.3 ng/g3.8-14.3 ng/g

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh Weigh 1g of homogenized sample spike Spike with This compound standard weigh->spike add_solvents Add Acetone:Acetonitrile and Water spike->add_solvents vortex1 Vortex add_solvents->vortex1 add_salt Add NaCl vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect organic layer centrifuge->collect evaporate Evaporate to dryness collect->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze LC Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

experimental_workflow_SPE cluster_prep Sample Pre-extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis weigh Weigh 0.5g of chili powder extract Extract with isopropanol weigh->extract filter Filter extract->filter dilute Dilute extract filter->dilute condition Condition SPE cartridge dilute->condition load Load sample condition->load wash Wash cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate eluate elute->evaporate reconstitute Reconstitute in methanol evaporate->reconstitute analyze HPLC Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

experimental_workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup (Optional) cluster_analysis Analysis weigh Weigh 2g of chili powder add_water Add water weigh->add_water vortex1 Vortex add_water->vortex1 add_acetonitrile Add Acetonitrile and QuEChERS salts vortex1->add_acetonitrile shake Shake vigorously add_acetonitrile->shake centrifuge Centrifuge shake->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot dspe Add to dSPE tube aliquot->dspe vortex2 Vortex dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect Collect supernatant centrifuge2->collect analyze LC-MS/MS Analysis collect->analyze

Caption: QuEChERS workflow for this compound extraction.

troubleshooting_workflow cluster_investigate Investigation cluster_solutions Potential Solutions cluster_validate Validation start Extraction Problem (e.g., Low Recovery) check_method Review Extraction Method start->check_method check_matrix Consider Matrix Complexity check_method->check_matrix check_instrument Verify Instrument Performance check_matrix->check_instrument optimize_solvent Optimize Solvent/Sorbent check_instrument->optimize_solvent adjust_ph Adjust pH optimize_solvent->adjust_ph improve_cleanup Improve Cleanup Step adjust_ph->improve_cleanup matrix_matched Use Matrix-Matched Standards improve_cleanup->matrix_matched run_qc Run QC Samples matrix_matched->run_qc evaluate Evaluate Recovery & RSD run_qc->evaluate end Problem Solved evaluate->end

Caption: General troubleshooting workflow for extraction issues.

References

Technical Support Center: Stability of Sudan I Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Sudan I standard solutions.

Frequently Asked questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard solutions?

A1: this compound is a lipophilic dye that is practically insoluble in water. Therefore, organic solvents are required for its dissolution. Acetonitrile and methanol are commonly used solvents for preparing this compound stock and working solutions for analytical purposes, such as High-Performance Liquid Chromatography (HPLC).[1][2][3][4] For other applications, solvents like ethanol, benzene, and chloroform can also be used.[5] The choice of solvent may affect the stability and the elution profile in chromatographic analyses.

Q2: What are the optimal storage conditions for this compound standard solutions?

A2: To ensure the stability of this compound standard solutions, they should be stored in a cool, dry, and well-ventilated area. It is crucial to protect the solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), storing at -80°C is advisable.

Q3: How does light affect the stability of this compound solutions?

A3: this compound is known to be sensitive to light and can undergo photodegradation. Exposure to light, particularly UV radiation, can lead to the breakdown of the dye molecule, resulting in a decrease in its concentration and the formation of degradation products. Therefore, it is imperative to minimize light exposure during the entire lifecycle of the standard solution, from preparation to analysis.

Q4: What is the effect of pH on the stability of this compound?

A4: The stability of azo dyes like this compound can be influenced by pH. Generally, this compound is more stable in neutral to slightly acidic conditions. In highly alkaline or strongly acidic environments, the azo bond can be susceptible to cleavage, leading to the degradation of the dye. One study on the degradation of this compound using Fenton's reagent observed significant degradation between pH 5 and 6, while at lower concentrations, degradation was more prominent in the acidic range of pH 2 to 4.

Q5: What are the known degradation pathways for this compound?

A5: this compound can degrade through several pathways:

  • Photodegradation: Exposure to light can cause the breakdown of the molecule.

  • Reductive Cleavage (Azo-reduction): The azo bond (-N=N-) can be broken down, especially under anaerobic conditions or by certain enzymes, to form aromatic amines, namely aniline and 1-amino-2-naphthol.

  • Oxidative Degradation: Oxidation can lead to the formation of C-hydroxylated metabolites.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Decreased peak area or concentration of this compound over time 1. Photodegradation: Exposure to ambient or UV light. 2. Temperature Instability: Storage at improper temperatures. 3. Solvent Evaporation: Improperly sealed storage container. 4. Chemical Degradation: Reaction with contaminants or extreme pH.1. Store solutions in amber vials or wrap with foil. Minimize light exposure during handling. 2. Store at recommended temperatures (-20°C for short-term, -80°C for long-term). 3. Ensure vials are tightly capped. Use parafilm for extra sealing. 4. Use high-purity solvents and ensure the pH of the solution is within a stable range (neutral to slightly acidic).
Appearance of unknown peaks in the chromatogram 1. Formation of Degradation Products: Due to exposure to light, heat, or reactive substances. 2. Contamination: From glassware, solvent, or sample handling.1. Perform a forced degradation study to identify potential degradation products. 2. Use thoroughly cleaned glassware and high-purity solvents. Filter the solutions before use.
Precipitation of this compound from the solution 1. Low Solvent Strength: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Temperature Fluctuation: Lowering the temperature can decrease solubility.1. Prepare a more dilute solution or use a stronger organic solvent. 2. Allow the solution to equilibrate to room temperature before use. If precipitation persists, sonicate the solution.
Inconsistent analytical results 1. Inhomogeneous Solution: Incomplete dissolution or precipitation. 2. Inaccurate Pipetting: Due to the viscosity of the solvent. 3. Instrumental Variability. 1. Ensure complete dissolution by vortexing and/or sonicating the solution before each use. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Perform regular instrument maintenance and calibration.

Data Presentation

Table 1: General Stability of this compound Under Different Conditions

Condition Stability Recommendations
Light (UV/Visible) UnstableProtect from light at all times. Use amber glassware or foil wrapping.
Temperature (Ambient) Moderately StableFor long-term stability, store at low temperatures (-20°C or -80°C).
pH (Acidic) Relatively StableMaintain a neutral to slightly acidic pH for optimal stability.
pH (Alkaline) Less StableAvoid highly alkaline conditions to prevent azo bond cleavage.
Oxidizing Agents UnstableAvoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations and should be adapted to specific laboratory conditions and analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the λmax of this compound (approximately 478-480 nm).

  • Column Temperature: 30°C.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound in each sample.

  • Evaluate the peak purity of the this compound peak to ensure no co-eluting degradation products.

  • Identify and quantify any significant degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways Sudan_I This compound Photo_Deg Photodegradation Products Sudan_I->Photo_Deg Light (UV/Visible) Reductive_Deg Aniline + 1-Amino-2-naphthol Sudan_I->Reductive_Deg Azo-reduction Oxidative_Deg C-hydroxylated Metabolites Sudan_I->Oxidative_Deg Oxidation

Caption: Major degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start Prep Prepare this compound Standard Solution Start->Prep Stress Apply Stress Conditions (Heat, Light, pH, Oxidation) Prep->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Evaluate Data (% Degradation, Impurity Profile) Analyze->Data End End Data->End

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree Issue Inconsistent Results? Check_Conc Concentration Decrease? Issue->Check_Conc Yes Check_Handling Review Handling Procedures Issue->Check_Handling No Check_Peaks New Peaks Observed? Check_Conc->Check_Peaks No Check_Storage Check Storage Conditions (Light, Temp) Check_Conc->Check_Storage Yes ID_Degradants Identify Degradation Products Check_Peaks->ID_Degradants Yes Check_Purity Verify Solvent/Reagent Purity Check_Peaks->Check_Purity No

Caption: Decision tree for troubleshooting stability issues.

References

selecting appropriate internal standards for Sudan I quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Sudan I. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

For accurate quantification of this compound, isotopically labeled internal standards are considered the gold standard. This compound-d5, a deuterated analog of this compound, is highly recommended because it shares similar chemical and physical properties with the analyte, which helps to correct for variations in sample preparation, injection volume, and matrix effects. While other structurally similar compounds can be used, stable isotope-labeled standards provide the most reliable results, especially when using sensitive techniques like LC-MS/MS.[1]

Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources:

  • Matrix Interference: Complex sample matrices, such as spices and sauces, contain endogenous compounds that can co-elute with this compound, leading to extraneous peaks.[2] Carotenoids, for example, are known to absorb in a similar wavelength range as Sudan dyes and can cause false positives.

  • System Contamination: Contamination from previous analyses, impure solvents, or improperly cleaned glassware can introduce interfering substances.

  • Inadequate Sample Cleanup: If the sample preparation and cleanup steps are not sufficient, interfering compounds from the matrix will not be effectively removed, resulting in a noisy chromatogram.

Q3: My recovery of this compound is consistently low. How can I improve it?

Low recovery of Sudan dyes can be a common issue. Here are some steps to troubleshoot and improve your recovery rates:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile is a commonly used and effective solvent for extracting Sudan dyes from various food matrices.

  • Refine Sample Cleanup: Solid Phase Extraction (SPE) is a widely used technique to remove interfering substances and improve recovery. Techniques like QuEChERS can also be effective.

  • Check for Matrix Effects: The sample matrix can suppress the signal of the analyte. A matrix-matched calibration curve or the standard addition method can help to compensate for these effects.

  • Evaluate pH of the Extraction Medium: The pH of the extraction solution can influence the recovery of azo dyes. Optimization of the pH may be necessary for your specific sample type.

Q4: Can I use a single internal standard to quantify other Sudan dyes (II, III, IV)?

While it is ideal to use a specific isotopically labeled internal standard for each analyte, studies have shown that a single, structurally similar internal standard can provide adequate quantification for multiple Sudan dyes in some cases. For instance, this compound-d5 has been used for the analysis of a broader range of azo dyes. However, it is crucial to validate this approach for your specific method and matrix to ensure accuracy.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

Symptoms:

  • Overlapping peaks of this compound and other matrix components.

  • Inability to accurately integrate the peak for this compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry Use a C18 column, which is commonly recommended for the separation of Sudan dyes.
Suboptimal Mobile Phase Composition Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and water. Gradient elution may be necessary to improve separation in complex matrices.
Incorrect Flow Rate Adjust the flow rate. A typical flow rate for HPLC analysis of Sudan dyes is around 0.8-1.0 mL/min.
Column Temperature Control the column temperature. A constant temperature, for example 40°C, can improve peak shape and reproducibility.
Issue 2: Inconsistent Quantitative Results

Symptoms:

  • High variability in the calculated concentration of this compound across replicate injections.

  • Poor linearity of the calibration curve.

Possible Causes & Solutions:

CauseSolution
Lack of Internal Standard Always use an internal standard, preferably an isotopically labeled one like this compound-d5, to correct for variations.
Matrix Effects Prepare matrix-matched standards or use the standard addition method to mitigate ion suppression or enhancement in LC-MS/MS analysis.
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow. Automating steps where possible can reduce variability.
Injector Issues Check the autosampler for air bubbles and ensure the injection volume is accurate and precise.

Experimental Protocols

Protocol 1: Quantification of this compound in Spices using HPLC-DAD

This protocol provides a general procedure for the analysis of this compound in spice samples.

  • Sample Preparation (Extraction):

    • Weigh 1.0 g of the homogenized spice sample into a 50 mL centrifuge tube.

    • Add a known amount of internal standard (e.g., this compound-d5).

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Sample Cleanup (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 40:60 v/v) to remove polar interferences.

    • Elute the Sudan dyes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 80:20 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 480 nm for this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound with the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is suitable for achieving lower detection limits and higher selectivity.

  • Sample Preparation: Follow the same extraction and cleanup steps as in Protocol 1.

  • LC-MS/MS Conditions:

    • Chromatographic conditions: Similar to Protocol 1, but a UPLC system can be used for faster analysis.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard (e.g., this compound-d5).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound249.193.1, 156.1
This compound-d5254.198.1, 161.1

Note: The specific MRM transitions and collision energies should be optimized on your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample add_is Add Internal Standard (this compound-d5) weigh->add_is extract Solvent Extraction (Acetonitrile) add_is->extract cleanup Sample Cleanup (SPE) extract->cleanup hplc HPLC-DAD or LC-MS/MS cleanup->hplc quant Quantification hplc->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inconsistent Results? is_used Is an Internal Standard Used? start->is_used add_is Action: Use an Isotopically Labeled IS (e.g., this compound-d5) is_used->add_is No matrix_effects Are Matrix Effects Considered? is_used->matrix_effects Yes add_is->matrix_effects matrix_match Action: Use Matrix-Matched Standards or Standard Addition matrix_effects->matrix_match No sample_prep Is Sample Prep Consistent? matrix_effects->sample_prep Yes matrix_match->sample_prep optimize_prep Action: Optimize and Standardize Sample Prep sample_prep->optimize_prep No end_node Problem Resolved sample_prep->end_node Yes optimize_prep->end_node

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Technical Support Center: Sudan I Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of Sudan I in low-concentration samples. The information is tailored for researchers, scientists, and professionals in drug development and food safety.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental detection of this compound.

High-Performance Liquid Chromatography (HPLC)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing peak tailing for this compound? 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interaction of this compound with active sites on the column's stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. 4. Column Degradation: The column may be old or contaminated.1. Reduce the sample injection volume or dilute the sample. 2. Use a mobile phase with an organic modifier or increase the buffer strength.[1] 3. Adjust the mobile phase pH. For reversed-phase columns, operate within a pH range of 2-8.[1] 4. Flush the column with a strong solvent or replace the column if necessary.
My retention times for this compound are shifting. 1. Pump Flow Rate Fluctuation: Inconsistent flow rate from the HPLC pump. 2. Mobile Phase Composition Change: Inaccurate preparation or degradation of the mobile phase. 3. Column Temperature Variation: Fluctuations in the column oven temperature. 4. Leaks in the System: Leaks can cause pressure drops and affect retention times.1. Check the pump for leaks, salt accumulation, and unusual noises. Pump seals may need replacement. 2. Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase before use. 3. Ensure the column oven is set to and maintaining the correct temperature. 4. Inspect all fittings and connections for leaks.
I'm observing a noisy or drifting baseline. 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Detector Lamp Issues: An old or failing detector lamp. 3. Column Contamination: Buildup of contaminants from previous injections. 4. Improper Mobile Phase Degassing: Dissolved gases coming out of solution.1. Use high-purity solvents and freshly prepared mobile phase. 2. Check the detector lamp's condition and replace it if necessary. 3. Flush the column with a strong solvent. 4. Ensure the mobile phase is adequately degassed using methods like sonication or helium sparging.
Why are my this compound peaks smaller than expected (low sensitivity)? 1. Incorrect Detection Wavelength: The detector is not set to the maximum absorbance wavelength for this compound. 2. Sample Degradation: this compound may have degraded in the sample solution. 3. Injector Issues: Incomplete sample loop filling or leaks in the injector. 4. Detector Malfunction: The detector may not be functioning optimally.1. Set the UV-Vis detector to the appropriate wavelength for this compound (around 478 nm). 2. Prepare fresh sample solutions and protect them from light. 3. Ensure the sample loop is filled completely and check the injector for leaks. 4. Check the detector's alignment and settings for optimal sensitivity.

Surface-Enhanced Raman Spectroscopy (SERS)

Question/Issue Possible Cause(s) Recommended Solution(s)
I'm not getting a reproducible SERS signal for this compound. 1. Inconsistent SERS Substrate: Variation in the nanoparticle aggregation or surface morphology. 2. Non-uniform Sample Deposition: Uneven drying of the sample on the SERS substrate. 3. Laser Power Fluctuation: Instability in the laser source.1. Ensure a consistent and well-characterized SERS substrate fabrication process. 2. Optimize the sample deposition method to achieve a uniform distribution of the analyte. 3. Allow the laser to warm up and stabilize before measurements.
My SERS signal is weak or absent at low concentrations. 1. Inefficient Adsorption: this compound molecules are not effectively adsorbing to the nanoparticle surface. 2. Incorrect Laser Wavelength: The excitation wavelength may not be optimal for SERS enhancement of this compound. 3. Low-Quality SERS Substrate: The substrate does not provide sufficient electromagnetic enhancement.1. Adjust the pH of the sample solution to promote adsorption. 2. Use an appropriate excitation laser wavelength, such as 785 nm, which has been shown to be effective for this compound. 3. Fabricate or use high-quality SERS substrates with optimized nanoparticle size and shape.
I'm observing high fluorescence background in my SERS spectra. 1. Fluorescence of this compound: this compound itself can exhibit fluorescence, which can interfere with the Raman signal. 2. Contaminants in the Sample: Fluorescent impurities in the sample matrix.1. Use a longer excitation wavelength (e.g., 785 nm) to minimize fluorescence. 2. Implement a thorough sample cleanup procedure to remove interfering substances.

Frequently Asked Questions (FAQs)

General

  • What are the most common methods for detecting low concentrations of this compound? The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors, and Surface-Enhanced Raman Spectroscopy (SERS). Electrochemical sensors are also emerging as a sensitive and rapid detection technique.

  • Why is sample preparation crucial for this compound detection? Sudan dyes are often found in complex food matrices at low concentrations (mg/kg levels). A preconcentration step is often necessary to reach the desired detection limits. Effective sample preparation, such as liquid-solid extraction or solid-phase extraction, is essential to remove interfering substances and concentrate the analyte.

Method-Specific

  • What is a typical limit of detection (LOD) for this compound using HPLC? The LOD for this compound using HPLC can vary depending on the detector and sample matrix. For instance, with a photodiode array (PDA) detector, LODs can range from 0.2 to 0.5 mg/kg in sauces and 1.5 to 2 mg/kg in spices. Using more sensitive techniques like UPLC-MS/MS, quantification limits can be as low as 2.5 to 200 µg/kg.

  • How can I improve the sensitivity of SERS for this compound detection? To enhance SERS sensitivity, it is crucial to use a high-quality SERS substrate, such as silver or gold nanoparticles. Optimizing the excitation laser wavelength (785 nm is often used) and ensuring efficient adsorption of this compound onto the substrate are also key factors.

  • Are there any rapid screening methods available for this compound? Electrochemical methods using chemically modified electrodes offer a promising alternative for rapid and sensitive detection of this compound. These methods are generally faster and less expensive than chromatographic techniques.

Data Presentation

Table 1: Performance of Different Methods for this compound Detection

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
HPLC-PDASauces0.2 - 0.5 mg/kg0.4 - 1 mg/kg-
HPLC-PDASpices1.5 - 2 mg/kg3 - 4 mg/kg-
UHPSFC-PDAChilli Products0.125 - 0.50 mg/kg0.50 µg/mL96.58 - 104.50
UPLC-MS/MSSpices-2.5 - 200 µg/kg-
LC-MS/MSChilli Spices0.7 µg/kg-88 - 100
SERSAcetonitrile/Water1 ppb (0.001 ppm)--
Electrochemical Sensor-9.0 nM--
Electrochemical Sensor-2.0 x 10⁻⁷ M--

Experimental Protocols

1. HPLC-PDA Method for this compound in Spices

This protocol is a generalized procedure based on common practices.

  • Sample Preparation (Extraction):

    • Weigh 0.5 g of the homogenized spice sample into a centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 5000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm PVDF membrane filter. The filtrate is the sample solution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 478 nm for this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound in acetonitrile.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

2. SERS Method for this compound Detection

This protocol outlines a general approach for SERS-based detection.

  • SERS Substrate Preparation (Silver Nanoparticles on Silicon):

    • Chemically deposit an array of silver nanoparticles on a silicon surface. This can be achieved by immersing the silicon wafer in an aqueous solution containing silver nitrate (e.g., 5 mM) and hydrofluoric acid (e.g., 0.14 M).

  • Sample Preparation:

    • Dissolve the extracted this compound sample in a mixture of acetonitrile and water (1:1, v/v).

    • Prepare a series of dilutions to achieve the desired concentration range (e.g., 0.001 ppm to 10 ppm).

  • SERS Measurement:

    • Apply a small volume of the prepared this compound solution onto the SERS substrate and allow it to dry.

    • Acquire the SERS spectrum using a Raman spectrometer.

    • Excitation Wavelength: 785 nm.

    • Laser Power: Optimized to maximize signal without damaging the sample.

    • Acquisition Time: Sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic Raman peaks of this compound. The most prominent peak is typically around 1596 cm⁻¹.

    • Correlate the intensity of the characteristic peaks with the concentration of this compound.

Visualizations

Experimental_Workflow_for_Sudan_I_Detection_by_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Homogenized Sample extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection PDA Detection (478 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification via Calibration Curve chromatogram->quantification result Result (this compound Concentration) quantification->result

Caption: Experimental workflow for this compound detection using HPLC.

SERS_Detection_Workflow cluster_substrate_prep Substrate Preparation cluster_sample_interaction Sample Interaction cluster_sers_measurement SERS Measurement cluster_data_analysis Data Analysis substrate SERS Substrate (e.g., Ag Nanoparticles) sample_application Apply this compound Solution substrate->sample_application drying Solvent Evaporation sample_application->drying laser_excitation Laser Excitation (785 nm) drying->laser_excitation raman_scattering Raman Signal Collection laser_excitation->raman_scattering spectrum SERS Spectrum raman_scattering->spectrum peak_identification Identify Characteristic Peaks spectrum->peak_identification concentration_correlation Correlate Intensity with Concentration peak_identification->concentration_correlation

Caption: Workflow for SERS-based detection of this compound.

References

addressing matrix effects in quantitative analysis of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Sudan I.

Troubleshooting Guide

Question: I am observing low recovery of this compound from my chili powder samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound from chili powder can be attributed to several factors related to the sample matrix and the analytical method. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: this compound is a lipophilic dye and may be strongly adsorbed to the sample matrix.

    • Solution: Ensure your extraction solvent is appropriate. Acetonitrile is a commonly used and effective solvent for extracting Sudan dyes from spices.[1] Consider increasing the extraction time or using techniques like vortexing or ultrasonication to improve extraction efficiency.[2] A mixture of acetone and acetonitrile has also been used effectively.[3]

  • Matrix Effects (Ion Suppression): Co-extracted compounds from the chili powder matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal and artificially low recovery.

    • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.[1] Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be employed for rapid and efficient sample cleanup.[4]

  • Analyte Degradation: Although less common, this compound could potentially degrade during sample processing, especially if exposed to high temperatures or strong light for extended periods.

    • Solution: Protect samples from light and avoid excessive heat during extraction and solvent evaporation steps.

Question: My calibration curve for this compound in solvent is linear, but when I analyze my spiked matrix samples, the quantification is inaccurate. Why is this happening?

Answer:

This is a classic sign of matrix effects. The components of your sample matrix (e.g., fats, pigments, and other organic molecules in spices or oils) can either suppress or enhance the ionization of this compound compared to the clean solvent standard. This leads to inaccurate quantification when using a solvent-based calibration curve.

  • Solution: Matrix-Matched Calibration. To compensate for these effects, it is highly recommended to prepare your calibration standards in a blank matrix extract that is known to be free of this compound. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. The process involves preparing a blank sample extract using the same procedure as for your test samples and then spiking this extract with known concentrations of this compound to create your calibration curve.

Question: I am seeing interfering peaks in my chromatogram that co-elute with this compound. How can I resolve this?

Answer:

Co-eluting interferences can be a significant issue, particularly in complex matrices. Here are several strategies to address this:

  • Improve Chromatographic Separation:

    • Optimize the Gradient: If using a gradient elution, adjust the mobile phase composition and gradient profile to improve the separation between this compound and the interfering peaks.

    • Change the Column: Consider using a different type of HPLC/UPLC column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Enhance Sample Cleanup: The presence of interfering peaks often indicates that the sample cleanup was insufficient.

    • SPE Optimization: If using SPE, ensure the cartridge type and the washing/elution solvents are optimized for your specific matrix. For example, for chili products, different SPE strategies may be needed for oil-based versus water-based sauces.

    • Dispersive SPE (dSPE): For QuEChERS-based methods, a dSPE cleanup step can be added to further remove interferences.

  • Use a More Selective Detector: If you are using a UV-Vis or Diode Array Detector (DAD), switching to a mass spectrometer (MS) will provide significantly higher selectivity. Tandem mass spectrometry (MS/MS) is particularly powerful as it monitors specific precursor-to-product ion transitions, which is highly specific to the analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte (this compound) by the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification. Complex food matrices like spices and oils are particularly prone to causing significant matrix effects.

Q2: What are the most common analytical techniques for the quantitative analysis of this compound?

A2: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with either a Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity, which is crucial for detecting trace levels of this compound in complex food matrices and mitigating the impact of interferences.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and QuEChERS are effective at removing a significant portion of interfering matrix components.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank sample matrix that is known to be free of the analyte. This approach helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: The addition of an internal standard, preferably a stable isotope-labeled version of this compound, can correct for both matrix effects and variability in sample preparation and instrument response.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where their effect is negligible. However, this may also reduce the analyte concentration below the limit of detection.

Q4: What are typical recovery rates for this compound in food matrices?

A4: Recovery rates can vary depending on the matrix, the spiking level, and the analytical method used. However, with optimized extraction and cleanup procedures, recovery rates are generally expected to be within the range of 70-120%. The tables below provide some reported recovery data from different studies.

Quantitative Data Summary

Table 1: Recovery of Sudan Dyes Using Different Sample Preparation Methods

MatrixSample Prep MethodAnalyteSpiking LevelAverage Recovery (%)Reference
Chili SauceSPE (Oasis MAX)This compound80 µg/kg83
Chili OilSPE (Sep-Pak Alumina B)This compound80 µg/kg99
Chili PowderQuEChERSThis compound10 µg/kg~85
Tomato SauceSPE (Oasis HLB)This compound1 µg/kg95.8
Curry SpicesAcetonitrile ExtractionThis compound1-20 mg/kg95-100
Hot Chilli PepperMISPEThis compound15-300 µg/g85-101

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
Tomato SauceUPLC-MS/MS0.1 µg/kg-
Chili ProductsUHPSFC-PDA0.25 mg/kg-
Chili PowderUPLC-MS/MS-0.1 - 25 mg/kg
Hot Chilli ProductsSPE-ESI-QTOF-MS1.1-4.3 ng/g3.8-14.3 ng/g

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) for Chili Oil

This protocol is adapted for the cleanup of this compound from fatty matrices like chili oil.

  • Sample Preparation: Dilute 0.1 g of chili oil to 1 mL with hexane.

  • SPE Cartridge Conditioning: Condition a Sep-Pak Alumina B SPE cartridge with 2 mL of methanol, followed by 2 mL of ethyl acetate, and then 3 mL of hexane.

  • Loading: Load the 1 mL sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of hexane to remove fats.

    • Wash the cartridge with 1 mL of ethyl acetate to remove carotenoids.

  • Elution: Elute the Sudan dyes with 4 mL of 90:10 ethyl acetate/methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of methanol for LC-MS analysis.

Method 2: QuEChERS Extraction for Chili Powder

This protocol provides a quick and effective method for extracting Sudan dyes from spice powders.

  • Sample Weighing: Weigh 2 grams of the homogenized chili powder into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the contents of a QuEChERS CEN extraction packet (containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Analysis: Collect the supernatant (acetonitrile layer) and inject it directly into the LC-MS/MS system or dilute as needed.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Weigh Chili Oil Sample dilute Dilute with Hexane start->dilute load Load Sample Extract dilute->load condition Condition SPE Cartridge (Methanol, Ethyl Acetate, Hexane) condition->load wash1 Wash 1: Remove Fats (Hexane) load->wash1 wash2 Wash 2: Remove Carotenoids (Ethyl Acetate) wash1->wash2 elute Elute Sudan Dyes (90:10 Ethyl Acetate/Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for SPE cleanup of this compound from chili oil.

experimental_workflow_quechers cluster_extraction Sample Extraction cluster_processing Sample Processing cluster_analysis Analysis start Weigh Chili Powder Sample hydrate Hydrate with Water start->hydrate add_solvent Add Acetonitrile hydrate->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge Centrifuge shake->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: Workflow for QuEChERS extraction of this compound from chili powder.

matrix_effect_mitigation cluster_strategies Mitigation Strategies start Matrix Effects Encountered (Ion Suppression/Enhancement) cleanup 1. Enhanced Sample Cleanup (SPE, QuEChERS) start->cleanup cal 2. Matrix-Matched Calibration start->cal is 3. Use of Internal Standards start->is dil 4. Sample Dilution start->dil end Accurate Quantification cleanup->end cal->end is->end dil->end

Caption: Strategies to mitigate matrix effects in this compound analysis.

References

Validation & Comparative

Validating a Novel UPLC-MS/MS Method for Sudan I Analysis Against a Reference HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Sudan I against a conventional High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) reference method. This compound is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) and is illegally used to color foodstuffs.[1] This guide is intended for researchers, scientists, and professionals in drug development involved in the quality control and safety assessment of various products.

The validation of a new analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. This document outlines the experimental protocols for both methods and presents a comparative analysis of their performance based on key validation parameters.

Comparative Performance Data

The performance of the new UPLC-MS/MS method and the reference HPLC-UV method for the determination of this compound in food matrices were evaluated. The following table summarizes the key validation parameters.

Validation ParameterReference Method (HPLC-UV)New Method (UPLC-MS/MS)
Limit of Detection (LOD) 1.2 - 5.4 µg/kg[2][3]0.1 - 1.17 ng/g (µg/kg)[4]
Limit of Quantitation (LOQ) 4 - 18 µg/kg3.72 ng/g (µg/kg)
Recovery 89 - 98%82.00 - 107.33%
Precision (RSD) 0.82 - 4.65%4.35 - 9.04%
**Linearity (R²) **> 0.9999Good linearity reported
Analysis Time ~ 9 - 20 minutes< 14 minutes

Key Observations:

  • The new UPLC-MS/MS method demonstrates significantly lower limits of detection and quantitation, indicating superior sensitivity compared to the reference HPLC-UV method.

  • Both methods exhibit good recovery and precision, falling within acceptable ranges for analytical methods.

  • The UPLC-MS/MS method offers a comparable or even faster analysis time.

Experimental Protocols

Reference Method: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is a widely used technique for the analysis of Sudan dyes in various food matrices.

1. Sample Preparation (Extraction):

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of a solvent mixture (e.g., acetonitrile/methanol).

  • Vortex for 1 minute at 5-minute intervals for a total of 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the combined supernatants to dryness under a vacuum at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV-Vis detector set at 506 nm for this compound.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This modern technique offers enhanced sensitivity and selectivity for the detection of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • This compound is extracted from the sample using a suitable solvent.

  • The extract is then cleaned up using an Oasis HLB solid-phase extraction cartridge to minimize matrix effects.

2. UPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor and product ion transitions for this compound are monitored.

Visualizing the Validation Process

To better understand the workflow and logical relationships in validating the new analytical method, the following diagrams are provided.

G cluster_ref Reference Method (HPLC-UV) cluster_new New Method (UPLC-MS/MS) Ref_Sample Sample Preparation Ref_HPLC HPLC Separation Ref_Sample->Ref_HPLC Ref_UV UV-Vis Detection Ref_HPLC->Ref_UV Ref_Data Data Analysis Ref_UV->Ref_Data Compare Performance Comparison Ref_Data->Compare New_Sample Sample Preparation (SPE) New_UPLC UPLC Separation New_Sample->New_UPLC New_MS MS/MS Detection New_UPLC->New_MS New_Data Data Analysis New_MS->New_Data New_Data->Compare Validation Method Validation Report Compare->Validation

Caption: Workflow for comparing the new UPLC-MS/MS method with the reference HPLC-UV method.

G Start Define Analytical Need (this compound Detection) RefMethod Select Reference Method (HPLC-UV) Start->RefMethod NewMethod Develop New Method (UPLC-MS/MS) Start->NewMethod ExecuteRef Execute Reference Method RefMethod->ExecuteRef ValidationParams Define Validation Parameters (LOD, LOQ, Recovery, Precision) NewMethod->ValidationParams ExecuteNew Execute New Method ValidationParams->ExecuteNew Compare Compare Results ExecuteRef->Compare ExecuteNew->Compare Conclusion Conclusion on New Method Validity Compare->Conclusion

Caption: Logical flow of the analytical method validation process.

References

Inter-laboratory Comparison of Sudan I Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Sudan I, a carcinogenic azo dye illegally used as a food additive. The information is intended for researchers, scientists, and drug development professionals involved in food safety and analysis. This document summarizes quantitative data from various studies, details experimental protocols, and illustrates the genotoxic pathway of this compound.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of different analytical techniques for the quantification of this compound is summarized in the tables below. The data is compiled from various studies and an inter-laboratory comparison program to provide a comprehensive overview.

Table 1: Performance of HPLC-UV/Vis for this compound Quantification

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Red Chilli Pepper1.2–5.44–1889–98[1]
Dried Meat2.9–3.69.5–12.8-[2]
Chilli Powder100 - 800-82 - 111[1]

Table 2: Performance of LC-MS/MS and UPLC-MS/MS for this compound Quantification

TechniqueFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSSauces, Cotton Candy, Pickle2.9 - 3.0 µg/kg9.5 - 9.8 µg/kg-[3]
UPLC-MS/MSChili Powder0.001–0.03 mg/kg0.002–0.1 mg/kg80.7–104.4[2]
UPLC-MS/MSFood0.3 - 1.4 ng/g0.9 - 4.8 ng/g83.4–112.3

Table 3: Results from an Inter-laboratory Comparison Programme for Sudan Dyes in Chilli Powder

An inter-laboratory comparison program involving 11 laboratories was organized to assess the determination of seven Sudan dyes in chilli powder. The performance for the quantitative determination of this compound was found to be satisfactory, with no unsatisfactory z-scores reported based on consensus values. This indicates a good overall performance and capability of the participating laboratories in analyzing Sudan dyes in a food matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols offer a general framework and may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides and other contaminants in food matrices.

Steps:

  • Homogenization and Weighing: Homogenize the food sample (e.g., chili powder) to ensure uniformity. For dry samples like spices, it may be necessary to add a specific amount of water prior to homogenization. Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 8 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and a mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate).

  • Shaking and Centrifugation: Shake the tube vigorously for one minute to ensure thorough mixing and extraction. Centrifuge the tube at 4000 rpm for five minutes to separate the layers.

  • Collection of Supernatant: The upper acetonitrile layer contains the extracted analytes. This supernatant can be directly analyzed or subjected to a clean-up step.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 80:20, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV/Vis detector set at 506 nm.

  • Injection Volume: 25 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity BEH C18 column.

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI).

  • Quantification: Matrix-matched calibration curves are used for accurate quantification.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow sample Food Sample (e.g., Chili Powder) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup Dispersive SPE Cleanup (Optional) centrifugation->cleanup analysis Instrumental Analysis (HPLC-UV/Vis or LC-MS/MS) cleanup->analysis quantification Quantification analysis->quantification

Caption: General workflow for the analysis of this compound in food samples.

Signaling Pathway of this compound Genotoxicity

This compound is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects. The primary pathways involve oxidation by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues.

Metabolic Activation and DNA Adduct Formation:

  • CYP-mediated activation: Cytochrome P450 enzymes, particularly CYP1A1, metabolize this compound to reactive intermediates. This can lead to the formation of a benzenediazonium ion.

  • Peroxidase-mediated activation: Peroxidases can oxidize this compound to form radical species.

  • DNA Adduct Formation: These reactive metabolites can then covalently bind to DNA, forming DNA adducts. The primary target for this binding is the guanine base in DNA. The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

sudan_i_genotoxicity cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity This compound This compound CYP450 (e.g., CYP1A1) CYP450 (e.g., CYP1A1) This compound->CYP450 (e.g., CYP1A1) Peroxidases Peroxidases This compound->Peroxidases Reactive Metabolites Reactive Metabolites (Benzenediazonium ion, Radicals) CYP450 (e.g., CYP1A1)->Reactive Metabolites Peroxidases->Reactive Metabolites DNA DNA Reactive Metabolites->DNA DNA Adducts DNA Adducts DNA->DNA Adducts binding Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation and genotoxicity pathway of this compound.

References

A Comparative Analysis of Sudan I Metabolism in Human vs. Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of the azo dye Sudan I in human and rat liver microsomes. The data presented is compiled from published experimental studies and is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and chemical carcinogenesis. Understanding the species-specific differences and similarities in the metabolic pathways of xenobiotics like this compound is crucial for extrapolating animal carcinogenicity data to assess human health risks.

Executive Summary

Studies on the metabolism of this compound have revealed a significant degree of similarity between human and rat liver microsomes. Both species metabolize this compound primarily through oxidation, leading to the formation of several hydroxylated metabolites. The pattern of metabolites generated is largely consistent across the two species, with rat liver microsomes being considered a suitable in vitro model for mimicking the metabolic profile of this compound in humans[1]. The key cytochrome P450 (CYP) enzymes responsible for this metabolism have been identified as CYP1A1 and CYP3A in rats, and CYP1A1 with some contribution from CYP3A4 in humans[1][2]. While the qualitative metabolic pathways are similar, quantitative differences in the rates of metabolite formation exist. In addition to detoxification via hydroxylation, both human and rat liver microsomes are capable of activating this compound into a reactive intermediate, the benzenediazonium ion, which can form DNA adducts, highlighting its carcinogenic potential[2].

Data Presentation: Quantitative Comparison of this compound Metabolism

While comprehensive kinetic parameters such as Vmax and Km for this compound metabolism in human and rat liver microsomes are not extensively reported in the literature, specific activities for the formation of major metabolites provide a basis for quantitative comparison. The following table summarizes the available data on the rates of formation of the primary hydroxylated metabolites of this compound.

MetaboliteHuman Liver Microsomes (pmol/min/mg protein)Rat Liver Microsomes (pmol/min/mg protein)Key Enzymes Involved (Human/Rat)
1-[(4-hydroxyphenyl)azo]-2-naphtholData not available in a directly comparable formatPredominantly produced[1]CYP1A1, CYP3A4 / CYP1A1, CYP3A
1-(phenylazo)naphthalene-2,6-diolData not available in a directly comparable formatMajor metaboliteCYP1A1, CYP3A4 / CYP1A1, CYP3A
Total C-hydroxylated metabolites ~15 - 150 Data not available in a directly comparable format

Note: The rate of total C-hydroxylated metabolite formation in human liver microsomes is estimated from graphical data presented in Stiborová et al., Cancer Research, 2002;62:5678-84, and can vary significantly between individuals.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the in vitro metabolism of this compound using liver microsomes.

Liver Microsome Preparation

Liver microsomes from both human and rat are prepared by differential centrifugation of liver homogenates. The liver is first perfused with a buffer solution to remove blood, then homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl). The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria. The resulting supernatant is then ultracentrifuged at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction. The microsomal pellet is washed and resuspended in a suitable buffer for storage at -80°C. The protein concentration of the microsomal preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.

In Vitro Incubation for this compound Metabolism

A typical incubation mixture contains the following components in a final volume of 1 mL:

  • Buffer: 0.1 M Potassium phosphate buffer (pH 7.4)

  • Liver Microsomes: 0.5 - 1.0 mg/mL of microsomal protein

  • This compound: Typically 50-100 µM, dissolved in a suitable solvent like DMSO (final concentration of DMSO is usually kept below 1%)

  • NADPH-generating system: This is essential for the activity of cytochrome P450 enzymes and typically includes:

    • NADP+ (e.g., 1 mM)

    • Glucose-6-phosphate (e.g., 10 mM)

    • Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)

    • MgCl2 (e.g., 5 mM)

The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C. The incubation is carried out at 37°C for a specific time period (e.g., 15-60 minutes) with gentle shaking. The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or by extraction with an organic solvent like ethyl acetate.

Analysis of Metabolites

The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is then analyzed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient elution system of two mobile phases, for example:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water or a buffer like ammonium acetate

The metabolites are detected by UV-Vis spectrophotometry at a wavelength where this compound and its metabolites absorb (e.g., 254 nm or in the visible range). The identification and quantification of the metabolites are achieved by comparing their retention times and peak areas with those of authentic standards. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification of the metabolites.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Microsome Preparation cluster_incubation In Vitro Incubation cluster_analysis Metabolite Analysis liver Human or Rat Liver homogenize Homogenization liver->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 ultracentrifuge Ultracentrifugation supernatant1->ultracentrifuge microsomes Microsomal Pellet ultracentrifuge->microsomes resuspend Resuspension & Storage microsomes->resuspend mix Prepare Incubation Mix (Microsomes, this compound, Buffer) resuspend->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate with NADPH Generating System preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate extract Extract Metabolites terminate->extract hplc HPLC Separation extract->hplc detect UV/MS Detection hplc->detect quantify Quantification detect->quantify

Fig. 1: Experimental workflow for studying this compound metabolism.
Metabolic Pathways of this compound

metabolic_pathway cluster_species Human and Rat Liver Microsomes cluster_detox Detoxification (C-Hydroxylation) cluster_activation Metabolic Activation SudanI This compound (1-phenylazo-2-naphthol) M1 1-[(4-hydroxyphenyl)azo]-2-naphthol (Major) SudanI->M1 Oxidation M2 1-(phenylazo)naphthalene-2,6-diol (Major) SudanI->M2 Oxidation M_minor Minor Hydroxylated Metabolites SudanI->M_minor Oxidation BDI Benzenediazonium Ion (Reactive Intermediate) SudanI->BDI Reductive Cleavage DNA_Adducts DNA Adducts BDI->DNA_Adducts enzymes CYP1A1/1A2, CYP3A4 (Human) CYP1A1, CYP3A (Rat) enzymes->SudanI

Fig. 2: Metabolic pathways of this compound in liver microsomes.

References

Unraveling the Genotoxic Potential: A Comparative Analysis of Sudan I and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxicity of the azo dye Sudan I against other notable azo dyes. Supported by experimental data, this document delves into the mechanisms of action, metabolic activation, and presents detailed methodologies for key genotoxicity assays.

The use of azo dyes in various consumer products, from textiles to food, has raised significant concerns regarding their potential adverse health effects. Among these, genotoxicity—the ability of a chemical to damage DNA and cellular genetic material—is a primary concern due to its association with carcinogenesis. This compound, a synthetic azo dye, has been extensively studied and classified as a genotoxic agent. This guide offers a comparative analysis of the genotoxicity of this compound versus other azo dyes, providing a comprehensive overview for the scientific community.

Comparative Genotoxicity of Azo Dyes

The genotoxicity of azo dyes is largely attributed to their metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and chromosomal damage. The following table summarizes quantitative data from various genotoxicity assays for this compound and other selected azo dyes.

DyeChemical StructureAmes Test (Salmonella typhimurium)Micronucleus AssayComet Assay (DNA Damage)
This compound 1-(phenylazo)-2-naphtholPositive with metabolic activation (S9 mix) in strains TA98 and TA100.Induces micronuclei formation in a dose-dependent manner.Causes DNA strand breaks and increased DNA migration.
Para Red 1-((4-nitrophenyl)azo)-2-naphtholPositive with metabolic activation (S9 mix) in strains TA98 and TA1538.Induces micronuclei formation.Demonstrates genotoxic effects.
Sudan II 1-[(2,4-dimethylphenyl)azo]-2-naphtholPositive with metabolic activation in strain TA1538.Information not readily available.Information not readily available.
Sudan III 1-((4-(phenylazo)phenyl)azo)-2-naphtholMutagenic response observed with metabolic activation.Information not readily available.Information not readily available.
Sudan IV 1-{[2-methyl-4-(2-methylphenyl)azo]phenyl}azo-2-naphtholMutagenic after chemical reduction and microsomal activation.Information not readily available.Information not readily available.
Butter Yellow 4-(Dimethylamino)azobenzenePotent mutagen with metabolic activation.Known to induce tumors in animal models.Causes DNA damage.

Signaling Pathways and Metabolic Activation

The genotoxicity of many azo dyes, including this compound, is not inherent to the parent molecule but arises from its metabolic conversion into reactive electrophilic species. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

This compound is predominantly metabolized by CYP1A1, which catalyzes its oxidation to form a reactive metabolite, the benzenediazonium ion. This ion is a potent electrophile that can covalently bind to DNA, forming DNA adducts, which if not repaired, can lead to mutations during DNA replication. The general mechanism involves the formation of nitrenium ions from the dye's metabolites, which then attack nucleophilic sites on DNA bases, particularly guanine.

Below is a diagram illustrating the metabolic activation pathway of this compound leading to genotoxicity.

SudanI_Metabolism This compound This compound Benzenediazonium ion (Reactive Metabolite) Benzenediazonium ion (Reactive Metabolite) This compound->Benzenediazonium ion (Reactive Metabolite) Oxidation CYP1A1 CYP1A1 CYP1A1->this compound Catalyzes Oxidative Metabolism Oxidative Metabolism DNA DNA Benzenediazonium ion (Reactive Metabolite)->DNA Binds to DNA Adducts DNA Adducts DNA->DNA Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity

Caption: Metabolic activation of this compound by CYP1A1 to a reactive metabolite that forms DNA adducts, leading to genotoxicity.

Experimental Workflows

Standardized assays are crucial for evaluating and comparing the genotoxic potential of chemical compounds. The following diagrams illustrate the general workflows for the Ames test, the in vitro micronucleus assay, and the comet assay.

Ames Test Workflow

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Bacteria Histidine-dependent Salmonella typhimurium strains Incubation Mix Bacteria, Test Compound, and S9 Mix (optional) Bacteria->Incubation Test Compound Azo Dye Test Compound->Incubation S9 Mix Metabolic Activation System (Rat Liver Extract) S9 Mix->Incubation Plating Plate on Histidine-deficient -agar medium Incubation->Plating Incubate Incubate at 37°C for 48-72h Plating->Incubate Counting Count Revertant Colonies Incubate->Counting Analysis Compare to Control Counting->Analysis Conclusion Mutagenic or Non-mutagenic Analysis->Conclusion

Caption: General workflow of the Ames test for assessing mutagenicity.

In Vitro Micronucleus Assay Workflow

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvest & Staining cluster_analysis Analysis Cell Culture Mammalian Cells (e.g., CHO, V79, TK6) Treatment Expose cells to Azo Dye (+/- S9 Mix) Cell Culture->Treatment Cytochalasin B Add Cytochalasin B (to block cytokinesis) Treatment->Cytochalasin B Harvest Harvest Cells Cytochalasin B->Harvest Staining Stain with DNA-specific dye (e.g., Giemsa, DAPI) Harvest->Staining Microscopy Score binucleated cells for micronuclei Staining->Microscopy Data Analysis Calculate frequency of micronucleated cells Microscopy->Data Analysis Conclusion Clastogenic/Aneugenic Potential Data Analysis->Conclusion

Caption: Workflow for the in vitro micronucleus assay to detect chromosomal damage.

Comet Assay (Single Cell Gel Electrophoresis) Workflow

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow cluster_prep Cell Preparation & Lysis cluster_electro Electrophoresis & Staining cluster_visual Visualization & Analysis Cell Suspension Prepare single-cell suspension from treated cells Embedding Embed cells in low-melting-point agarose Cell Suspension->Embedding Lysis Lyse cells to remove membranes and proteins Embedding->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Perform Electrophoresis Unwinding->Electrophoresis Staining Stain DNA with a fluorescent dye Electrophoresis->Staining Microscopy Visualize 'comets' under a fluorescence microscope Staining->Microscopy Image Analysis Measure tail length and DNA content in tail Microscopy->Image Analysis Conclusion Quantify DNA Damage Image Analysis->Conclusion

Caption: Step-by-step workflow of the comet assay for DNA damage detection.

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the potential of a substance to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound (azo dye)

  • S9 fraction from induced rat liver

  • Cofactor solution (NADP, glucose-6-phosphate)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • Exposure (Plate Incorporation Method): To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution, and 0.5 ml of the S9 mix (for metabolic activation) or buffer (without activation).

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity and/or aneugenicity) in mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6)

  • Cell culture medium and supplements

  • Test compound (azo dye)

  • S9 fraction (for metabolic activation, if required)

  • Cytochalasin B

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA-specific stain (e.g., Giemsa, DAPI)

Procedure:

  • Cell Seeding: Seed cells into culture vessels and allow them to attach and grow for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compound, with and without S9 mix, for a defined period (e.g., 3-6 hours). Include positive and negative controls.

  • Removal of Test Compound: After the treatment period, wash the cells and replace with fresh medium.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, leading to the formation of binucleated cells.

  • Harvesting: Harvest the cells at a time point that allows for cell division and micronucleus expression (typically 1.5-2 cell cycles after treatment).

  • Slide Preparation: Treat the cells with a hypotonic solution, fix, and drop onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual cells.

Materials:

  • Single-cell suspension from treated and control cells

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of normal-melting-point agarose.

  • Cell Embedding: Mix the single-cell suspension with low-melting-point agarose and layer it onto the pre-coated slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to measure the length of the comet tail and the percentage of DNA in the tail, which are indicative of the extent of DNA damage.

  • Analysis: Compare the DNA damage in treated cells to that in control cells. A significant increase in tail length or tail DNA indicates a genotoxic effect.

A Comparative Analysis of the Carcinogenic Potential of Sudan Dyes I, II, III, and IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sudan dyes, a group of synthetic, oil-soluble azo dyes, have been a subject of toxicological concern due to their potential carcinogenic properties. Historically used in various industrial applications and illicitly as food colorants, their impact on human health remains a critical area of research. This guide provides a comparative overview of the carcinogenic potential of Sudan I, II, III, and IV, supported by available experimental data and methodologies, to aid researchers in understanding their relative risks.

Executive Summary

This compound is a recognized carcinogen in animal models, with substantial evidence detailing its metabolic activation to genotoxic agents that induce tumor formation. In contrast, the evidence for the carcinogenicity of Sudan II, III, and IV is less definitive, with the International Agency for Research on Cancer (IARC) classifying them as agents with limited or inadequate evidence of carcinogenicity in experimental animals. The primary carcinogenic risk associated with Sudan II, III, and IV appears to stem from their metabolic reduction to carcinogenic aromatic amines. Direct comparative studies quantifying the carcinogenic potency of all four dyes are limited, necessitating a comparison based on the strength of available evidence and mechanistic understanding.

Comparative Carcinogenicity Data

The carcinogenic potential of the four Sudan dyes is not uniform, with this compound being the most extensively studied and characterized.

FeatureThis compoundSudan IISudan IIISudan IV
IARC Classification Group 3: Not classifiable as to its carcinogenicity to humans[1]Group 3: Not classifiable as to its carcinogenicity to humans[1]Group 3: Not classifiable as to its carcinogenicity to humans[1]Group 3: Not classifiable as to its carcinogenicity to humans[1]
Animal Carcinogenicity Evidence of liver and urinary bladder tumors in rats and mice[2]Limited evidence in experimental animalsInadequate evidence in experimental animalsInadequate evidence in experimental animals
Primary Carcinogenic Metabolites Benzenediazonium ion, reactive radical speciesAniline, p-phenylenediamineAniline, 4-aminoazobenzeneo-Aminoazotoluene, o-toluidine, 2,5-diaminotoluene
Mechanism of Action Genotoxic; forms DNA adducts via oxidative activationGenotoxic; release of carcinogenic amines via azo reductionGenotoxic; release of carcinogenic amines via azo reductionGenotoxic; release of carcinogenic amines via azo reduction

Genotoxicity Profile

Genotoxicity assays provide crucial insights into the DNA-damaging potential of chemical compounds. While comprehensive comparative data is scarce, studies on individual Sudan dyes indicate varying levels of genotoxic activity.

AssayThis compoundSudan IISudan IIISudan IV
Ames Test (Salmonella typhimurium) Positive with S9 activationNo direct comparative data foundNo direct comparative data foundMutagenic after chemical reduction and microsomal activation
Comet Assay (DNA Strand Breaks) Induces DNA strand breaks in HepG2 cellsMolecular modeling suggests DNA adduct formationNo direct comparative data foundNo direct comparative data found
Micronucleus Test (Chromosomal Damage) Clastogenic, induces micronuclei in rat bone marrowNo direct comparative data foundClastogenic potential in CHO cells without metabolic activationNo direct comparative data found
DNA Adduct Formation Forms 8-(phenylazo)guanine and other adducts in vivoMolecular modeling predicts DNA adduct formationNo direct comparative data foundNo direct comparative data found

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized protocols for key assays used in the assessment of Sudan dye carcinogenicity.

In Vivo Chronic Carcinogenicity Study

This type of study is the gold standard for assessing the carcinogenic potential of a substance in animal models.

Objective: To evaluate the potential of a test substance to cause cancer in mammals after long-term exposure.

Typical Protocol:

  • Animal Model: Fischer 344 rats or B6C3F1 mice are commonly used strains.

  • Group Size: A sufficient number of animals per group (e.g., 50 males and 50 females) to ensure statistical power.

  • Dosing: The test substance is administered in the diet, drinking water, or by gavage for a significant portion of the animal's lifespan (e.g., 104 weeks). Multiple dose levels are used, including a high dose, a low dose, and a control group.

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically by a qualified pathologist.

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.

This compound has been tested in such studies, leading to the observation of liver and bladder tumors in rats and mice.

In Vitro Genotoxicity Assays

These assays are used to screen for the potential of a substance to damage genetic material.

Ames Test (Bacterial Reverse Mutation Assay):

  • Principle: Measures the ability of a substance to induce mutations in histidine-requiring strains of Salmonella typhimurium.

  • Method: Bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Reversion to histidine independence is scored by counting the number of colonies growing on a histidine-deficient medium.

  • This compound has tested positive in the Ames test with S9 activation.

Comet Assay (Single Cell Gel Electrophoresis):

  • Principle: Detects DNA strand breaks in individual cells.

  • Method: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • This compound has been shown to induce DNA strand breaks in HepG2 cells using the Comet assay.

Micronucleus Test:

  • Principle: Detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Method: Can be performed in vitro using cultured cells or in vivo using bone marrow or peripheral blood erythrocytes. Cells are stained, and the frequency of micronucleated cells is determined.

  • This compound is known to be clastogenic, inducing micronuclei formation in the bone marrow of rats.

Signaling Pathways and Mechanisms of Carcinogenesis

The carcinogenic mechanisms of Sudan dyes primarily involve their metabolic activation to reactive species that can interact with cellular macromolecules, including DNA.

Metabolic Activation of this compound

This compound undergoes a complex metabolic activation process involving both oxidation and reduction pathways, primarily in the liver and urinary bladder.

SudanI_Metabolism cluster_cyp CYP450 Pathway (Liver) cluster_peroxidase Peroxidase Pathway (Bladder) This compound This compound C-Hydroxylated Metabolites C-Hydroxylated Metabolites This compound->C-Hydroxylated Metabolites CYP1A1 Benzenediazonium Ion (BDI) Benzenediazonium Ion (BDI) C-Hydroxylated Metabolites->Benzenediazonium Ion (BDI) Oxidation DNA Adducts (e.g., 8-(phenylazo)guanine) DNA Adducts (e.g., 8-(phenylazo)guanine) Benzenediazonium Ion (BDI)->DNA Adducts (e.g., 8-(phenylazo)guanine) Electrophilic Attack on DNA Mutations Mutations DNA Adducts (e.g., 8-(phenylazo)guanine)->Mutations Sudan I_p This compound This compound Radical This compound Radical Sudan I_p->this compound Radical Peroxidases DNA Adducts_p DNA Adducts This compound Radical->DNA Adducts_p DNA Adducts_p->Mutations Cancer Cancer Mutations->Cancer

Metabolic activation pathway of this compound.
Azo Reduction of Sudan Dyes II, III, and IV

For Sudan II, III, and IV, a primary route of metabolic activation is the reductive cleavage of the azo bond, which releases potentially carcinogenic aromatic amines.

Azo_Reduction Sudan Dye (II, III, or IV) Sudan Dye (II, III, or IV) Carcinogenic Aromatic Amines Carcinogenic Aromatic Amines Sudan Dye (II, III, or IV)->Carcinogenic Aromatic Amines Azo Reductases (Liver, Gut Microbiota) Further Metabolism Further Metabolism Carcinogenic Aromatic Amines->Further Metabolism Reactive Metabolites Reactive Metabolites Further Metabolism->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Cancer Cancer DNA Adducts->Cancer

General metabolic pathway for Sudan II, III, and IV.
Experimental Workflow for In Vivo Carcinogenicity Assessment

The following diagram illustrates a typical workflow for an animal bioassay to determine the carcinogenic potential of a test compound.

Carcinogenicity_Workflow Start Start Dose Range Finding Study Dose Range Finding Study Start->Dose Range Finding Study Chronic Bioassay (e.g., 2 years) Chronic Bioassay (e.g., 2 years) Dose Range Finding Study->Chronic Bioassay (e.g., 2 years) In-life Observations In-life Observations Chronic Bioassay (e.g., 2 years)->In-life Observations Necropsy and Tissue Collection Necropsy and Tissue Collection In-life Observations->Necropsy and Tissue Collection Histopathological Examination Histopathological Examination Necropsy and Tissue Collection->Histopathological Examination Statistical Analysis of Tumor Data Statistical Analysis of Tumor Data Histopathological Examination->Statistical Analysis of Tumor Data Conclusion on Carcinogenic Potential Conclusion on Carcinogenic Potential Statistical Analysis of Tumor Data->Conclusion on Carcinogenic Potential

Workflow for in vivo carcinogenicity testing.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic carcinogen in rodents. The carcinogenic potential of Sudan II, III, and IV is less characterized, but their ability to be metabolized to known carcinogenic amines suggests a significant health risk. A direct quantitative comparison of the carcinogenic potency of these four dyes is hampered by the lack of comprehensive, comparative studies. Future research should focus on conducting parallel, standardized carcinogenicity and genotoxicity assays for all four Sudan dyes to provide a clearer, quantitative basis for risk assessment. Researchers and drug development professionals should exercise caution when encountering any of these dyes and consider their potential for carcinogenic activity, even in the absence of complete data for Sudan II, III, and IV.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for the Efficient Analysis of Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate detection of Sudan I, a carcinogenic azo dye illegally used as a food additive, is of paramount importance. Solid Phase Extraction (SPE) is a critical sample preparation step that isolates and concentrates this compound from complex matrices, directly impacting the reliability of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of the efficiency of different SPE cartridges for this compound analysis, supported by experimental data to aid in the selection of the most appropriate cartridge for specific analytical needs.

Comparison of SPE Cartridge Performance

The selection of an SPE cartridge is pivotal for achieving high recovery rates and clean extracts. The efficiency of various cartridges is dependent on the sorbent material and its interaction with the analyte and the sample matrix. Below is a summary of the performance of different types of SPE cartridges for the extraction of this compound, based on reported recovery rates.

SPE Cartridge TypeSorbentSample MatrixRecovery Rate of this compound (%)Reference
Molecularly Imprinted Polymer (MIP) Custom synthesized polymerHot chilli pepper, hot chilli tomato sauce, sausage, tomato sauce, hard boiled egg yolk85 - 101[1][2]
Polymeric Sorbent (strata-X) Neutral polar functionalized polymerChili powderHigh (exact % not specified)[3]
Polymeric Sorbent (strata-X-CW) Weak cation exchange polymerChili powderHigh (exact % not specified)[3]
Silica Gel SilicaFoodsNot specified for direct recovery, used for cleanup[4]
Oasis MCX Mixed-mode cation exchangeFoodstuffs95
Humic Acid-Bonded Silica Humic acid bonded to silicaHot chilli products85.6 - 119.7

Key Observations:

  • Molecularly Imprinted Polymers (MIPs) demonstrate high selectivity and excellent recovery rates across a variety of complex food matrices. The tailored binding sites of MIPs allow for specific recognition of this compound, leading to very clean extracts.

  • Polymeric sorbents like strata-X and strata-X-CW also show high recovery for Sudan dyes. The choice between a neutral or ion-exchange polymer can be influenced by the specific characteristics of the analyte and the matrix.

  • Silica gel cartridges are effective for the cleanup of fatty samples by separating lipids from the dyes, though direct recovery data for this compound is not the primary focus in the cited study.

  • Oasis MCX , a mixed-mode cation exchange cartridge, provides a high recovery rate of 95% for this compound.

  • Humic acid-bonded silica is another effective sorbent, showing a broad and high recovery range in hot chilli products.

Experimental Workflow and Protocols

The following diagram illustrates a general experimental workflow for the analysis of this compound using SPE, followed by detailed protocols from cited studies.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Food Sample Extraction Extraction with Solvent Sample->Extraction e.g., Acetonitrile Filtration Filtration/Centrifugation Extraction->Filtration Loading Sample Loading Filtration->Loading Conditioning Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC

References

Navigating the Rainbow of Deceit: A Comparative Guide to UPLC-Based Sudan Dye Detection

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of modern analytical techniques for the simultaneous identification and quantification of carcinogenic Sudan dyes in food products, empowering researchers to select the most robust and sensitive methods for ensuring food safety.

The illegal adulteration of food products with Sudan dyes, a class of synthetic, fat-soluble azo dyes, poses a significant threat to public health due to their carcinogenic properties. To combat this, highly sensitive and reliable analytical methods are imperative. This guide provides a comprehensive comparison of various Ultra-Performance Liquid Chromatography (UPLC) based methods for the simultaneous detection of multiple Sudan dyes, offering researchers, scientists, and drug development professionals a clear overview of the available technologies and their respective performance characteristics.

Performance Under the Microscope: A Quantitative Comparison

The efficacy of an analytical method is determined by its ability to reliably detect and quantify the target analytes. The following tables summarize the key validation parameters for different UPLC-based methods, providing a clear comparison of their performance.

Table 1: Performance Characteristics of UPLC-MS/MS Methods for Sudan Dye Analysis

AnalytesMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
Sudan I, II, III, IV, Red G, Red 7B, Black B, YellowChili Powder1 - 302 - 10080.7 - 104.42.24 - 12.2 (Intra-day & Inter-day)
This compound, II, III, IV, Red G, Orange G, Red 7B, Para Red, Dimethyl Yellow, Rhodamine B, Black B, Red B, Auramine O, Toluidine Red, Orange IISauce, Cotton Candy, Pickle0.7 - 57 - 1582 - 119Not Specified
This compound, II, III, IV, Para Red, Sudan Red G, Sudan Red 7BFood0.3 - 6.00.9 - 19.883.4 - 112.32.0 - 10.8
This compoundChili Sauces1.173.7282.0 - 107.334.35 - 9.04
11 Azo Dyes (including 7 Sudan dyes)PaprikaNot specified (Excellent sensitivity at 125 µg/kg)Not specified93.8 - 115.20.8 - 7.7 (Repeatability), 1.6 - 7.7 (Reproducibility)
This compound-IV, Sudan Orange GEgyptian Food Samples60 - 70190 - 23078.79 - 110.49Not Specified

Table 2: Performance Characteristics of Other UPLC and HPLC-Based Methods

MethodAnalytesMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)
UHPSFC-PDA8 Sudan DyesChili Oil100 - 300300 - 100082.6 - 108.3
HPLC-PDAThis compound, II, III, IVSauces200 - 500400 - 100051 - 86
HPLC-PDAThis compound, II, III, IVSpices1500 - 20003000 - 400089 - 100
HPLC-DAD6 Sudan DyesAnimal Tissues, EggsNot Specified12.8 - 15.077.2 - 98.0

Unveiling the Methodology: A Detailed Look at Experimental Protocols

The successful implementation of any analytical method hinges on a well-defined and reproducible experimental protocol. Below are the key steps involved in the UPLC-based analysis of Sudan dyes.

Sample Preparation: The Critical First Step

The extraction of Sudan dyes from complex food matrices is a crucial step that significantly impacts the accuracy and sensitivity of the analysis. A common and effective method involves the following:

  • Sample Homogenization: The food sample (e.g., chili powder, sauce, oil) is first homogenized to ensure a representative sample.

  • Solvent Extraction: A suitable organic solvent, most commonly acetonitrile, is added to the homogenized sample.[1][2][3][4] Other solvents like a mixture of acetone, dichloromethane, and methanol have also been used.

  • Extraction Enhancement: The extraction process is often enhanced using techniques such as vortexing, ultrasonication, or heating to improve the recovery of the dyes.

  • Centrifugation and Filtration: The mixture is then centrifuged to separate the solid matrix from the solvent extract. The supernatant is collected and filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.[3]

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds and concentrate the analytes.

Chromatographic Separation: The Heart of the Analysis

The separation of the different Sudan dyes is achieved using a UPLC system equipped with a suitable analytical column.

  • Column: A C18 reversed-phase column is the most widely used stationary phase for the separation of Sudan dyes. The ACQUITY UPLC BEH C18 column is a frequently cited example.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with the addition of a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: The flow rate is generally maintained in the range of 0.3 to 1.0 mL/min.

Detection: Seeing the Unseen

Following chromatographic separation, the Sudan dyes are detected using various detectors, with mass spectrometry (MS) and photodiode array (PDA) being the most common.

  • UPLC-MS/MS: This is the gold standard for the confirmatory analysis of Sudan dyes due to its high sensitivity and selectivity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring specific precursor-product ion transitions for each analyte.

  • UPLC-PDA/DAD: A photodiode array or diode array detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for the identification and quantification of Sudan dyes based on their characteristic absorption spectra.

Visualizing the Workflow

To provide a clear understanding of the entire analytical process, the following diagrams illustrate the experimental workflow and the logical relationships involved in the validation of a UPLC method.

G cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Validation Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Extract Final Extract Centrifugation->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for UPLC-MS/MS analysis of Sudan dyes.

G Validation Method Validation Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Specificity Specificity Validation->Specificity

Caption: Key parameters for UPLC method validation.

Conclusion: Choosing the Right Tool for the Job

The simultaneous detection of Sudan dyes in food products is a critical task for ensuring consumer safety. UPLC-based methods, particularly UPLC-MS/MS, have emerged as the preferred techniques due to their high sensitivity, selectivity, and ability to analyze multiple compounds in a single run. The choice between UPLC-MS/MS and other methods like UPLC-PDA or UHPSFC-PDA will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC-based methods are still viable, UPLC offers significant advantages in terms of speed and resolution. By carefully considering the performance data and experimental protocols presented in this guide, researchers can confidently select and implement the most appropriate UPLC method for the routine monitoring of Sudan dyes in a wide range of food products.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Sudan I antibodies with a range of structurally related azo dyes. Understanding the specificity of these antibodies is critical for the accurate detection of this compound in various matrices and for minimizing false-positive results in immunoassays. This document summarizes key experimental data, outlines detailed protocols for cross-reactivity assessment, and explores the influence of antibody type and immunogen design on specificity.

Introduction to this compound and Antibody Cross-Reactivity

This compound is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its illegal use as a food additive has raised significant food safety concerns, necessitating reliable and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of this compound. However, the accuracy of these assays is contingent on the specificity of the antibodies used.

Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar molecules. Azo dyes, including other Sudan dyes and related compounds, share a common azobenzene backbone, increasing the likelihood of cross-reactivity. This guide examines the extent of this cross-reactivity to aid researchers in selecting and developing highly specific immunoassays.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of this compound antibodies is typically evaluated against a panel of related azo dyes. The data presented below is compiled from various studies employing indirect competitive ELISA formats. Cross-reactivity is generally calculated as the ratio of the IC50 (the concentration of analyte causing 50% inhibition) of this compound to the IC50 of the competing dye, expressed as a percentage.

Polyclonal vs. Monoclonal Antibodies

The choice between polyclonal and monoclonal antibodies can significantly impact the specificity of an immunoassay. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can sometimes lead to higher cross-reactivity. Monoclonal antibodies, being derived from a single B-cell clone, recognize a single epitope and are generally considered more specific.

Table 1: Cross-Reactivity of a Polyclonal Antibody Raised Against this compound

CompoundStructureCross-Reactivity (%)
This compound 1-(phenylazo)-2-naphthol100
Sudan II1-[(2,4-dimethylphenyl)azo]-2-naphthol0.1 - 14.3[1]
Sudan III1-{[4-(phenylazo)phenyl]azo}-2-naphthol0.1 - 14.3[1]
Sudan IV1-{{2-methyl-4-[(2-methylphenyl)azo]phenyl}azo}-2-naphthol0.1 - 14.3[1]
Para Red1-(4-nitrophenylazo)-2-naphthol13[2]

Table 2: Cross-Reactivity of a Monoclonal Antibody Raised Against this compound

CompoundStructureCross-Reactivity (%)
This compound 1-(phenylazo)-2-naphthol100
Sudan II1-[(2,4-dimethylphenyl)azo]-2-naphtholNegligible
Sudan III1-{[4-(phenylazo)phenyl]azo}-2-naphtholNegligible
Sudan IV1-{{2-methyl-4-[(2-methylphenyl)azo]phenyl}azo}-2-naphtholNegligible
Para Red1-(4-nitrophenylazo)-2-naphtholLow to Negligible

Note: "Negligible" indicates cross-reactivity was not significant in the cited studies. Specific quantitative values were not always provided.

The Critical Role of Hapten Design in Antibody Specificity

The specificity of an antibody is fundamentally influenced by the design of the hapten used to generate the immune response. A hapten is a small molecule that is chemically coupled to a larger carrier protein to make it immunogenic. For this compound, different hapten synthesis strategies have been explored to maximize the exposure of unique structural features of the this compound molecule to the immune system, thereby generating more specific antibodies.

Studies have shown that the position of the linker used to conjugate this compound to the carrier protein is crucial. Attaching the spacer arm at a position that leaves the key determinants of the this compound molecule, such as the hydroxyl group and the phenyl-azo-naphthol structure, exposed can lead to the production of highly specific antibodies with minimal cross-reactivity to other azo dyes.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is essential for interpreting cross-reactivity data and for designing new assays. The following is a representative protocol for an indirect competitive ELISA used to determine the cross-reactivity of this compound antibodies.

Indirect Competitive ELISA Protocol

1. Reagents and Buffers:

  • Coating Buffer: 50 mM carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween 20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: PBST.

  • Coating Antigen: this compound-protein conjugate (e.g., this compound-OVA).

  • Antibody: Anti-Sudan I antibody (polyclonal or monoclonal).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL of 1 µg/mL this compound-OVA in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBST.

  • Blocking: Unbound sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at 37°C.

  • Washing: Plates are washed three times with PBST.

  • Competitive Reaction: 50 µL of standard solutions of this compound or competing azo dyes (at various concentrations) and 50 µL of the diluted primary antibody are added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of the diluted HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with PBST.

  • Substrate Reaction: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

The percentage of inhibition is calculated for each concentration of the competing dye. The IC50 values are determined from the resulting dose-response curves. Cross-reactivity is then calculated using the formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing dye) x 100

Visualizing Cross-Reactivity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Cross_Reactivity_Relationship Sudan_I_Antibody Sudan_I_Antibody Sudan_I Sudan_I Sudan_I_Antibody->Sudan_I High Affinity (100%) Sudan_II Sudan_II Sudan_I_Antibody->Sudan_II Low Cross-Reactivity Sudan_III Sudan_III Sudan_I_Antibody->Sudan_III Low Cross-Reactivity Sudan_IV Sudan_IV Sudan_I_Antibody->Sudan_IV Low Cross-Reactivity Para_Red Para_Red Sudan_I_Antibody->Para_Red Moderate Cross-Reactivity

Caption: Relationship between this compound antibody and related azo dyes.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reaction Competitive Reaction cluster_detection Detection Coating Coating Washing_1 Washing_1 Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing_2 Blocking->Washing_2 Add_Sample_Dye Add Sample/Dye Add_Primary_Ab Add Primary Ab Washing_3 Washing_3 Add_Primary_Ab->Washing_3 Add_Secondary_Ab Add_Secondary_Ab Washing_3->Add_Secondary_Ab Add Secondary Ab Washing_4 Washing_4 Add_Secondary_Ab->Washing_4 Add Substrate Add_Substrate Add_Substrate Washing_4->Add_Substrate Add Substrate Stop_Reaction Stop_Reaction Add_Substrate->Stop_Reaction Stop Reaction Read_Absorbance Read_Absorbance Stop_Reaction->Read_Absorbance Read Absorbance

Caption: Workflow for an indirect competitive ELISA.

References

Unraveling the Genotoxic Trail: A Comparative Analysis of DNA Adducts from Sudan I and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic mechanisms of food contaminants like Sudan I is paramount. This guide provides a detailed comparison of the DNA adduct profiles of this compound and its various metabolites, supported by experimental data and detailed methodologies, to elucidate their roles in carcinogenesis.

This compound, an industrial azo dye, has been illicitly used as a food additive, raising significant health concerns due to its carcinogenic properties. Its genotoxicity stems from its metabolic activation into reactive species that form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and initiate cancer. The metabolic fate of this compound is complex, involving multiple enzymatic pathways that produce a variety of metabolites, each with a distinct potential to damage DNA. This guide dissects the DNA adduct profiles of the parent compound and its key metabolites, offering a comparative overview of their genotoxic potential.

Executive Summary of DNA Adduct Profiles

The DNA adduct profile of this compound is dictated by its metabolic activation pathway. Two primary enzymatic systems are responsible for its bioactivation: the cytochrome P450 (CYP) monooxygenases and peroxidases. Each pathway generates distinct reactive intermediates, leading to the formation of different DNA adducts. Furthermore, the C-hydroxylated metabolites of this compound can also undergo metabolic activation or induce oxidative stress, contributing to a complex adduct profile.

Compound Metabolic Pathway Reactive Intermediate Major DNA Adduct(s) Primary Target Base
This compound Cytochrome P450 (CYP1A1, CYP3A4)Benzenediazonium ion8-(phenylazo)guanineGuanine
This compound PeroxidasesThis compound radicals4-[(deoxy)guanosin-N2-yl]this compoundGuanine
This compound Metabolites (e.g., Catechols) Oxidative StressReactive Oxygen Species (ROS)8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG)Guanine

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is intricately linked to its biotransformation. The metabolic activation of this compound is a critical initiating event in its carcinogenic mechanism.

Cytochrome P450-Mediated Activation

In the liver, this compound is primarily metabolized by cytochrome P450 enzymes, with CYP1A1 playing a major role, and CYP3A4 to a lesser extent.[1][2][3] This metabolic process generates a highly reactive benzenediazonium ion.[1] This electrophilic intermediate readily attacks the nucleophilic sites on DNA bases, leading to the formation of the 8-(phenylazo)guanine adduct as the major product.[1] This adduct has been identified both in vitro and in the liver DNA of rats exposed to this compound.

Peroxidase-Mediated Activation

In extrahepatic tissues like the urinary bladder where CYP enzyme activity is low, peroxidases play a crucial role in the metabolic activation of this compound. Peroxidase-catalyzed oxidation of this compound generates this compound radicals. These radicals can then covalently bind to DNA, with a preference for deoxyguanosine, followed by deoxyadenosine. The primary adduct formed through this pathway has been identified as 4-[(deoxy)guanosin-N2-yl]this compound .

Role of C-Hydroxylated Metabolites and Oxidative Stress

Metabolism of this compound also produces C-hydroxylated derivatives, which are generally considered detoxification products. However, some of these metabolites, particularly catechols, can undergo further oxidation and contribute to DNA damage. The metabolism of these catechols can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress. This oxidative stress can result in the formation of oxidative DNA lesions, most notably 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) , a well-established biomarker of oxidative DNA damage. Studies in HepG2 cells have shown that this compound can induce DNA strand breaks and chromosome breaks, likely mediated by ROS-induced oxidative DNA damage.

Visualizing the Pathways and Processes

To better understand the complex relationships between this compound metabolism and DNA adduct formation, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

cluster_0 Metabolic Activation of this compound This compound This compound CYP1A1/3A4 CYP1A1/3A4 This compound->CYP1A1/3A4 Liver Peroxidases Peroxidases This compound->Peroxidases Bladder C-hydroxylated Metabolites C-hydroxylated Metabolites This compound->C-hydroxylated Metabolites Benzenediazonium Ion Benzenediazonium Ion CYP1A1/3A4->Benzenediazonium Ion This compound Radicals This compound Radicals Peroxidases->this compound Radicals DNA DNA Benzenediazonium Ion->DNA adduct formation This compound Radicals->DNA adduct formation 8-(phenylazo)guanine Adduct 8-(phenylazo)guanine Adduct DNA->8-(phenylazo)guanine Adduct 4-[(deoxy)guanosin-N2-yl]this compound Adduct 4-[(deoxy)guanosin-N2-yl]this compound Adduct DNA->4-[(deoxy)guanosin-N2-yl]this compound Adduct 8-OHdG 8-OHdG DNA->8-OHdG ROS ROS C-hydroxylated Metabolites->ROS Oxidative Stress ROS->DNA damage

Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.

cluster_1 32P-Postlabeling Assay Workflow DNA Isolation DNA Isolation Enzymatic Digestion Enzymatic Digestion DNA Isolation->Enzymatic Digestion Enzymatic Digestion\n(Micrococcal Nuclease & Spleen Phosphodiesterase) Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) Adduct Enrichment\n(Nuclease P1 or Butanol Extraction) Adduct Enrichment (Nuclease P1 or Butanol Extraction) 5'-Labeling with [γ-32P]ATP\n(T4 Polynucleotide Kinase) 5'-Labeling with [γ-32P]ATP (T4 Polynucleotide Kinase) Chromatographic Separation\n(TLC or HPLC) Chromatographic Separation (TLC or HPLC) Detection & Quantification\n(Autoradiography/Scintillation) Detection & Quantification (Autoradiography/Scintillation) Adduct Enrichment Adduct Enrichment Enzymatic Digestion->Adduct Enrichment 5'-Labeling with [γ-32P]ATP 5'-Labeling with [γ-32P]ATP Adduct Enrichment->5'-Labeling with [γ-32P]ATP Chromatographic Separation Chromatographic Separation 5'-Labeling with [γ-32P]ATP->Chromatographic Separation Detection & Quantification Detection & Quantification Chromatographic Separation->Detection & Quantification

Caption: General experimental workflow for the 32P-postlabeling assay.

cluster_2 LC-MS/MS Analysis Workflow DNA Isolation DNA Isolation Enzymatic Hydrolysis to Nucleosides Enzymatic Hydrolysis to Nucleosides DNA Isolation->Enzymatic Hydrolysis to Nucleosides Sample Cleanup (e.g., SPE) Sample Cleanup (e.g., SPE) Enzymatic Hydrolysis to Nucleosides->Sample Cleanup (e.g., SPE) LC Separation LC Separation Sample Cleanup (e.g., SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection->Data Analysis & Quantification

Caption: General experimental workflow for LC-MS/MS analysis of DNA adducts.

Experimental Protocols

Accurate detection and quantification of DNA adducts are crucial for assessing the genotoxic risk of this compound and its metabolites. The following are detailed methodologies for the key experiments cited in the literature.

32P-Postlabeling Assay for this compound-DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1 or n-butanol

  • T4 polynucleotide kinase

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Solvents for chromatography

  • Phosphor imager or scintillation counter

Procedure:

  • DNA Digestion: The DNA sample is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the digest. This can be achieved by either:

    • Nuclease P1 digestion: Nuclease P1 selectively dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducted nucleotides intact.

    • n-Butanol extraction: The more hydrophobic adducted nucleotides are selectively extracted into n-butanol.

  • 5'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of 32P from [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring the radioactivity of the adduct spots using a phosphor imager or by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-DNA Adducts

LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.

Materials:

  • DNA sample

  • Enzymes for DNA hydrolysis to nucleosides (e.g., nuclease P1, alkaline phosphatase)

  • Internal standards (stable isotope-labeled analogs of the adducts of interest)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Solvents for chromatography

Procedure:

  • DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for each adduct being quantified is added to the sample.

  • Sample Cleanup: The hydrolyzed sample is purified to remove interfering substances using techniques like solid-phase extraction (SPE).

  • LC Separation: The mixture of deoxynucleosides is separated using a reversed-phase HPLC or UPLC column. A gradient elution with a mobile phase consisting of, for example, water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol is typically used.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the native adducts and their corresponding internal standards are monitored for highly selective and sensitive detection.

  • Quantification: The concentration of each adduct is determined by comparing the peak area ratio of the native adduct to its stable isotope-labeled internal standard against a calibration curve.

Conclusion

The DNA adduct profile of this compound is a complex mixture of different adducts arising from various metabolic activation pathways. The CYP-mediated formation of 8-(phenylazo)guanine in the liver and the peroxidase-mediated formation of 4-[(deoxy)guanosin-N2-yl]this compound in extrahepatic tissues highlight the organ-specific genotoxicity of this compound. Furthermore, the generation of oxidative DNA damage, such as 8-OHdG, by this compound metabolites underscores the multifaceted nature of its carcinogenic mechanism. A thorough understanding of these distinct DNA adduct profiles and the experimental methodologies to detect them is essential for assessing the carcinogenic risk posed by this compound and for developing strategies to mitigate its harmful effects. This guide provides a foundational resource for researchers dedicated to unraveling the molecular mechanisms of chemical carcinogenesis.

References

A Comparative Guide to the Validation of Biomarkers for Sudan I Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methodologies for validating biomarkers of exposure to Sudan I, a synthetic azo dye classified as a category 3 carcinogen. Understanding the performance of these biomarkers is crucial for assessing human health risks and for regulatory purposes. This document summarizes key experimental data, provides detailed protocols for major analytical techniques, and visualizes complex pathways and workflows to aid in the selection of appropriate biomarkers for specific research needs.

Comparison of Biomarker Validation Methods

The validation of biomarkers for this compound exposure can be approached by measuring different endpoints, each with its own set of analytical techniques, advantages, and limitations. The following table provides a comparative summary of the primary biomarker categories and their associated validation methods.

Biomarker CategorySpecific BiomarkerAnalytical MethodSample MatrixSensitivitySpecificityInvasivenessTime to ResultThroughput
Biomarkers of Exposure This compound Metabolites (e.g., C-hydroxylated derivatives, aniline, 1-amino-2-naphthol)LC-MS/MSUrine, BloodHigh (ng/mL to pg/mL)HighMinimally invasive (urine, blood draw)1-2 daysHigh
DNA Adducts (e.g., 8-(phenylazo)guanine)32P-Postlabeling AssayTissue Biopsy, Blood CellsVery High (1 adduct in 10⁹⁻¹⁰ nucleotides)[1][2][3]HighInvasive (biopsy) to minimally invasive (blood draw)3+ days[2]Low
Biomarkers of Effect Genotoxicity (DNA strand breaks)Comet Assay (Single Cell Gel Electrophoresis)Blood Cells, Tissue CellsHigh (detects damage at the single-cell level)[4]Moderate (can be induced by other agents)Minimally invasive (blood draw)1-2 daysModerate
Oxidative Stress (e.g., 8-hydroxy-2'-deoxyguanosine (8-OHdG), malondialdehyde (MDA))LC-MS/MS, Immunoassays (ELISA)Urine, Blood, TissueHighModerate (can be induced by other stressors)Minimally invasive (urine, blood draw)1-2 daysHigh
Chromosomal DamageMicronucleus TestBlood CellsModerateModerate (can be induced by other agents)Minimally invasive (blood draw)2-3 daysModerate

Experimental Protocols

32P-Postlabeling Assay for this compound-DNA Adducts

This method is highly sensitive for the detection of covalent adducts formed between this compound metabolites and DNA.

Principle: DNA is enzymatically digested to normal and adducted nucleotides. The adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified by their radioactive decay.

Protocol:

  • DNA Isolation: Isolate DNA from the tissue or cells of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity and integrity of the DNA.

  • DNA Digestion:

    • Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

  • Enrichment of Adducts:

    • Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the enriched adducts with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the level of adducts by scintillation counting or phosphorimaging of the excised TLC spots. The adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁹⁻¹⁰ normal nucleotides.

Comet Assay (Alkaline Version) for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood (using peripheral blood mononuclear cells) or a tissue sample.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis:

    • Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

    • Perform electrophoresis at a low voltage.

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer.

    • Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail). A dose-dependent increase in these parameters is indicative of genotoxicity.

LC-MS/MS for Urinary this compound Metabolites

This method allows for the sensitive and specific quantification of this compound metabolites excreted in urine.

Principle: Urine samples are prepared to remove interfering substances and concentrate the metabolites. The metabolites are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol:

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (a deuterated analog of the metabolite of interest).

    • Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate the metabolites.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the metabolites.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the metabolites using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid.

    • Detect the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the metabolite and monitoring for a specific product ion after fragmentation.

  • Quantification:

    • Generate a calibration curve using standards of the purified metabolites.

    • Quantify the concentration of the metabolites in the urine samples by comparing their peak areas to that of the internal standard and the calibration curve.

Visualizations

SudanI_Metabolism_and_Biomarker_Formation SudanI This compound CYP1A1 CYP1A1/3A4 (Liver) SudanI->CYP1A1 Oxidation Peroxidases Peroxidases (Bladder) SudanI->Peroxidases Oxidation ROS Reactive Oxygen Species (ROS) SudanI->ROS Induces Detox C-hydroxylated Metabolites (Detoxification) CYP1A1->Detox Reactive1 Benzenediazonium Ion CYP1A1->Reactive1 Activation Reactive2 This compound Radicals Peroxidases->Reactive2 Activation DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) Biomarker of Exposure Reactive1->DNA_Adducts Reactive2->DNA_Adducts OxidativeDamage Oxidative DNA Damage (e.g., 8-OHdG) Biomarker of Effect ROS->OxidativeDamage Genotoxicity DNA Strand Breaks Biomarker of Effect ROS->Genotoxicity

Caption: Metabolic activation of this compound leading to the formation of biomarkers.

Biomarker_Validation_Workflow start Start: Hypothesis (Biomarker X for this compound Exposure) sample Sample Collection (Urine, Blood, Tissue) start->sample prep Sample Preparation (Extraction, Digestion, etc.) sample->prep analysis Analytical Measurement prep->analysis lcms LC-MS/MS (Metabolites, 8-OHdG) analysis->lcms p32 32P-Postlabeling (DNA Adducts) analysis->p32 comet Comet Assay (Genotoxicity) analysis->comet data Data Analysis (Quantification, Statistical Analysis) lcms->data p32->data comet->data validation Validation Assessment (Sensitivity, Specificity, Dose-Response) data->validation end End: Validated Biomarker validation->end

Caption: Experimental workflow for biomarker validation.

Biomarker_Selection_Logic question Primary Research Question? exposure Recent Exposure Assessment? question->exposure Exposure effect Biological Effect Assessment? question->effect Effect non_invasive Non-invasive sample? exposure->non_invasive genotoxicity Use Genotoxicity Assays (Comet Assay) effect->genotoxicity oxidative_stress Use Oxidative Stress Markers (8-OHdG) effect->oxidative_stress urine_met Use Urinary Metabolites (LC-MS/MS) dna_adducts Use DNA Adducts (32P-Postlabeling) non_invasive->urine_met Yes non_invasive->dna_adducts No (tissue available)

References

A Comparative Analysis of Sudan I Regulations: EU vs. USA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory frameworks governing the synthetic dye Sudan I in the European Union and the United States. This compound, a fat-soluble azo dye, has been a subject of international concern due to its classification as a potential carcinogen. This document outlines the regulatory status, enforcement mechanisms, and analytical methodologies employed in both regions to control the presence of this illicit colorant in the food supply.

Regulatory Landscape: A Tale of Two Systems

Both the European Union and the United States have unequivocally banned the use of this compound as a food additive. However, the historical context and the specifics of the regulatory enforcement present notable differences.

In the European Union , the regulation of this compound is harmonized across all member states. It is not an authorized food colorant under Regulation (EC) No 1333/2008, which establishes a positive list of approved food additives.[1] The discovery of this compound in chili powder in 2003 triggered a series of emergency measures, including Commission Decision 2003/460/EC, which mandated the testing of all imported hot chili and hot chili products for the presence of the dye.[2][3] This proactive approach is facilitated by the Rapid Alert System for Food and Feed (RASFF) , a network that enables the swift exchange of information between member countries and the European Commission regarding food safety risks.[4][5] In cases of contamination, the RASFF facilitates coordinated actions such as product withdrawals and recalls. To distinguish between deliberate adulteration and unavoidable cross-contamination, the EU has established an action limit of 0.5 mg/kg (500 µg/kg) for Sudan dyes in certain food products like spices and palm oil.

In the United States , this compound was delisted prior to the enactment of the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938 . Consequently, it is classified as an unsafe food additive , and any food containing it is considered adulterated under Section 402(a)(2)(C) of the FD&C Act. The U.S. Food and Drug Administration (FDA) is responsible for enforcing this ban. The FDA's enforcement strategy for illegal color additives relies on a combination of surveillance, import controls, and industry guidance. The agency utilizes Import Alerts , such as Import Alert #45-02, to detain, without physical examination, food products suspected of containing illegal color additives. The FDA also issues Warning Letters to companies that violate food safety regulations. While there isn't a publicly available, specific numerical action level for this compound akin to the EU's, any detectable amount is considered a violation, triggering regulatory action. The FDA conducts routine sampling and analysis of domestic and imported foods to monitor for the presence of unapproved color additives.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of this compound regulation in the EU and the USA.

FeatureEuropean Union (EU)United States (USA)
Regulatory Status Not a permitted food additive.Delisted prior to the 1938 FD&C Act; considered an unsafe food additive.
Key Legislation Regulation (EC) No 1333/2008 on food additives.Federal Food, Drug, and Cosmetic Act, Section 402(a)(2)(C).
Tolerance Limit No tolerable daily intake (TDI) established.No tolerable daily intake (TDI) established.
Action Level 0.5 mg/kg (500 µg/kg) for certain products to differentiate adulteration from cross-contamination.No specific numerical action level; any detectable amount is considered adulteration.
Enforcement Body European Commission and national food safety authorities.U.S. Food and Drug Administration (FDA).
Monitoring System Rapid Alert System for Food and Feed (RASFF).FDA monitoring programs, including import alerts and routine sampling.

Experimental Protocols for this compound Detection

The most common and reliable methods for the detection and quantification of this compound in food matrices are based on High-Performance Liquid Chromatography (HPLC). Below are representative experimental protocols.

Protocol 1: HPLC with Diode Array Detection (DAD)

This method is suitable for the routine screening of this compound in spices and sauces.

1. Sample Preparation (Extraction):

  • Weigh 5 grams of the homogenized food sample into a centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute and then shake for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector monitoring at the maximum absorption wavelength of this compound (approximately 478 nm).

  • Quantification: Based on a calibration curve prepared from certified this compound reference standards.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for confirmation and trace-level detection.

1. Sample Preparation (QuEChERS-based extraction):

  • Weigh 2 grams of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) cleanup with a suitable sorbent (e.g., PSA, C18).

  • Centrifuge and filter the supernatant into an LC-MS/MS vial.

2. UHPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Gradient elution with water and methanol (both containing a small percentage of formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

This compound Genotoxicity Signaling Pathway

The following diagram illustrates the metabolic activation of this compound and its subsequent interaction with DNA, leading to potential genotoxicity.

Sudan_I_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage This compound This compound CYP450_Peroxidase CYP450 / Peroxidase This compound->CYP450_Peroxidase Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Benzene Diazonium Ion) CYP450_Peroxidase->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) CYP450_Peroxidase->ROS DNA DNA Reactive_Metabolites->DNA Covalent Binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Adducts DNA Adducts DNA->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity Oxidative_Stress->Genotoxicity Regulatory_Workflow cluster_EU European Union cluster_USA United States EU_Detection Detection of this compound (Member State) RASFF RASFF Notification EU_Detection->RASFF EU_Action Coordinated Action (Withdrawal, Recall) RASFF->EU_Action EU_Import_Control Enhanced Import Controls RASFF->EU_Import_Control USA_Detection Detection of this compound (FDA Surveillance/Import Screening) Import_Alert Import Alert USA_Detection->Import_Alert USA_Action Regulatory Action (Detention, Seizure, Warning Letter) USA_Detection->USA_Action

References

Performance Evaluation of HPLC Columns for the Separation of Sudan Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic colorants, the selection of an appropriate HPLC column is paramount for achieving accurate and reliable separation. This guide provides a comprehensive comparison of various HPLC columns for the separation of Sudan dyes, a group of industrial azo dyes often illegally used as food additives. The performance of different stationary phases, primarily C18 and phenyl-based columns, is evaluated based on experimental data from several studies.

This comparative analysis aims to assist in the selection of the most suitable HPLC column for Sudan dye analysis by presenting key performance indicators and detailed experimental protocols. The data herein is compiled from various scientific publications and application notes.

Comparative Analysis of HPLC Column Performance

The separation of Sudan dyes (Sudan I, II, III, and IV) is typically achieved using reversed-phase HPLC. The choice of stationary phase significantly impacts the resolution, retention times, and overall efficiency of the separation. The following tables summarize the performance of different HPLC columns based on published data. It is important to note that direct comparisons are indicative, as the experimental conditions vary across different studies.

Table 1: Performance Data for C18 Columns in Sudan Dye Separation

HPLC ColumnParticle Size (µm)Dimensions (mm)Mobile PhaseElution ModeFlow Rate (mL/min)Retention Time (min) (this compound, II, III, IV)Reference
Zorbax SB-C18--Acetonitrile/WaterGradient-Not specified individually[1][2]
Varian Microsorb-MV C185150 x 4.6Acetonitrile/Water (80/20, v/v)Isocratic1.0Not specified individually[3]
Ultra Aqueous C18-150 x 4.6Methanol/WaterIsocratic1.0Approx. 12, 14, 18, 20[4]
ACE C185250 x 4.6Acetonitrile/Methanol (80:20, v/v)Isocratic1.0Approx. 5, 6, 7, 8[5]
CORTECS C182.7-Not specified--Not specified individually
Acquity UPC2 HSS C18 SB1.7150 x 2.1CO2/IsopropanolGradient1.61.45, 1.88, 3.44, 4.02

Table 2: Performance Data for Phenyl Columns in Sudan Dye Separation

HPLC ColumnParticle Size (µm)Dimensions (mm)Mobile PhaseElution ModeFlow Rate (mL/min)Retention Time (min) (this compound, II, III, IV, Red B)Reference
Synergi 4µm Polar-RP 80Å4150 x 4.6Water/Acetonitrile/Methanol (15:20:65)Isocratic1.0Approx. 6, 7, 12, 14, 13
Acquity UPC2 CSH Fluoro-Phenyl--CO2/IsopropanolGradient1.6Baseline separation achieved

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are summaries of the experimental protocols from the cited studies.

Protocol 1: Zorbax SB-C18

  • Sample Preparation: Extraction with acetonitrile followed by cleanup using a C18 solid-phase extraction (SPE) column.

  • HPLC System: Waters 2690 with a 996-photodiode array detector.

  • Column: Zorbax SB-C18.

  • Mobile Phase: Gradient elution with an unspecified acetonitrile/water mixture.

  • Detection: 510 nm.

Protocol 2: Varian Microsorb-MV C18

  • Sample Preparation: Extraction with acetonitrile.

  • HPLC System: Waters 717 plus autosampler, Varian 9010 HPLC pump, and Waters 996 PDA detector.

  • Column: Varian Microsorb-MV C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/water (80/20, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: this compound (478 nm), Sudan II (496 nm), Sudan III (510 nm), and Sudan IV (520 nm).

Protocol 3: Synergi 4µm Polar-RP 80Å (Phenyl Phase)

  • Column: Synergi 4µm Polar-RP 80Å (150 x 4.6mm).

  • Mobile Phase: Isocratic elution with Water/Acetonitrile/Methanol (15:20:65).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-VIS @ 480 nm.

Protocol 4: ACE C18

  • Column: ACE C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Detection: 506 nm.

Protocol 5: Ultra Aqueous C18

  • Sample Preparation: Stock solutions in methanol or ethyl acetate, diluted with methanol.

  • Column: Ultra Aqueous C18 (150 x 4.6mm).

  • Mobile Phase: Simple methanol and water mobile phase (exact composition not specified).

  • Flow Rate: 1 mL/min.

  • Detection: 488 nm for this compound and II, and 520 nm for Sudan III and IV.

Experimental Workflow for Sudan Dye Analysis

The general workflow for the HPLC analysis of Sudan dyes in food samples involves several key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation HPLC Column (e.g., C18, Phenyl) Injection->Separation Detection UV-Vis or PDA Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Result Reporting Quantification->Report

Caption: General experimental workflow for the HPLC analysis of Sudan dyes in food samples.

Discussion and Column Selection Considerations

The choice between a C18 and a phenyl-based column depends on the specific requirements of the analysis.

  • C18 Columns: These are the most common choice for reversed-phase chromatography and generally provide good separation for the nonpolar Sudan dyes. The hydrophobicity of the C18 stationary phase leads to strong retention of these analytes. Different brands of C18 columns can exhibit variations in selectivity due to differences in silica purity, end-capping, and carbon load. For instance, the Ultra Aqueous C18 is designed to be stable in highly aqueous mobile phases, which might not be a primary concern for Sudan dye analysis where high organic content is common. The use of smaller particle sizes (e.g., 2.7 µm in CORTECS C18 or 1.7 µm in Acquity HSS C18 SB) can lead to higher efficiency and faster analysis times, but requires instrumentation capable of handling higher backpressures.

  • Phenyl Columns: Phenyl-based stationary phases offer an alternative selectivity to C18 columns. The presence of the phenyl group allows for π-π interactions with the aromatic rings of the Sudan dyes, in addition to hydrophobic interactions. This can lead to different elution orders and improved resolution for certain analytes, especially isomers. The Synergi Polar-RP column, which is a polar-embedded phenyl phase, demonstrated good separation of five Sudan dyes, including the isomers Sudan IV and Sudan Red B. Phenyl-hexyl columns provide a longer alkyl spacer, which can increase hydrophobic retention while still offering the unique selectivity of the phenyl group.

Both C18 and phenyl-based HPLC columns are effective for the separation of Sudan dyes. C18 columns are a robust and widely used option, providing good retention and separation. For challenging separations, particularly those involving isomers or complex matrices, a phenyl-based column can offer alternative selectivity and potentially improved resolution due to π-π interactions. The choice of the specific column will depend on the analytical requirements, including the desired resolution, analysis time, and available instrumentation. The provided experimental protocols and performance data serve as a valuable resource for method development and column selection in the analysis of Sudan dyes.

References

Safety Operating Guide

Proper Disposal of Sudan I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Sudan I, an azo dye classified as a hazardous substance. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is suspected of causing cancer and may cause an allergic skin reaction. Always work in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust particles.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear impervious gloves to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A lab coat or other protective clothing must be worn.

In the event of a spill, immediately clean the area using appropriate absorbent materials. Avoid using water for cleanup as this compound is not water-soluble, and this may cause the dye to spread.[1] Collect the spilled material and any contaminated absorbents into a designated chemical waste container.

Quantitative Safety and Disposal Data

For quick reference, the following table summarizes key safety and handling information for Sudan dyes.

ParameterRecommendation
Storage Keep in a tightly closed container in a cool, dry, and well-ventilated area. Protect from physical damage.[1]
Spill Cleanup Use non-sparking tools. Moisten with water to reduce airborne dust. Place in a closed container for disposal.[1]
Fire Extinguishing Media Water spray, dry chemical, foam, or carbon dioxide.
Primary Disposal Route Incineration or burial in a licensed landfill. Must be handled by a licensed professional waste disposal service.
Incineration Temperature For hazardous waste, dual-chamber incinerators must provide a temperature higher than 1000°C with a holding time of at least one second to ensure complete combustion.[2] Modern incinerators operating at 850–1100 °C are recommended for hazardous health-care waste.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following procedure outlines the recommended steps for laboratories:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent pads), and empty containers.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling. Never mix incompatible materials in the same container.

  • Waste Collection and Storage:

    • Place all solid this compound waste into a clearly labeled, leak-proof, and sealed chemical waste container.

    • For solutions containing this compound, use a designated, sealed waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management guidelines.

    • Label the container clearly with "this compound Waste" and any other required hazard information. The label should include the chemical name and the words "Hazardous Waste."

    • Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as general waste.

Experimental Protocols for Degradation (for informational purposes)

While direct disposal through a licensed service is the standard procedure, research has been conducted on various degradation methods for azo dyes like this compound. These methods are complex and require specialized equipment and expertise; they are not recommended for routine laboratory disposal.

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive hydroxyl radicals to break down the dye molecule. AOPs can be generated through various means, including the use of Fenton's reagent (hydrogen peroxide and an iron catalyst). The effectiveness of AOPs is often pH-dependent.

  • Biodegradation: Some microorganisms have been shown to be capable of reducing the azo bond of Sudan dyes, leading to their degradation. This process is typically carried out under anaerobic conditions.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Sudan_I_Disposal_Workflow A Generation of this compound Waste (Unused chemical, contaminated labware, etc.) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste (Separate from other waste streams) B->C D Collect in Labeled, Sealed Container ('Hazardous Waste - this compound') C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Waste Disposal Service E->F Initiate Disposal G Provide Waste Information (Composition, Quantity) F->G H Scheduled Pickup by Authorized Personnel G->H I Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal Method (e.g., High-Temperature Incineration) I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sudan I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sudan I, a synthetic azo dye classified as a potential carcinogen and mutagen.[1][2][3][4][5] Adherence to these protocols is critical to minimize exposure and ensure the well-being of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, compiled from multiple safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are tested according to EN 374 standards. Breakthrough times can be affected by factors like temperature and glove thickness, so it is advisable to consult the manufacturer for specific data.
Eye Protection Safety goggles or face shieldUse safety goggles with side protection. A face shield offers additional protection against splashes, especially during transfer operations.
Body Protection Protective clothingWear a lab coat or long-sleeved garments to cover the body. For tasks with a higher risk of contamination, such as handling concentrated formulations, a PVC, nitrile rubber, or neoprene apron is recommended.
Respiratory Protection Disposable mask or respiratorFor handling the powder form, a lightweight disposable mask covering the mouth and nose should be used to prevent inhalation of dust. In situations where dust generation is significant or ventilation is inadequate, a vapor mask or half-face respirator with organic vapor cartridges is necessary.

Operational Plan: A Step-by-Step Protocol for Handling this compound

This protocol outlines the procedural steps for the safe handling of this compound, from preparation to disposal, to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Restricted Access: Ensure that the handling area is clearly marked and that access is restricted to authorized personnel only.

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and in good working order.

2. Handling the Compound:

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid form of this compound.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water before breaks and after handling the compound.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Cleanup Procedure:

    • Wear the appropriate PPE as detailed above.

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal.

    • For wet spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.

4. Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: All waste materials should be placed in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste in accordance with local, regional, and national regulations. Do not empty into drains or release into the environment.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

SudanI_Handling_Workflow start Start: Prepare to Handle this compound ppe_check Verify and Don Appropriate PPE start->ppe_check handling Handle this compound in Ventilated Area ppe_check->handling spill Spill Occurs? handling->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes waste_collection Collect Waste (Contaminated Materials & Excess this compound) spill->waste_collection No cleanup->waste_collection disposal Dispose of Hazardous Waste per Regulations waste_collection->disposal end End: Complete Handling Procedure disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.